Plastoquinone
説明
Structure
2D Structure
特性
IUPAC Name |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUYMLZIRPABFK-IQSNHBBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893791 | |
| Record name | Plastoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-57-4 | |
| Record name | Plastoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plastoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plastoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLASTOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Plastoquinone: A Keystone in Understanding Photosynthetic Electron Transport
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of plastoquinone stands as a landmark achievement in the field of photosynthesis research. This lipophilic molecule, a critical component of the photosynthetic electron transport chain in chloroplasts, acts as a mobile carrier, shuttling electrons from Photosystem II to the cytochrome b₆f complex. Its identification and functional characterization were the culmination of decades of research by numerous scientists, paving the way for a deeper understanding of the intricate mechanisms of light-dependent reactions. This in-depth technical guide provides a comprehensive historical overview of the discovery of this compound, details the key experimental protocols that led to its characterization, presents relevant quantitative data, and illustrates the associated biochemical pathways.
Historical Overview: From "Vitamin K-like" Compound to Essential Electron Carrier
The journey to understanding this compound's role began with observations of quinone-like substances in plant tissues. The timeline below highlights the key milestones in its discovery:
-
1946: M. Kofler is credited with the initial discovery of a lipophilic quinone in plants, which he was investigating in relation to Vitamin K.[1]
-
1957: Frederick L. Crane, while working at the University of Wisconsin's Enzyme Institute, was investigating coenzyme Q (ubiquinone) in various biological materials.[2][3] During his analysis of plant tissues, he isolated a novel quinone that was distinct from coenzyme Q.[4] This marked the "rediscovery" of what would be named this compound.
-
1958: Crane and his colleagues proposed the name "this compound" due to its localization within the chloroplasts (then referred to as plastids).[4] They recognized its structural similarity to coenzyme Q and hypothesized a similar role in electron transport within the chloroplast, analogous to coenzyme Q's function in mitochondria.[4]
-
1959: Norman I. Bishop provided crucial functional evidence for the role of this compound. Through solvent extraction experiments on isolated chloroplasts, he demonstrated that the removal of this compound led to a loss of photochemical activity, specifically the Hill reaction (the light-driven reduction of an artificial electron acceptor).[5] Importantly, he showed that this activity could be restored by adding the extracted this compound back to the depleted chloroplasts.
-
1960s: The research group of R.A. Morton in the United Kingdom made significant contributions to the structural elucidation of this compound and its analogues. W. T. Griffiths, a member of Morton's team, identified that the initially described this compound B (PQB) and this compound C (PQC) were actually families of related compounds.[4][6] Morton's group went on to determine the structures of the PQC series as plastoquinones with a hydroxyl group on the isoprenoid side chain, and the PQB series as fatty acid esters of the PQC series.[4][6]
Quantitative Data on this compound in Chloroplasts
The following tables summarize key quantitative data related to this compound, providing a basis for understanding its abundance, redox properties, and role in photosynthetic electron transport.
Table 1: this compound Content and Stoichiometry in Chloroplasts
| Parameter | Value | Plant Species/System | Reference |
| Total this compound Level | 25 ± 3 molecules / 1000 Chlorophyll molecules | Arabidopsis thaliana leaves | |
| Photoactive this compound Pool | ~8 molecules / 1000 Chlorophyll molecules | Arabidopsis thaliana leaves | |
| Chlorophyll : this compound Molar Ratio | 70 : 1 | Spinach chloroplasts | |
| This compound : Photosystem I Molar Ratio | 9 : 1 | Spinach chloroplasts | |
| This compound : Photosystem IIα Molar Ratio | 7 : 1 | Spinach chloroplasts | |
| This compound A Concentration | Variable, increases with light exposure | Corn, oats, peas, Vicia faba | [7] |
| This compound B Concentration | Low and constant (~<0.01 µmole/mg chlorophyll) | Various higher plants | [8][9] |
| This compound C Concentration | Variable, increases with light exposure | Various higher plants | [8][9] |
Table 2: Physicochemical and Kinetic Properties of this compound
| Parameter | Value | Conditions | Reference |
| Midpoint Redox Potential (E'₀) | +80 mV | Thylakoid membrane | [10] |
| Plastoquinol (PQH₂) Oxidation Half-time (τs) | 16 ms | Sunflower leaves, 22°C | [11] |
| Electron Transfer from Plastoquinol to Cytochrome f and P700⁺ | Biphasic kinetics | Spinach chloroplasts | [12] |
Key Experimental Protocols
The discovery and characterization of this compound were underpinned by a series of elegant and meticulous experiments. Below are detailed methodologies for some of these pivotal experiments.
Experiment 1: Isolation and Purification of this compound from Spinach Chloroplasts
This protocol is a composite based on the methods described by F.L. Crane and his collaborators in the late 1950s and early 1960s.[13]
1. Chloroplast Isolation:
- Homogenize fresh spinach leaves in a chilled blender with an ice-cold isolation buffer (e.g., 0.35 M NaCl in 0.05 M Tris-HCl, pH 7.8).
- Filter the homogenate through several layers of cheesecloth to remove large debris.
- Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris and nuclei.
- Centrifuge the resulting supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.
- Wash the chloroplast pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.
2. This compound Extraction:
- Resuspend the final chloroplast pellet in a small volume of distilled water.
- Add a 20-fold volume excess of a methanol:petroleum ether (3:2, v/v) mixture to the chloroplast suspension.[13]
- Shake vigorously for 1 minute to ensure thorough mixing and extraction of lipophilic compounds into the petroleum ether phase.
- Allow the phases to separate. The upper petroleum ether phase will contain the this compound.
- Collect the petroleum ether phase and repeat the extraction on the lower aqueous phase twice more with fresh petroleum ether.
- Combine the petroleum ether fractions and dry them using a rotary evaporator.
3. Chromatographic Purification:
- Prepare a column of acid-washed alumina deactivated with a small amount of water and equilibrated with petroleum ether.[13]
- Dissolve the dried extract in a minimal volume of petroleum ether and load it onto the alumina column.
- Elute the column with a stepwise gradient of increasing concentrations of diethyl ether in petroleum ether (e.g., 0%, 0.2%, 2%, 4%, 8%, 16%, 20%).[13]
- Collect the fractions and monitor for the presence of this compound using spectrophotometry (absorbance maximum around 255 nm in ethanol).
- Further purify the this compound-containing fractions using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.
Experiment 2: Reconstitution of Photochemical Activity (Hill Reaction) in this compound-Extracted Chloroplasts
This protocol is based on the classic experiments performed by Norman I. Bishop.[5]
1. Preparation of this compound-Extracted Chloroplasts:
- Start with isolated chloroplasts prepared as described in Experiment 1.
- Lyophilize (freeze-dry) the chloroplasts to remove water.
- Extract the lyophilized chloroplasts with a non-polar solvent such as heptane for several hours at room temperature. This will remove the majority of the this compound pool.[1]
- Remove the heptane by filtration or gentle centrifugation and wash the chloroplasts with fresh heptane.
- Dry the extracted chloroplasts under a stream of nitrogen to remove any residual solvent.
2. Measurement of the Hill Reaction:
- The Hill reaction can be monitored by measuring the light-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[4][14][15]
- Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.8), the chloroplast preparation (either untreated or extracted), and DCPIP.
- Measure the initial absorbance of the reaction mixture at 600 nm (the absorbance maximum of oxidized DCPIP).
- Illuminate the reaction mixture with a strong light source.
- At regular intervals, measure the decrease in absorbance at 600 nm as the DCPIP is reduced by electrons from water, becoming colorless.[14][15]
- The rate of the Hill reaction is proportional to the rate of absorbance decrease.
3. Reconstitution of Activity:
- To the reaction mixture containing the this compound-extracted chloroplasts, add a solution of purified this compound (dissolved in a small amount of ethanol).
- Measure the Hill reaction rate as described above.
- A significant increase in the rate of DCPIP reduction upon the addition of this compound demonstrates its requirement for photosynthetic electron transport.[16]
Signaling Pathways and Logical Relationships
The discovery of this compound was a logical progression of scientific inquiry, building upon previous observations and employing a combination of biochemical and biophysical techniques. The role of this compound in the photosynthetic electron transport chain is a classic example of a signaling pathway, where electrons are passed sequentially between different components.
References
- 1. Simultaneous Measurement of ΔpH and Electron Transport in Chloroplast Thylakoids by 9-Aminoacridine Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Requirement for this compound A in the Hill Reaction of Isolated Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]
- 5. THE REACTIVITY OF A NATURALLY OCCURRING QUINONE (Q-255) IN PHOTOCHEMICAL REACTIONS OF ISOLATED CHLOROPLASTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of plastoquinones: a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. Comparative Studies on Plastoquinones. III. Distribution of Plastoquinones in Higher Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Studies on Plastoquinones. III. Distribution of Plastoquinones in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Isolation of Plastoquinones C and D from Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ableweb.org [ableweb.org]
- 13. longdom.org [longdom.org]
- 14. Hill Reaction [people.hsc.edu]
- 15. theory.labster.com [theory.labster.com]
- 16. Requirement for this compound a in the hill reaction of isolated chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Photosynthesis: A Technical Guide to Plastoquinone's Role in the Electron Transport Chain
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical role of plastoquinone in the photosynthetic electron transport chain. This whitepaper provides a detailed examination of this compound's structure, function, and interaction with other key components, supported by quantitative data, detailed experimental protocols, and novel visualizations of the associated biochemical pathways.
This compound, a small, lipid-soluble molecule, is a vital component of the photosynthetic machinery, acting as a mobile carrier of electrons and protons within the thylakoid membranes of chloroplasts. Its function is essential for the conversion of light energy into chemical energy in the form of ATP and NADPH, which power the synthesis of organic molecules. This guide delves into the core mechanisms of this compound's action, providing a valuable resource for those seeking to understand and manipulate photosynthetic processes for applications in agriculture, bioenergy, and pharmacology.
Introduction to this compound
This compound (PQ) is a prenyl-benzoquinone molecule, with the most common form in higher plants being this compound-9 (PQ-9), characterized by a side chain of nine isoprenyl units.[1] This hydrophobic tail anchors the molecule within the thylakoid membrane, allowing it to diffuse laterally and shuttle electrons and protons between the major protein complexes of the electron transport chain.
This compound exists in three primary redox states: the fully oxidized form (this compound, PQ), a partially reduced, unstable semiquinone radical (PQ•⁻), and the fully reduced, protonated form (plastoquinol, PQH₂).[1] The transition between these states is central to its function as an electron and proton carrier.
This compound's Journey Through the Electron Transport Chain
The photosynthetic electron transport chain comprises a series of protein complexes embedded in the thylakoid membrane. This compound plays a pivotal role in connecting Photosystem II (PSII) and the Cytochrome b₆f complex.
Interaction with Photosystem II (PSII)
The journey of this compound begins at PSII, a large multi-protein complex that catalyzes the light-induced oxidation of water. Within PSII, there are two specific binding sites for this compound, designated Qₐ and Qₑ.
-
The Qₐ Site: A tightly bound this compound molecule at the Qₐ site acts as the primary quinone acceptor. It accepts a single electron from the pheophytin molecule, the initial electron acceptor of PSII.
-
The Qₑ Site: A second, exchangeable this compound molecule binds at the Qₑ site. It receives two electrons sequentially from the Qₐ-bound this compound. After receiving the first electron, it forms a stable semiquinone radical (PQ•⁻). Upon receiving the second electron, it becomes fully reduced (PQ²⁻) and subsequently picks up two protons from the stromal side of the thylakoid membrane to form plastoquinol (PQH₂). This doubly reduced and protonated molecule then detaches from the Qₑ site and diffuses into the fluid lipid matrix of the thylakoid membrane, joining the "this compound pool".
The this compound Pool: A Mobile Electron and Proton Carrier
The this compound pool refers to the population of free this compound and plastoquinol molecules within the thylakoid membrane. This pool acts as a mobile reservoir of electrons and protons, linking the spatially separated PSII and Cytochrome b₆f complexes. The redox state of the this compound pool is a critical regulatory point in photosynthesis, influencing the rate of electron transport and triggering various acclimation responses to changing light conditions.
Interaction with the Cytochrome b₆f Complex and the Q-Cycle
Plastoquinol (PQH₂) diffuses from PSII to the Cytochrome b₆f complex, where it is re-oxidized in a process known as the Q-cycle. This intricate mechanism involves two distinct binding sites on the Cytochrome b₆f complex: the Qₒ site on the luminal side and the Qᵢ site on the stromal side.
-
At the Qₒ site: A plastoquinol molecule binds and is oxidized. One of its two electrons is transferred to the high-potential chain, via the Rieske iron-sulfur protein and cytochrome f, ultimately reducing plastocyanin. The two protons from the plastoquinol are released into the thylakoid lumen, contributing to the formation of the proton motive force that drives ATP synthesis.
-
The second electron from the plastoquinol is transferred to the low-potential chain, via two b-type hemes, towards the Qᵢ site.
-
At the Qᵢ site: A fully oxidized this compound molecule from the pool binds and accepts the electron from the low-potential chain, forming a semiquinone radical.
-
A second plastoquinol molecule is oxidized at the Qₒ site, repeating the process. The second electron from this plastoquinol also travels down the low-potential chain to the Qᵢ site, where it fully reduces the semiquinone. This newly formed PQ²⁻ then takes up two protons from the stroma to become plastoquinol.
This cyclical process effectively doubles the number of protons translocated across the membrane for every two electrons that pass through the linear electron transport chain, significantly enhancing the efficiency of ATP synthesis.
Quantitative Data on this compound
A thorough understanding of this compound's function requires an examination of its key quantitative parameters.
| Parameter | Value | Reference |
| This compound Pool Size | ||
| Total PQ in Arabidopsis leaves | ~25 molecules / 1000 chlorophyll molecules | [2] |
| Photoactive PQ pool | ~8 molecules / 1000 chlorophyll molecules | [2] |
| Redox Potentials | ||
| This compound (PQ/PQH₂) | +80 mV (at pH 7.0) | [3][4] |
| Qₐ/Qₐ•⁻ in PSII | -140 mV to -100 mV | [3][5] |
| Qₑ/Qₑ•⁻ in PSII | +90 mV | [6][7][8] |
| Qₑ•⁻/QₑH₂ in PSII | +43 mV to +40 mV | [9] |
| Diffusion Coefficient | ||
| In pure liposomes | 1 - 3.5 x 10⁻⁷ cm²/s | |
| Kinetics of Plastoquinol Oxidation | ||
| Multi-phasic overall kinetics (τ) | τ(d)=1 ms, τ(p)=5.6 ms, τ(s)=16 ms (at 22°C) |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. Below are outlines of key experimental protocols.
Quantification of this compound Pool Size and Redox State by HPLC
This method allows for the direct measurement of the amounts of oxidized (PQ) and reduced (PQH₂) this compound.
Principle: Leaf or thylakoid samples are rapidly frozen in liquid nitrogen to quench all enzymatic activity and preserve the in vivo redox state of the this compound pool. The quinones are then extracted using an organic solvent mixture. The extract is separated by high-performance liquid chromatography (HPLC), and the different forms of this compound are detected and quantified.
Detailed Protocol:
-
Sample Collection and Freezing: Immediately freeze leaf discs or isolated thylakoids in liquid nitrogen.
-
Extraction:
-
Grind the frozen sample to a fine powder under liquid nitrogen.
-
Add a pre-chilled mixture of acetone and petroleum ether (1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and ethanol.
-
Detection:
-
This compound (oxidized form) is detected by its UV absorbance at 255 nm.
-
Plastoquinol (reduced form) is detected by fluorescence with excitation at 290 nm and emission at 330 nm.[10]
-
-
Quantification: The amounts of PQ and PQH₂ are determined by comparing the peak areas to those of known standards. The redox state is calculated as the ratio of [PQH₂] to the total this compound pool ([PQ] + [PQH₂]).
-
Non-invasive Monitoring of the this compound Pool Redox State using Chlorophyll a Fluorescence
The redox state of the primary quinone acceptor of PSII (Qₐ) is directly influenced by the redox state of the downstream this compound pool. This relationship can be exploited to non-invasively monitor the relative redox state of the PQ pool using chlorophyll a fluorescence measurements, particularly the OJIP transient.
Principle: When a dark-adapted leaf is exposed to a saturating pulse of light, the chlorophyll a fluorescence intensity exhibits a characteristic polyphasic rise, known as the OJIP transient. The different steps in this transient (O, J, I, P) reflect the sequential reduction of the electron acceptors in the photosynthetic electron transport chain. The J-step, occurring at approximately 2 ms, is particularly sensitive to the redox state of the this compound pool.
Detailed Protocol:
-
Dark Adaptation: Dark-adapt the leaf sample for at least 15-20 minutes to ensure all PSII reaction centers are open (Qₐ is oxidized).
-
Measurement:
-
Use a portable fluorometer (e.g., a HandyPEA or a PAM fluorometer).
-
Apply a single, saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) for 1-2 seconds.
-
Record the fluorescence transient with a high time resolution.
-
-
Data Analysis:
-
The relative variable fluorescence at the J-step (Vⱼ) is calculated as: Vⱼ = (Fⱼ - Fₒ) / (Fₘ - Fₒ), where Fₒ is the minimal fluorescence, Fⱼ is the fluorescence intensity at the J-step, and Fₘ is the maximal fluorescence.
-
An increase in Vⱼ indicates a more reduced this compound pool.
-
Spectrophotometric Measurement of Electron Transport Rates
The rate of plastoquinol oxidation by the cytochrome b₆f complex can be indirectly measured by monitoring the reduction of downstream electron acceptors, such as plastocyanin or P700 (the reaction center chlorophyll of Photosystem I), using spectrophotometry.
Principle: The reduction of plastocyanin and P700⁺ can be monitored by changes in their absorbance at specific wavelengths. The kinetics of these absorbance changes following a light flash provide information about the rate of electron flow from the this compound pool.
Detailed Protocol:
-
Sample Preparation: Use isolated thylakoid membranes suspended in a suitable buffer.
-
Spectrophotometric Measurement:
-
Use a flash spectrophotometer capable of rapid measurements.
-
Monitor the absorbance changes at 820 nm, which reflects the redox state of P700.
-
-
Experimental Procedure:
-
Pre-oxidize the electron transport chain with far-red light.
-
Apply a short, saturating flash of light to induce a single turnover of PSII, leading to the reduction of a known amount of this compound.
-
Record the subsequent re-reduction of P700⁺ in the dark.
-
-
Data Analysis: The kinetics of the P700⁺ re-reduction curve are fitted to exponential functions to determine the rate constants of electron transfer from the this compound pool.
Visualizing this compound's Role: Pathways and Workflows
To further elucidate the complex processes involving this compound, the following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox potential of this compound A in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox potential of the terminal quinone electron acceptor QB in photosystem II reveals the mechanism of electron transfer regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. [PDF] Redox potential of the terminal quinone electron acceptor QB in photosystem II reveals the mechanism of electron transfer regulation | Semantic Scholar [semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. scispace.com [scispace.com]
Plastoquinone vs. Plastoquinol: A Technical Guide to Redox Potential and its Implications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the plastoquinone (PQ) and plastoquinol (PQH₂) redox couple, a critical component of photosynthetic electron transport and a key signaling hub within plant and algal cells. Understanding the redox potential of this pair is fundamental for research in photosynthesis, bioenergetics, and the development of targeted herbicides and drugs that interact with these pathways.
Quantitative Analysis of Redox Potentials
The redox potential of the this compound pool is a crucial determinant of its function. It reflects the tendency of the quinone to accept electrons and is influenced by factors such as pH and the surrounding molecular environment. The following table summarizes key quantitative data on the redox potentials associated with the this compound/plastoquinol system.
| Species/System | Redox Potential (Em) | pH | Method | Organism/Solvent | Reference |
| This compound/Plastoquinol (PQ/PQH₂) | ~ +80 mV | 7.0 | Spectrophotometry | Spinach Chloroplasts | [1] |
| This compound one-electron reduction (PQ/PQ•⁻) | -154 mV | Not specified | Quantum Chemical Calculation | Water | [2][3] |
| Secondary Quinone Acceptor (QB) in Photosystem II | ~ +90 mV | Not specified | Spectroelectrochemistry with FTIR | Thermosynechococcus elongatus | [4] |
| Primary Quinone Acceptor (QA) in Photosystem II | ~ -145 mV | Not specified | Spectroelectrochemistry | Spinach PSII | [2] |
Experimental Protocols for Measuring this compound Redox State
Accurate determination of the in vivo redox state of the this compound pool is essential for understanding its regulatory roles. The following are detailed methodologies for key experiments cited in the literature.
High-Performance Liquid Chromatography (HPLC) for this compound Pool Redox State
This method allows for the direct quantification of the oxidized (PQ) and reduced (PQH₂) forms of this compound.
Objective: To determine the in vivo ratio of PQ to PQH₂.
Principle: Cells are rapidly treated to halt metabolic activity and preserve the existing redox state. Plastoquinones are extracted using organic solvents, separated by HPLC, and the fluorescent properties of plastoquinol are used for quantification.
Detailed Methodology:
-
Sample Preparation and Treatment:
-
For algal or cyanobacterial cultures, a defined number of cells (e.g., 10-15 x 10⁶ cells) are filtered onto a glass microfiber filter.[5]
-
Experimental light or chemical treatments are applied to the cells on the filter to manipulate the PQ pool redox state if required.[5]
-
Full Oxidation: Treat with far-red light (>700 nm) for 10 minutes.[5]
-
Full Reduction: Illuminate with strong white light (e.g., 2000 µmol photons m⁻² s⁻¹) for 30 seconds.[5]
-
Chemical Inhibition: Use 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) to block electron flow from PSII, leading to an oxidized PQ pool, or 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) to inhibit the cytochrome b₆f complex, resulting in a reduced PQ pool.[6]
-
-
-
Extraction:
-
Immediately transfer the filter with cells into a tube containing an ice-cold organic solvent mixture, such as ethyl acetate or a petroleum ether/acetone solution, to instantaneously stop enzymatic activity and extract the quinones.[7]
-
Vortex vigorously to ensure complete extraction.
-
Centrifuge to pellet cell debris.
-
-
HPLC Analysis:
-
Transfer the supernatant containing the extracted quinones to an HPLC vial.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase, for example, a mixture of ethanol, methanol, and water.
-
Detect plastoquinol (PQH₂) using a fluorescence detector with an excitation wavelength of approximately 290 nm and an emission wavelength of around 330 nm.[7][8]
-
To determine the total amount of this compound, a parallel sample is fully reduced with a reducing agent like sodium borohydride before injection, converting all PQ to PQH₂.[7]
-
-
Quantification:
-
The ratio of reduced to total this compound is calculated from the fluorescence signal of the untreated sample compared to the fully reduced sample.[7]
-
Chlorophyll a Fluorescence (OJIP Transient) for In Vivo Estimation of PQ Pool Redox State
This non-invasive technique provides a semi-quantitative assessment of the redox state of the this compound pool by analyzing the kinetics of chlorophyll fluorescence induction.
Objective: To indirectly assess the redox state of the PQ pool in vivo.
Principle: The initial rise in chlorophyll fluorescence upon illumination (the OJIP transient) is influenced by the reduction state of the primary quinone acceptor of Photosystem II (QA), which is in equilibrium with the larger this compound pool. The relative fluorescence yield at the "J" step of the transient (VJ) is particularly sensitive to the initial redox state of the PQ pool.
Detailed Methodology:
-
Dark Adaptation:
-
Acclimate the sample (e.g., leaves, algal suspension) to darkness for a period of 15-30 minutes to ensure that all reaction centers are open (QA is fully oxidized).
-
-
Measurement:
-
Use a fluorometer capable of recording fast fluorescence kinetics (e.g., a Plant Efficiency Analyser, PEA).
-
Apply a saturating pulse of light to the sample.
-
Record the fluorescence emission from the initial level (F₀ or O-step) to the maximal level (Fₘ or P-step). The intermediate steps J and I will be visible in the transient.
-
-
Data Analysis:
-
Identify the fluorescence intensity at the J-step (FJ), which occurs at approximately 2-3 ms.
-
Calculate the relative variable fluorescence at the J-step (VJ) using the formula: VJ = (FJ - F₀) / (Fₘ - F₀).
-
An increase in the VJ value is correlated with a more reduced state of the this compound pool at the onset of the measurement.[9]
-
Signaling Pathways and Experimental Workflows
The redox state of the this compound pool is a critical signal that regulates various cellular processes. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Redox states of the this compound molecule.
References
- 1. Redox potential of this compound A in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox potentials of ubiquinone, menaquinone, phylloquinone, and this compound in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox potentials of ubiquinone, menaquinone, phylloquinone, and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marine.rutgers.edu [marine.rutgers.edu]
- 7. The redox potential of the this compound pool of the cyanobacterium Synechocystis species strain PCC 6803 is under strict homeostatic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Plastoquinone Pool: A Lynchpin in Thylakoid Membrane Dynamics and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The plastoquinone (PQ) pool, a collection of small, lipid-soluble molecules residing within the thylakoid membranes of chloroplasts, plays a central and multifaceted role in photosynthesis and cellular regulation. Far from being a simple electron carrier, the PQ pool acts as a critical hub, integrating light energy capture with downstream biochemical processes and communicating the photosynthetic status to the rest of the cell. This technical guide provides a comprehensive overview of the core functions of the this compound pool, detailing its involvement in electron transport, proton translocation, and as a key redox sensor in vital signaling pathways.
Core Function 1: Mobile Electron and Proton Carrier in Photosynthetic Electron Transport
The primary and most well-understood function of the this compound pool is to act as a mobile carrier of electrons and protons, linking Photosystem II (PSII) and the Cytochrome b6f complex (Cyt b6f). Upon excitation by light, PSII reduces this compound molecules by transferring two electrons and binding two protons from the stroma. This reduced form, plastoquinol (PQH2), then diffuses laterally through the thylakoid membrane to the Cyt b6f complex.[1] At the Cyt b6f complex, PQH2 is oxidized, releasing the two electrons to the complex and the two protons into the thylakoid lumen.[1] This process is fundamental to:
-
Linear Electron Flow (LEF): The unidirectional transfer of electrons from water to NADP+, generating NADPH and a proton motive force for ATP synthesis.
-
Cyclic Electron Flow (CEF): An alternative pathway where electrons from Photosystem I (PSI) are transferred back to the PQ pool, contributing solely to the generation of a proton gradient and subsequent ATP synthesis, a process crucial for balancing the ATP/NADPH ratio required for carbon fixation.
-
Proton Translocation: The shuttling of protons from the stroma to the lumen by the PQ pool during its reduction and oxidation cycle is a major contributor to the proton motive force that drives ATP synthesis by ATP synthase.[1]
The physical properties and concentration of the this compound pool are critical for its function as a mobile carrier.
Quantitative Data on the this compound Pool
| Parameter | Value | Organism/Conditions | Source |
| This compound-9/Photosystem II Ratio | 7-8 | Spinach chloroplasts | [2] |
| This compound/Chlorophyll Ratio | 0.02 (20 per 1000 Chl) | Plants (general) | [3] |
| Diffusion Coefficient of Plastoquinol | 2 x 10⁻⁸ cm²s⁻¹ to 3 x 10⁻⁷ cm²s⁻¹ | Intact thylakoid membranes | [4] |
| Diffusion Coefficient of this compound | 1-3.5 x 10⁻⁷ cm² s⁻¹ | Pure liposomes | [5] |
| Redox Potential (E m(Q/Q·−)) of this compound | -154 mV | In water vs. NHE | [6] |
Core Function 2: A Redox Sensor for Cellular Signaling
The redox state of the this compound pool, representing the balance between its reduced (PQH2) and oxidized (PQ) forms, serves as a crucial sensor of the photosynthetic electron transport chain's activity. This redox information is relayed to various cellular components to regulate gene expression and protein activity, a process known as retrograde signaling.[7][8][9][10]
Regulation of Nuclear Gene Expression
Changes in the PQ pool's redox state, often triggered by fluctuations in light intensity, initiate signaling cascades that modulate the transcription of nuclear genes encoding chloroplast proteins.[7] For instance, a more reduced PQ pool under high light conditions can lead to the downregulation of genes encoding the light-harvesting complex II (LHCII) proteins, thereby reducing the antenna size of PSII and preventing photodamage. Conversely, a more oxidized PQ pool under low light can upregulate these genes to enhance light-capturing efficiency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. This compound/chlorophyll ratio in thylakoid - Plants - BNID 103375 [bionumbers.hms.harvard.edu]
- 4. Plastoquinol diffusion in linear photosynthetic electron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox potentials of ubiquinone, menaquinone, phylloquinone, and this compound in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marine.rutgers.edu [marine.rutgers.edu]
- 8. Studying Retrograde Signaling in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plastid-to-nucleus retrograde signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Regulating the Gatekeeper: A Technical Guide to the Plastoquinone Pool's Response to Light
For Researchers, Scientists, and Drug Development Professionals
The plastoquinone (PQ) pool, a collection of small, lipid-soluble molecules within the thylakoid membranes of chloroplasts, plays a pivotal role far beyond its function as a simple electron carrier in the photosynthetic electron transport chain. Its redox state, the ratio of oxidized this compound to reduced plastoquinol (PQH2), acts as a crucial sensor of environmental light conditions. This redox signal initiates a cascade of regulatory events, from short-term adjustments in light harvesting to long-term changes in gene expression, ensuring the photosynthetic apparatus operates efficiently and safely across a wide spectrum of light intensities. Understanding the intricate mechanisms governing the size and redox state of the PQ pool is paramount for developing strategies to enhance photosynthetic efficiency and crop resilience. This technical guide provides an in-depth exploration of the core regulatory processes, experimental methodologies to assess them, and the signaling pathways involved.
Quantitative Analysis of the this compound Pool Under Varying Light Conditions
The size and redox state of the this compound pool are dynamic and respond sensitively to changes in light intensity. High light conditions generally lead to a more reduced PQ pool, while low light or darkness results in a more oxidized state. The total amount of this compound is also subject to regulation, with plants acclimating to different light environments by adjusting the size of the PQ pool.
| Parameter | Organism | Light Condition | Value | Reference |
| Total this compound Level | Arabidopsis thaliana | Growth Light (150 µmol/m²/s) | 25 ± 3 molecules/1000 Chlorophyll molecules | [1] |
| Photoactive PQ Pool Size | Arabidopsis thaliana | Growth Light (150 µmol/m²/s) | ~8 molecules/1000 Chlorophyll molecules (~31% of total PQ) | [1] |
| PQ Pool Reduction State | Arabidopsis thaliana | Dark | ~24% reduced | [1] |
| PQ Pool Reduction State | Arabidopsis thaliana | Light (150 µmol/m²/s) | Nearly 100% reduced | [1] |
| PQ Pool Reduction State | Chlamydomonas reinhardtii | Strong White Light (2000 µmol/m²/s) for 30s | Maximally reduced | [2] |
| PQ Pool Oxidation State | Chlamydomonas reinhardtii | Far-red light (>700 nm, 50 µmol/m²/s) for 10 min | Maximally oxidized | [2] |
Core Regulatory Mechanisms of the this compound Pool
The regulation of the PQ pool is a multi-faceted process involving both the biosynthesis of new PQ molecules and the modulation of the redox state of the existing pool. These processes are tightly controlled by feedback from the photosynthetic electron transport chain itself.
Biosynthesis of this compound-9
This compound-9 (PQ-9), the most common form of this compound, is synthesized through a pathway that combines precursors from two different metabolic routes. The aromatic head group, p-hydroxyphenylpyruvate, is derived from tyrosine, while the nine-isoprenyl-unit side chain is synthesized via the methylerythritol 4-phosphate (MEP) pathway.[3] Key enzymes in this pathway, such as solanesyl diphosphate synthase (SPS), are subject to transcriptional regulation in response to light stress, allowing for the adjustment of the total PQ pool size.[4][5] For instance, overexpression of SPS1 in Arabidopsis has been shown to increase the total PQ-9 content.[4][5]
Regulation of the this compound Pool Redox State
The redox state of the PQ pool is dynamically regulated by the relative activities of Photosystem II (PSII), which reduces PQ, and the cytochrome b6f complex, which oxidizes plastoquinol (PQH2).[6][7] Under high light, the rate of electron flow from PSII can exceed the capacity of the cytochrome b6f complex to oxidize PQH2, leading to a more reduced PQ pool. Conversely, under low light, the PQ pool becomes more oxidized. This redox state is a critical signal that initiates various acclimatory responses.
The redox state of the PQ pool is also influenced by other electron transport pathways, including cyclic electron flow around Photosystem I (PSI) and chlororespiration.[8][9] Furthermore, reactive oxygen species (ROS) such as superoxide can directly oxidize the PQ pool.[10]
Signaling Pathways Triggered by the this compound Pool Redox State
The redox state of the PQ pool is a central hub for intracellular signaling, initiating both short-term and long-term acclimatory responses to changes in light conditions.
Short-Term Regulation: State Transitions
One of the most rapid responses to changes in the PQ pool redox state is the phenomenon of state transitions. When the PQ pool becomes excessively reduced under high light conditions that preferentially excite PSII, the STN7 kinase is activated.[11] STN7 then phosphorylates the light-harvesting complex II (LHCII), causing it to detach from PSII and migrate to PSI. This re-balancing of excitation energy between the two photosystems helps to alleviate the over-reduction of the PQ pool.[11] When the PQ pool becomes more oxidized, the PPH1/TAP38 phosphatase dephosphorylates LHCII, reversing the process.
Long-Term Regulation: Retrograde Signaling and Gene Expression
The redox state of the PQ pool also triggers long-term acclimatory responses through retrograde signaling, where signals from the chloroplast are transmitted to the nucleus to alter gene expression.[6][7] A reduced PQ pool can lead to the differential expression of nuclear genes encoding photosynthetic proteins, such as components of the light-harvesting antennae and photosystems.[6][7] This allows the plant to adjust the composition of its photosynthetic machinery to match the prevailing light conditions. For example, prolonged exposure to high light can lead to a downregulation of genes encoding LHC proteins to reduce light absorption.
Experimental Protocols for Assessing the this compound Pool
Accurate measurement of the PQ pool size and its redox state is crucial for studying its regulatory functions. Several robust methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) for PQ Pool Quantification
A direct and quantitative method for determining the total PQ pool size and its redox state is reverse-phase HPLC.[1][12]
Experimental Workflow:
Detailed Methodology:
-
Sample Collection and Preparation: Plant leaf discs are collected under the desired light conditions and immediately frozen in liquid nitrogen to quench all enzymatic activity and preserve the in vivo redox state of the PQ pool.[12]
-
Extraction: The frozen tissue is homogenized in a cold organic solvent, such as ethyl acetate or acetone/heptane, to extract the lipid-soluble this compound and plastoquinol.[1][12]
-
Phase Separation and Concentration: After extraction, the sample is centrifuged to pellet the insoluble material. The supernatant containing the PQ is collected and the solvent is evaporated under a stream of nitrogen. The dried extract is then redissolved in a small volume of an appropriate solvent for HPLC analysis.
-
HPLC Analysis: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of methanol, ethanol, and water. Oxidized PQ and reduced PQH2 are separated based on their different polarities and detected using a UV-Vis detector (at ~255 nm for PQ) or an electrochemical detector for higher sensitivity to PQH2.
-
Quantification: The amounts of PQ and PQH2 are quantified by comparing the peak areas to those of known standards. The total PQ pool size is the sum of PQ and PQH2, and the redox state is expressed as the ratio of PQH2 to the total PQ pool.
Chlorophyll a Fluorescence for In Vivo Estimation of PQ Pool Redox State
Chlorophyll a fluorescence provides a non-invasive method to indirectly assess the redox state of the PQ pool in vivo. The fast fluorescence induction transient (OJIP curve) is particularly informative.[13] The area above the fluorescence curve between the O and J steps (Afl) is proportional to the size of the reduced PQ pool.[9] By measuring changes in Afl under different conditions, one can monitor the dynamics of PQ pool reduction and oxidation.[9]
Key Parameters from Chlorophyll Fluorescence:
-
Fv/Fm: The maximum quantum yield of PSII photochemistry, which can be affected by long-term changes in the photosynthetic apparatus.
-
qP (Photochemical Quenching): Reflects the proportion of open PSII reaction centers and is related to the redox state of the primary quinone acceptor, QA.
-
1-qP: An estimate of the excitation pressure on PSII, which is correlated with the reduction state of the PQ pool.[14]
Future Perspectives and Implications for Drug Development
A thorough understanding of the regulation of the this compound pool opens up avenues for targeted interventions to improve photosynthetic performance. For drug development professionals, this knowledge can inform the design of molecules that modulate the PQ pool's redox state or biosynthesis. For instance, compounds that can safely accept electrons from an over-reduced PQ pool could act as "redox sinks" under high light stress, mitigating the production of damaging reactive oxygen species. Conversely, molecules that inhibit specific steps in the PQ biosynthesis pathway could be explored as potential herbicides. As our understanding of the intricate signaling networks governed by the PQ pool deepens, so too will our ability to rationally design strategies to enhance plant productivity and resilience in a changing global climate.
References
- 1. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The this compound pool outside the thylakoid membrane serves in plant photoprotection as a reservoir of singlet oxygen scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marine.rutgers.edu [marine.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pathways of Oxygen-Dependent Oxidation of the this compound Pool in the Dark After Illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of the this compound pool in chloroplast thylakoid membranes by superoxide anion radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redox Regulation of Thylakoid Protein Kinases and Photosynthetic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The role of growth rate, redox-state of the this compound pool and the trans-thylakoid deltapH in photoacclimation of Chlorella vulgaris to growth irradiance and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Plastoquinone with the Cytochrome b6f Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome b6f complex (cyt b6f) is a central component of the photosynthetic electron transport chain in cyanobacteria, algae, and plants. This dimeric multi-subunit protein complex mediates the transfer of electrons from plastoquinol (PQH2), a mobile electron carrier in the thylakoid membrane, to plastocyanin, a soluble electron carrier in the lumen. This process is coupled to the translocation of protons across the thylakoid membrane, generating a proton motive force that drives ATP synthesis. The interaction of plastoquinone and its reduced form, plastoquinol, with the cyt b6f complex is a critical, rate-limiting step in photosynthesis and a key target for both natural and artificial regulation. This technical guide provides a comprehensive overview of this interaction, including the underlying mechanisms, quantitative data, detailed experimental protocols, and visualizations of the key processes.
Core Mechanism: The Q-Cycle
The transfer of electrons and protons by the cytochrome b6f complex is best described by the Q-cycle mechanism. This process involves two distinct binding sites for this compound/plastoquinol: the Qp site on the luminal (p-side) of the membrane and the Qn site on the stromal (n-side).
First Half of the Q-Cycle:
-
A plastoquinol (PQH2) molecule from the membrane pool binds to the Qp site.
-
PQH2 is oxidized in a bifurcated electron transfer reaction.
-
One electron is transferred to the high-potential chain, first to the Rieske iron-sulfur protein ([2Fe-2S] cluster) and then to cytochrome f, which subsequently reduces plastocyanin.[1]
-
The second electron is transferred to the low-potential chain, first to heme b_p_ and then to heme b_n_.
-
-
The two protons from the oxidized PQH2 are released into the thylakoid lumen, contributing to the proton gradient.
-
The resulting this compound (PQ) molecule at the Qp site is released back into the membrane pool.
-
The electron transferred to heme b_n_ moves to the Qn site, where it reduces a bound this compound to a semiquinone radical.
Second Half of the Q-Cycle:
-
A second PQH2 molecule binds to the Qp site and is oxidized, repeating steps 2-4 of the first half. This results in the reduction of a second plastocyanin molecule and the release of two more protons into the lumen.
-
The second electron from this oxidation again travels through the low-potential chain to the Qn site.
-
This electron reduces the semiquinone radical, which, upon taking up two protons from the stroma, is fully reduced to PQH2.
-
This newly formed PQH2 at the Qn site is then released back into the this compound pool in the membrane.
Structural Insights into this compound Interaction
The cytochrome b6f complex is a dimer, with each monomer containing several subunits and redox cofactors.[1] X-ray crystallography and cryo-electron microscopy have provided detailed structural views of the complex, revealing the architecture of the this compound binding sites.
The Qp site is a bifurcated cavity located near the luminal side of the membrane, in proximity to the Rieske iron-sulfur protein and heme b_p_. The binding and oxidation of plastoquinol at this site are crucial for initiating the Q-cycle. The movement of the Rieske protein is essential for transferring the electron from PQH2 to cytochrome f.
The Qn site is located on the stromal side of the membrane, near heme b_n_ and a unique heme c_n_ (also known as heme x).[2] The binding of this compound at this site allows its reduction by electrons from the low-potential chain. The binding of quinone analog inhibitors like NQNO and tridecyl-stigmatellin (TDS) to heme c_n_ suggests that this heme is directly involved in the reduction of this compound.[2]
A large central cavity within the dimer is thought to facilitate the exchange of this compound and plastoquinol between the active sites and the membrane pool.
Quantitative Data
Understanding the kinetics and affinities of the interactions between this compound, its analogs, and the cytochrome b6f complex is crucial for a complete picture of its function.
Kinetic Parameters
| Parameter | Value | Organism/Conditions | Reference |
| Turnover Number | 20-35 s⁻¹ | Spinach | [3] |
| 300-350 electrons/cyt f/s | Mastigocladus laminosus | [4] | |
| Plastoquinol-1 Oxidation (Km) | 5-10 µM | Spinach | [5] |
| Plastoquinol-9 Oxidation (Km) | ~15 µM | Spinach | [5] |
Inhibition Constants (Ki)
| Inhibitor | Target Site | Ki/Kd | Organism/Conditions | Reference |
| DBMIB (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone) | Qp site | ~6 nM (Kd) | Chloroplast membranes | [6] |
| NQNO (2-n-nonyl-4-hydroxyquinoline N-oxide) | Qn site | Potent inhibitor (specific Ki not found) | Chloroplasts | [2] |
| Stigmatellin | Qp site | High affinity (specific Ki not found) | Chloroplasts | [7] |
| Tridecyl-stigmatellin (TDS) | Qp and Qn sites | High affinity (specific Ki not found) | Chlamydomonas reinhardtii | [2] |
Redox Potentials of Prosthetic Groups
| Prosthetic Group | Midpoint Potential (Em, pH 7) | Reference |
| Rieske [2Fe-2S] | +290 mV | |
| Cytochrome f | +340 mV | |
| Heme b_p_ | -50 mV | |
| Heme b_n_ | -150 mV | |
| Heme c_n_ | -120 mV |
Experimental Protocols
Purification of Cytochrome b6f Complex from Spinach
This protocol is adapted from established methods for isolating active, dimeric cytochrome b6f complex from spinach chloroplasts.[2][3][8]
1. Thylakoid Membrane Preparation: a. Homogenize fresh spinach leaves in a cold buffer (e.g., 50 mM Tricine-NaOH pH 7.8, 0.4 M NaCl, 5 mM MgCl2). b. Filter the homogenate through cheesecloth and centrifuge at low speed to remove debris. c. Pellet the thylakoid membranes by centrifugation at a higher speed (e.g., 10,000 x g for 10 min). d. Wash the pellet with a low-salt buffer to remove stromal proteins.
2. Solubilization of the Complex: a. Resuspend the thylakoid membranes in a buffer containing detergents such as sodium cholate and octylglucoside. The optimal detergent concentration needs to be determined empirically.[8] b. Incubate on ice with gentle stirring to solubilize the membrane proteins. c. Pellet the unsolubilized material by ultracentrifugation.
3. Ammonium Sulfate Fractionation: a. Slowly add solid ammonium sulfate to the supernatant to precipitate proteins. The cytochrome b6f complex typically precipitates between 40% and 55% saturation. b. Collect the precipitate by centrifugation.
4. Sucrose Gradient Centrifugation: a. Resuspend the pellet and load it onto a continuous sucrose gradient (e.g., 0.1 to 1.3 M sucrose) containing a low concentration of detergent. b. Centrifuge at high speed for an extended period (e.g., 24 hours at 150,000 x g). c. The cytochrome b6f complex will form a distinct greenish-brown band. Carefully collect this fraction.
5. (Optional) Column Chromatography: a. For higher purity, the sucrose gradient fraction can be further purified using ion-exchange or size-exclusion chromatography.[3]
Plastoquinol-Plastocyanin Oxidoreductase Activity Assay
This spectrophotometric assay measures the rate of plastocyanin reduction by the purified cytochrome b6f complex using a plastoquinol analog as the electron donor.
Materials:
-
Purified cytochrome b6f complex
-
Purified plastocyanin
-
Plastoquinol-2 (PQH2-2) or decyl-plastoquinol (DPQH2) as substrate
-
Assay buffer (e.g., 20 mM Tricine pH 8.0, 60 mM KCl, 0.03% n-dodecyl-β-D-maltoside)
-
Spectrophotometer capable of measuring absorbance changes in the 500-600 nm range.
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and a known concentration of oxidized plastocyanin.
-
Add the purified cytochrome b6f complex to the cuvette and incubate briefly.
-
Initiate the reaction by adding a small volume of the plastoquinol substrate (dissolved in ethanol or DMSO).
-
Monitor the reduction of plastocyanin by measuring the increase in absorbance at its alpha-band peak (around 597 nm) or by following the redox state of cytochrome f at 554 nm.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance change over time, using the appropriate extinction coefficient for plastocyanin or cytochrome f.
Reconstitution of Cytochrome b6f into Proteoliposomes and Proton Pumping Assay
This method allows for the study of the proton translocation activity of the cytochrome b6f complex in a more native-like lipid environment.[9]
1. Liposome Preparation: a. Prepare a lipid mixture (e.g., a mixture of phosphatidylcholine, phosphatidylglycerol, and other lipids) in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Hydrate the lipid film in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 100 mM KCl) to form multilamellar vesicles. d. Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.
2. Reconstitution: a. Solubilize the purified cytochrome b6f complex in a detergent-containing buffer. b. Mix the solubilized protein with the prepared liposomes. c. Remove the detergent slowly by dialysis, gel filtration, or using Bio-Beads to allow the protein to insert into the lipid bilayer.
3. Proton Pumping Assay: a. Resuspend the proteoliposomes in a lightly buffered medium containing a pH-sensitive fluorescent probe (e.g., pyranine) or using a pH electrode. b. Add a pulse of the electron donor (e.g., a plastoquinol analog) to initiate electron transport and proton pumping into the liposomes. c. Monitor the change in internal pH by measuring the fluorescence of the entrapped probe or the external pH with the electrode. d. The initial rate of proton translocation can be calculated from the rate of pH change.
X-ray Crystallography of the Cytochrome b6f Complex
Obtaining high-resolution crystals of membrane proteins like the cytochrome b6f complex is a challenging process that requires careful optimization of protein purity, detergent, and crystallization conditions.[8][10][11]
1. Protein Preparation: a. Purify the cytochrome b6f complex to a high degree of homogeneity and concentration. b. Exchange the detergent used for purification with one that is more amenable to crystallization (e.g., shorter-chain detergents).
2. Crystallization Screening: a. Use sparse-matrix screening kits to test a wide range of precipitants, salts, and pH conditions. b. Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or lipidic cubic phase methods.
3. Crystal Optimization: a. Once initial microcrystals are obtained, systematically vary the concentrations of protein, precipitant, and additives to improve crystal size and quality. b. Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
4. Data Collection and Structure Determination: a. Collect X-ray diffraction data at a synchrotron source. b. Process the diffraction data and solve the structure using molecular replacement or other phasing methods.
EPR Spectroscopy of the Rieske Iron-Sulfur Center
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to study the electronic environment and orientation of the [2Fe-2S] cluster in the Rieske protein.[12][13][14]
1. Sample Preparation: a. Prepare a concentrated sample of the purified cytochrome b6f complex in a suitable buffer. b. The protein can be in its native state or treated with specific inhibitors or redox agents to trap it in a particular conformation. c. Transfer the sample to an EPR tube and flash-freeze it in liquid nitrogen.
2. EPR Measurement: a. Collect the EPR spectrum at cryogenic temperatures (typically below 20 K) using an X-band EPR spectrometer. b. The characteristic rhombic signal of the reduced Rieske center is observed with g-values around g_z_ = 2.03, g_y_ = 1.90, and g_x_ = 1.80. c. The precise g-values and lineshape are sensitive to the local environment of the [2Fe-2S] cluster and can be perturbed by the binding of substrates or inhibitors at the Qp site.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Cytochrome b6f complex - Wikipedia [en.wikipedia.org]
- 2. Structure of the Cytochrome b6f Complex: Quinone Analogue Inhibitors as Ligands of Heme cn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 4. Purification and crystallization of the cytochrome b6f complex in oxygenic photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytochrome b6f complex: plastoquinol oxidation and regulation of electron transport in chloroplasts [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroplast Rieske Center. EPR study on its spectral characteristics, relaxation and orientation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic effects of the electrochemical proton gradient on this compound reduction at the Qi site of the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Plastoquinone in Cyclic Electron Flow Around Photosystem I: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic electron flow (CEF) around photosystem I (PSI) is a critical photosynthetic process that balances the ATP/NADPH budget, generates a proton motive force (pmf), and contributes to photoprotection. Plastoquinone (PQ), a mobile electron carrier within the thylakoid membrane, plays a central and indispensable role in mediating this electron transport pathway. This technical guide provides an in-depth analysis of the function of this compound in the two primary CEF pathways: the NADH dehydrogenase-like (NDH)-dependent pathway and the PROTON GRADIENT REGULATION 5 (PGR5)/PGR5-LIKE 1 (PGRL1)-dependent pathway. We will explore the mechanisms of this compound reduction by reduced ferredoxin (Fd), present quantitative data on key parameters of these processes, detail experimental protocols for their investigation, and provide visual representations of the underlying molecular machinery.
Introduction
Linear electron flow (LEF) in oxygenic photosynthesis generates both ATP and NADPH, essential for carbon fixation. However, the metabolic demands of the cell, particularly under stress conditions, often require a higher ATP-to-NADPH ratio than that produced by LEF alone.[1][2] Cyclic electron flow (CEF) around photosystem I (PSI) serves to supplement ATP production without the net generation of NADPH.[1] In this process, electrons from reduced ferredoxin (Fd), the primary acceptor of electrons from PSI, are channeled back to the this compound (PQ) pool, a crucial step that links the acceptor side of PSI with the intersystem electron transport chain.[3][4] The subsequent oxidation of plastoquinol (PQH₂) by the cytochrome b₆f complex contributes to the generation of a proton gradient across the thylakoid membrane, which drives ATP synthesis.[5][6]
Two major pathways of CEF have been identified in higher plants and cyanobacteria, both of which converge at the reduction of the this compound pool:
-
The NDH-dependent pathway: This pathway involves a large protein complex homologous to Complex I of the mitochondrial respiratory chain, the NADH dehydrogenase-like (NDH) complex.[7][8][9]
-
The PGR5/PGRL1-dependent pathway: This pathway is mediated by the PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-LIKE 1 (PGRL1) proteins, which are thought to constitute a ferredoxin-plastoquinone reductase (FQR).[2][10][11][12]
This guide will dissect the integral role of this compound in both of these pathways, providing a comprehensive resource for researchers in photosynthesis and related fields.
The Role of this compound in the NDH-Dependent Pathway
The NDH complex facilitates the transfer of electrons from reduced ferredoxin to this compound.[13] A key feature of the NDH complex is its function as a proton pump, actively translocating protons from the stroma to the lumen, thereby increasing the efficiency of ATP synthesis during CEF.[7][8][9]
Mechanism of this compound Reduction
Reduced ferredoxin, generated on the acceptor side of PSI, donates electrons to the NDH complex. The NDH complex, in turn, catalyzes the two-electron reduction of a this compound molecule to plastoquinol (PQH₂), utilizing two protons from the stroma.[7] The resulting PQH₂ then diffuses within the thylakoid membrane to the cytochrome b₆f complex, where it is oxidized.
Quantitative Data
The following table summarizes key quantitative parameters associated with the NDH-dependent pathway.
| Parameter | Value | Organism/System | Reference |
| Proton Pumping Stoichiometry | ~2 H⁺ / e⁻ | Higher Plant Chloroplasts | [7][8][9] |
| Estimated CEF Rate via NDH | ~4 e⁻ s⁻¹ per PSI complex | Spinach | [7] |
| Electron Donor | Reduced Ferredoxin | Higher Plants, Cyanobacteria | [13][14] |
| Electron Acceptor | This compound | Higher Plants, Cyanobacteria | [13][14] |
Signaling Pathway Diagram
The Role of this compound in the PGR5/PGRL1-Dependent Pathway
The PGR5/PGRL1-dependent pathway, also known as the ferredoxin-plastoquinone reductase (FQR) pathway, is a major route for CEF in higher plants, particularly under conditions of high light or when the Calvin-Benson cycle is limited.[11][12] This pathway is sensitive to the inhibitor antimycin A.[2]
Mechanism of this compound Reduction
The PGRL1 protein is proposed to be the catalytic subunit that accepts electrons from reduced ferredoxin in a PGR5-dependent manner and subsequently reduces this compound.[2][10] This process is thought to involve redox-active cysteine residues and an iron-containing cofactor within the PGRL1 protein.[2] The reduced plastoquinol then enters the Q-cycle at the cytochrome b₆f complex.
Quantitative Data
Quantitative data for the PGR5/PGRL1 pathway is less defined than for the NDH pathway, but some parameters have been estimated.
| Parameter | Value | Organism/System | Reference |
| Electron Donor | Reduced Ferredoxin | Arabidopsis | [2][10] |
| Electron Acceptor | This compound | Arabidopsis | [2][10] |
| Inhibitor Sensitivity | Antimycin A | Flowering Plants | [2] |
Signaling Pathway Diagram
References
- 1. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 2. PGRL1 is the elusive ferredoxin-plastoquinone reductase in photosynthetic cyclic electron flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The this compound pool, poised for cyclic electron flow? [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. The higher plant plastid NAD(P)H dehydrogenase-like complex (NDH) is a high efficiency proton pump that increases ATP production by cyclic electron flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. The higher plant plastid NAD(P)H dehydrogenase-like complex (NDH) is a high efficiency proton pump that increases ATP production by cyclic electron flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A type II NAD(P)H dehydrogenase mediates light-independent this compound reduction in the chloroplast of Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Physiological Functionality of PGR5/PGRL1-Dependent Cyclic Electron Transport in Sustaining Photosynthesis [frontiersin.org]
- 13. Regulation of cyclic electron flow by chloroplast NADPH‐dependent thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Multifaceted Role of Plastoquinone in Non-Photochemical Quenching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photodamage. Plastoquinone (PQ), a mobile electron carrier within the thylakoid membrane, plays a pivotal and complex role in the regulation and execution of NPQ. This technical guide provides an in-depth examination of the involvement of this compound in NPQ, focusing on the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the associated signaling pathways. The redox state of the this compound pool is a central hub, indirectly controlling the major component of NPQ, energy-dependent quenching (qE), through the generation of a transthylakoid proton gradient (ΔpH). Furthermore, evidence suggests a direct quenching role for oxidized this compound and a regulatory function in the slower state transition (qT) component of NPQ. Understanding these intricate relationships is crucial for research into plant stress physiology and for the development of strategies to enhance crop resilience and photosynthetic efficiency.
Introduction to Non-Photochemical Quenching and this compound
Under conditions of high light, the capacity of photosynthetic organisms to utilize absorbed light energy in photochemistry becomes saturated. This excess energy can lead to the formation of reactive oxygen species (ROS), which can cause significant damage to the photosynthetic apparatus. To counteract this, plants and algae have evolved a suite of photoprotective mechanisms collectively known as non-photochemical quenching (NPQ).[1][2] NPQ encompasses several processes that dissipate excess excitation energy as heat.
The most rapid and significant component of NPQ is energy-dependent quenching (qE) .[3][4][5] The induction of qE is primarily triggered by the acidification of the thylakoid lumen, resulting in a low luminal pH (high ΔpH).[2][4] This low pH activates two key players:
-
PsbS Protein: A subunit of Photosystem II (PSII) that is protonated at low luminal pH and is essential for qE.[1][6][7] The protonated PsbS is thought to induce conformational changes in the light-harvesting complexes (LHCs) that switch them to a quenched state.[8][9][10]
-
Xanthophyll Cycle: A process involving the enzymatic conversion of the carotenoid violaxanthin to antheraxanthin and then to zeaxanthin, catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[2][11] VDE is activated by the low luminal pH.[12][13][14] Zeaxanthin is believed to play a direct role in energy dissipation within the LHCs.
This compound (PQ) is a small, lipid-soluble molecule that acts as a mobile electron carrier, shuttling electrons from Photosystem II (PSII) to the cytochrome b6f complex in the photosynthetic electron transport chain.[15] It exists in three main redox states:
-
Oxidized form (this compound, PQ)
-
Partially reduced, unstable form (plastosemiquinone, PQ•−)
-
Fully reduced form (plastoquinol, PQH2) [15]
The balance between these forms, known as the redox state of the this compound pool , is a critical sensor of the photosynthetic electron flow and a key regulator of NPQ.
The Core Involvement of this compound in NPQ Regulation
This compound's influence on NPQ is multifaceted, extending from being the primary driver of the qE trigger to potentially acting as a direct quencher and a regulator of other NPQ components.
Indirect Regulation of qE via ΔpH Generation
The most well-established role of this compound in NPQ is its indirect regulation of qE through its central function in generating the transthylakoid proton gradient (ΔpH). Under high light conditions, the rate of PSII activity increases, leading to a rapid reduction of the PQ pool to PQH2. This PQH2 then diffuses to the cytochrome b6f complex, where it is re-oxidized. The oxidation of PQH2 at the Q_o site of the cytochrome b6f complex releases two protons into the thylakoid lumen.[3] This process is a major contributor to the build-up of protons in the lumen, leading to the acidification required for the activation of PsbS and the xanthophyll cycle, and thus the induction of qE.[2] A more reduced PQ pool under high light directly correlates with a higher rate of proton pumping and a larger ΔpH, thereby enhancing the capacity for qE.
Direct Quenching by Oxidized this compound
A more controversial but significant area of research proposes that oxidized this compound (PQ) can act as a direct quencher of chlorophyll a fluorescence.[16][17] This hypothesis, often termed "PQ-quenching," suggests that oxidized PQ molecules in close proximity to chlorophylls in the PSII antenna can accept excitation energy, leading to its non-radiative dissipation.
Evidence supporting this role comes from studies where the artificial oxidation of the PQ pool in the dark, for instance through the use of far-red light or in the presence of inhibitors like DCMU, leads to a decrease in the maximum fluorescence yield (Fm).[16][17] Conversely, the non-photochemical reduction of the PQ pool to PQH2 has been shown to eliminate this quenching effect, restoring the Fm value.[16][17] This suggests that the oxidized form of this compound is a more effective quencher than its reduced form.[18]
Regulation of State Transitions (qT)
The redox state of the this compound pool is the primary signal for initiating state transitions, a slower component of NPQ known as qT.[3] When the PQ pool becomes preferentially reduced, for example, under light conditions that favor PSII excitation, the reduced plastoquinol (PQH2) binds to the cytochrome b6f complex, activating the STN7 kinase.[19] This kinase then phosphorylates the major light-harvesting complex II (LHCII), causing it to detach from PSII and migrate to Photosystem I (PSI). This redistribution of antenna complexes balances the excitation energy between the two photosystems, contributing to a decrease in fluorescence from PSII, which is measured as part of NPQ.
Quantitative Data on this compound and NPQ
The following tables summarize key quantitative findings from the literature, illustrating the relationship between the this compound pool redox state and non-photochemical quenching.
| Experimental Condition | Organism/System | Observation | Quantitative Finding | Reference(s) |
| Treatment with DCMU (inhibits electron flow after QA) | Broken spinach chloroplasts | Lowering of maximum fluorescence (Fm) due to oxidized PQ pool. | Fm was lowered by ~20%. This quenching was eliminated by non-photochemical reduction of the PQ pool with NAD(P)H. | [16][17] |
| Dark incubation under anaerobic conditions | Chlamydomonas reinhardtii | Reduction of the PQ pool and induction of state transitions. | 82.8 ± 33.6% of the photochemically active PQ pool became reduced. | [19] |
| Correlation between NPQ and PQ reduced state (1-qP) | Arabidopsis thaliana (Wild-Type) | With decreasing PSII quantum yield [Y(II)], both NPQ and the reduced state of the PQ pool increased. | As Y(II) decreased, NPQ increased from ~0.5 to 1.5, and 1-qP increased from ~0.25 to 0.6. | [20] |
| Comparison of PsbS mutant (npq4) and overexpressor (oePsbS) | Arabidopsis thaliana | The level of PsbS protein affects the redox state of the PQ pool. | The this compound pool was more oxidized in the oePsbS mutant compared to the npq4 mutant. | [21] |
| High light treatment vs. far-red light treatment | Chlamydomonas reinhardtii | Estimation of the photochemically active PQ pool size. | High light reduced 47.5 ± 5.2% of the total PQ pool. Far-red light oxidized the pool, leaving 17.6 ± 3.9% reduced. The photochemically active pool was estimated to be ~30% of the total PQ. | [19] |
Detailed Experimental Protocols
Protocol for Measuring Non-Photochemical Quenching (NPQ)
Principle: Pulse-Amplitude-Modulation (PAM) fluorometry is used to distinguish between photochemical quenching (qP) and non-photochemical quenching (NPQ) by measuring chlorophyll fluorescence yield under different light conditions.
Methodology:
-
Dark Adaptation: The sample (e.g., a leaf or algal suspension) is dark-adapted for at least 20-30 minutes to ensure all reaction centers are open and the PQ pool is largely oxidized.
-
Measurement of F_o and F_m:
-
A weak measuring light is applied to determine the minimum fluorescence level (F_o), when PSII reaction centers are open.
-
A short, intense pulse of saturating light (e.g., >8000 µmol photons m⁻² s⁻¹ for <1 s) is applied to transiently close all PSII reaction centers and fully reduce the primary quinone acceptor (QA), yielding the maximum fluorescence level in the dark-adapted state (F_m).[22]
-
-
Actinic Light Illumination: The sample is exposed to continuous actinic (photosynthetically active) light at a defined intensity to induce photosynthesis and NPQ.
-
Measurement of F_m' and F_s:
-
During actinic illumination, saturating pulses are applied at regular intervals to determine the maximum fluorescence in the light-adapted state (F_m').
-
The steady-state fluorescence level under actinic light, just before a saturating pulse, is recorded as F_s.
-
-
Calculation of NPQ: NPQ is calculated using the Stern-Volmer equation: NPQ = (F_m - F_m') / F_m'
-
Dark Recovery: After the actinic light is turned off, saturating pulses are continued in the dark to monitor the relaxation of NPQ.
Protocol for Determining the this compound Pool Redox State
4.2.1. Indirect Estimation via Chlorophyll Fluorescence (Semi-Quantitative)
Principle: The fluorescence parameter 1-qP (where qP is the coefficient of photochemical quenching) provides an estimate of the reduction state of QA, which is in equilibrium with the rest of the PQ pool. The V_J parameter from a fast fluorescence induction curve (OJIP transient) is also sensitive to the PQ pool redox state.[23][24]
Methodology (using 1-qP):
-
Perform a PAM fluorometry experiment as described in section 4.1.
-
Calculate photochemical quenching (qP) using the formula: qP = (F_m' - F_s) / (F_m' - F_o') , where F_o' is the minimum fluorescence in the light-adapted state.
-
The parameter 1-qP is then used as a relative measure of the reduction state of the PQ pool. An increase in 1-qP indicates a more reduced PQ pool.[20][25]
4.2.2. Direct Measurement via High-Performance Liquid Chromatography (HPLC) (Quantitative)
Principle: This method involves rapidly stopping all metabolic activity, extracting the lipids (including this compound and plastoquinol), and separating and quantifying the oxidized and reduced forms using HPLC with fluorescence and/or UV detection.
Methodology:
-
Sample Treatment: Expose the plant or algal sample to the desired experimental conditions (e.g., specific light intensity).
-
Rapid Quenching: Immediately freeze the sample in liquid nitrogen to halt all enzymatic and photochemical activity, preserving the in vivo redox state of the PQ pool.[19][26]
-
Lipid Extraction:
-
Phase Separation and Drying:
-
Separate the lipid-containing organic phase from the aqueous phase.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas.
-
-
Resuspension: Resuspend the dried lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol or methanol).
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Use a mobile phase appropriate for separating quinones (e.g., a gradient of methanol and hexane).
-
Detect and quantify the eluting compounds:
-
-
Quantification: Calculate the amounts of PQ and PQH2 by comparing the peak areas to those of known standards. The redox state is expressed as the percentage of the pool that is reduced: % Reduced = [PQH2] / ([PQ] + [PQH2]) * 100 .
Visualizing the Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed.
Figure 1: Signaling pathway for the induction of energy-dependent quenching (qE).
Figure 2: Role of the this compound redox state in regulating state transitions (qT).
Figure 3: Parallel experimental workflow for measuring NPQ and PQ redox state.
Conclusion and Future Directions
This compound is far more than a simple electron shuttle; it is a central regulatory component in the complex network of photoprotection. Its redox state serves as a crucial sensor of the photosynthetic electron transport chain's status, primarily controlling the induction of the dominant qE component of NPQ by driving the formation of the transthylakoid proton gradient. The evidence for a direct quenching role of oxidized this compound, while still debated, presents an intriguing layer of regulation. Furthermore, its established role in governing state transitions underscores its broad influence over light-harvesting efficiency and photoprotection.
For researchers in plant science and drug development, a thorough understanding of these mechanisms is paramount. Manipulating the size or redox poise of the this compound pool could offer novel avenues for enhancing crop stress tolerance. Future research should focus on elucidating the precise molecular interactions involved in PQ-quenching and on developing higher-throughput methods for the simultaneous, real-time measurement of NPQ and the PQ redox state in vivo. These advancements will be instrumental in translating our fundamental knowledge of photosynthesis into practical applications for agriculture and bioenergy.
References
- 1. Energy-Dependent Non-Photochemical Quenching: PsbS, LhcSR, and Other Players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Multilevel regulation of non‐photochemical quenching and state transitions by chloroplast NADPH‐dependent thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models and measurements of energy-dependent quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models and measurements of energy-dependent quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct interaction of the major light-harvesting complex II and PsbS in nonphotochemical quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PsbS protein controls the organization of the photosystem II antenna in higher plant thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PsbS protein and low pH are necessary and sufficient to induce quenching in the light-harvesting complex of plants LHCII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Violaxanthin de-epoxidase is rate-limiting for non-photochemical quenching under subsaturating light or during chilling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Key Residues for pH Dependent Activation of Violaxanthin De-Epoxidase from Arabidopsis thaliana | PLOS One [journals.plos.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Non-photochemical quenching of chlorophyll a fluorescence by oxidised this compound: new evidences based on modulation of the redox state of the endogenous this compound pool in broken spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nonphotochemical Reduction of the this compound Pool in Sunflower Leaves Originates from Chlororespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The role of the PsbS protein in the protection of photosystems I and II against high light in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. handheld.psi.cz [handheld.psi.cz]
- 23. Assessing the redox state of the this compound pool in algae and cyanobacteria via OJIP fluorescence: perspectives and limitations | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. marine.rutgers.edu [marine.rutgers.edu]
- 27. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative Studies on this compound II. Analysis for Plastoquinones A, B, C, and D - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of Plastoquinone Biosynthesis Genes: A Technical Guide
Abstract
Plastoquinone (PQ) is an essential component of the photosynthetic electron transport chain, acting as a redox-active lipid that shuttles electrons from Photosystem II. Its biosynthesis is a complex, multi-enzyme process that is highly conserved across oxygenic photosynthetic organisms, from cyanobacteria to higher plants. This technical guide provides an in-depth analysis of the core genes involved in PQ biosynthesis, their evolutionary conservation, and their significance as targets for drug and herbicide development. We present quantitative data on the distribution and sequence similarity of key enzymes, detailed experimental protocols for their study, and pathway diagrams to illustrate the core biochemical and experimental workflows. This document is intended for researchers in plant biology, biochemistry, and drug development seeking a comprehensive understanding of this fundamental metabolic pathway.
The this compound-9 Biosynthesis Pathway
This compound-9 (PQ-9), the most common form in plants and algae, consists of a dimethyl-benzoquinone head group attached to a 45-carbon (nonaprenyl) isoprenoid side chain. The biosynthesis pathway converges two distinct metabolic branches: the shikimate pathway, which produces the aromatic head group precursor, and the methylerythritol 4-phosphate (MEP) pathway, which generates the isoprenoid tail.
The core pathway can be summarized in three main stages:
-
Head Group Synthesis: The amino acid L-Tyrosine is converted to 4-hydroxyphenylpyruvate (HPP) and then to homogentisate (HGA), the direct aromatic precursor for the PQ-9 head group.
-
Side Chain Synthesis: The C45 solanesyl diphosphate (SPP) tail is synthesized in the plastid via the MEP pathway. This involves the sequential condensation of isopentenyl diphosphate (IPP) units.
-
Condensation and Modification: HGA and SPP are condensed in a key reaction. The resulting intermediate, 2-demethylplastoquinol-9, undergoes a final methylation step to produce the active plastoquinol-9.
Core Biosynthetic Genes
Three enzymes are central to the final stages of PQ-9 biosynthesis and are the focus of this guide due to their evolutionary significance and role as metabolic control points.
-
Solanesyl Diphosphate Synthase (SPS): Catalyzes the synthesis of the all-trans-solanesyl diphosphate (SPP) side chain. In terrestrial plants, two paralogous, plastid-localized SPS enzymes (e.g., AtSPS1 and AtSPS2 in Arabidopsis) contribute to the PQ-9 pool[1][2]. These are evolutionarily distinct from mitochondrial homologs responsible for ubiquinone biosynthesis[1].
-
Homogentisate Solanesyltransferase (HST): A critical enzyme that catalyzes the condensation of HGA and SPP to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ)[3][4]. This is a key branching point, committing HGA to PQ-9 synthesis.
-
MPBQ/MSBQ Methyltransferase (VTE3): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase performs the final methylation of MSBQ to yield plastoquinol-9[5][6]. It can also methylate 2-methyl-6-phytyl-1,4-benzoquinone (MPBQ) in the tocopherol (Vitamin E) pathway, highlighting a key metabolic intersection[5][7].
Caption: The core biosynthetic pathway of this compound-9 (PQ-9).
Evolutionary Conservation of Core Genes
The PQ biosynthesis pathway originated in cyanobacteria, the progenitors of plastids, and is fundamentally conserved in all photosynthetic eukaryotes. However, the genes encoding the core enzymes show interesting evolutionary divergence.
-
Homogentisate Solanesyltransferase (HST): HST is a member of the UbiA prenyltransferase superfamily. Genes encoding HST are found throughout photosynthetic lineages, from cyanobacteria to angiosperms[4]. While functionally conserved, sequence identity can be moderate. For instance, the related Homogentisate Phytyltransferase (HPT) from Arabidopsis shares only 41% protein identity with its homolog in Synechocystis sp. PCC 6803, suggesting significant divergence since the endosymbiotic event[8]. Disruption of the HST gene in Arabidopsis (in the pds2 mutant) results in an albino and dwarf phenotype, underscoring its essential role[4].
-
Solanesyl Diphosphate Synthase (SPS): Phylogenetic analyses show that plastid-localized SPS enzymes in plants, which are responsible for PQ-9 synthesis, belong to the cyanobacterial lineage[2]. Terrestrial plants often possess two paralogous plastid SPS genes (e.g., AtSPS1 and AtSPS2 in Arabidopsis), indicating a gene duplication event during plant evolution[1][2]. These are clearly distinct from a separate mitochondrial SPS homolog involved in ubiquinone synthesis, which clusters with enzymes from other eukaryotes and is not of cyanobacterial origin[2]. This demonstrates a clear prokaryotic origin for the plastidial enzyme.
-
MPBQ/MSBQ Methyltransferase (VTE3): The evolution of VTE3 is particularly notable. The methyltransferase performing this function in cyanobacteria (encoded by gene sll0418 in Synechocystis) and the functional equivalent in plants (VTE3) are highly divergent in their primary sequences and are not orthologs[5]. Sll0418 orthologs are found in cyanobacteria and some algae, but not in land plants. Conversely, VTE3 orthologs are present in all land plants but absent from cyanobacteria[5]. Intriguingly, the green alga Chlamydomonas reinhardtii possesses orthologs of both the cyanobacterial (sll0418) and plant (VTE3) types[3][5]. The plant VTE3 lineage may have an archaeal origin, suggesting a replacement of the original cyanobacterial gene after the primary endosymbiotic event[5].
Data Presentation
Table 1: Distribution of Core this compound Biosynthesis Genes
This table summarizes the presence of orthologs for the core PQ-9 biosynthesis genes across representative photosynthetic lineages.
| Gene Family | Synechocystis sp. PCC 6803 (Cyanobacterium) | Chlamydomonas reinhardtii (Green Alga) | Physcomitrella patens (Moss) | Arabidopsis thaliana (Eudicot) | Oryza sativa (Monocot) |
| SPS (Plastidial) | Present | Present | Present | Present (2 paralogs) | Present |
| HST | Present | Present | Present | Present | Present |
| VTE3 (Plant-type) | Absent | Present | Present | Present | Present |
| Sll0418 (Cyanobacterial-type MT) | Present | Present | Absent | Absent | Absent |
Table 2: Protein Sequence Identity of PQ Biosynthesis Enzymes (vs. Arabidopsis thaliana)
This table presents the approximate protein sequence identity of core enzymes relative to the well-characterized proteins from Arabidopsis thaliana. Precise values require direct computational alignment, but the data below reflects findings from comparative genomic studies.
| Gene | Organism | Approx. % Identity to A. thaliana | Reference / Note |
| HST | Synechocystis sp. | ~40% | Based on similarity of related prenyltransferases (HPT)[8]. |
| Chlamydomonas reinhardtii | Moderate | Orthologs are present, but specific identity values are not compiled here. | |
| Physcomitrella patens | High | Expected high conservation within land plants. | |
| Oryza sativa | High | Expected high conservation within land plants. | |
| SPS (AtSPS2) | Synechocystis sp. | Moderate | Both belong to the cyanobacterial lineage, but have significantly diverged[2]. |
| Chlamydomonas reinhardtii | Moderate | ||
| Physcomitrella patens | High | ||
| Oryza sativa | High | ||
| VTE3 | Synechocystis sp. (Sll0418) | Not Applicable | These proteins are not orthologs; they are functionally analogous but evolutionarily distinct ("highly divergent")[5]. |
| Chlamydomonas reinhardtii | High | C. reinhardtii possesses a true VTE3 ortholog in addition to its cyanobacterial-type methyltransferase[5]. | |
| Physcomitrella patens | High | ||
| Oryza sativa | High |
Experimental Protocols
Protocol for Phylogenetic Analysis of a Target Protein (e.g., HST)
This protocol outlines a standard workflow for constructing a maximum likelihood phylogenetic tree to investigate the evolutionary relationships of a protein of interest.
Caption: Workflow for phylogenetic analysis using MEGA software.
Methodology:
-
Sequence Retrieval and Preparation:
-
Obtain the amino acid sequence of the protein of interest (e.g., A. thaliana HST) from a database like NCBI or UniProt.
-
Use this sequence as a query in a BLASTp search against the non-redundant protein database, limiting the search to target taxa (e.g., Viridiplantae).
-
Select a representative set of homologous sequences from diverse evolutionary lineages. Include a suitable outgroup sequence (a more distantly related homolog).
-
Compile all sequences into a single FASTA-formatted file.
-
-
Multiple Sequence Alignment (MSA):
-
Open the MEGA software (versions 5 through 11 are suitable).
-
Import the FASTA file into the Alignment Explorer.
-
Align the sequences using a robust algorithm like MUSCLE or ClustalW, accessible from the 'Align' menu.
-
Visually inspect the alignment and manually trim poorly aligned regions or large N'/C'-terminal gaps if necessary.
-
Export the final alignment in MEGA format (.meg).
-
-
Determine the Best-Fit Model of Protein Evolution:
-
In the main MEGA window, open the .meg file.
-
Navigate to Models > Find Best DNA/Protein Models (ML).
-
The analysis will test numerous substitution models. The model with the lowest Bayesian Information Criterion (BIC) score is generally considered the best fit for the data.
-
-
Construct Maximum Likelihood (ML) Tree:
-
Navigate to Phylogeny > Construct/Test Maximum Likelihood Tree.
-
In the analysis preferences, select the substitution model identified in the previous step.
-
For the 'Test of Phylogeny', select the 'Bootstrap method' and set the number of replicates to 1000 for robust statistical support.
-
Execute the analysis.
-
-
Tree Visualization and Interpretation:
-
The resulting tree will be displayed in the Tree Explorer.
-
Use the toolbar options to root the tree on the designated outgroup.
-
Bootstrap values will be displayed at the nodes. Values >70% are typically considered good support for a given clade.
-
Customize the tree layout, branch styles, and labels for publication.
-
Protocol for Heterologous Expression and Purification of HST
This protocol describes the expression of a plastidial enzyme, like HST, in an E. coli system for subsequent biochemical characterization.
Methodology:
-
Gene Cloning into an Expression Vector:
-
Synthesize or PCR-amplify the coding sequence (CDS) of the target gene (e.g., Chlamydomonas reinhardtii HST, CrHST), omitting any plastid transit peptide sequence.
-
Incorporate appropriate restriction sites at the 5' and 3' ends of the CDS for cloning.
-
Ligate the CDS into a bacterial expression vector, such as pET-28a(+), which adds a cleavable N-terminal Hexa-histidine (6xHis) tag for purification.
-
Transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α), select positive colonies, and verify the construct by sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta 2(DE3)).
-
Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
-
Continue to incubate at 18°C for 18-20 hours with shaking. Low temperature induction often improves the solubility of eukaryotic proteins.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice or using a French press.
-
Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 min at 4°C) to pellet cell debris.
-
Equilibrate a Ni-NTA affinity chromatography column with Lysis Buffer.
-
Load the clarified supernatant onto the column. The His-tagged protein will bind to the resin.
-
Wash the column with several volumes of Wash Buffer (Lysis Buffer containing 20-40 mM Imidazole).
-
Elute the target protein with Elution Buffer (Lysis Buffer containing 250-500 mM Imidazole).
-
Collect fractions and analyze by SDS-PAGE to confirm the purity and size of the protein.
-
If necessary, perform a final polishing step using size-exclusion chromatography.
-
Protocol for Quantification of this compound-9 by HPLC-UV
This protocol details the extraction and quantification of the oxidized (PQ) and reduced (PQH₂) forms of this compound from plant leaf tissue.
Methodology:
-
Sample Collection and Extraction:
-
Harvest leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen to quench all metabolic activity and preserve the in vivo redox state of the PQ pool.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Immediately add 1.5 mL of ice-cold, pure acetone. Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the total lipid extract.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV/Vis detector is required.
-
Mobile Phase: A mixture of acetonitrile and ethanol (e.g., 3:1 v/v) is commonly used. The mobile phase should be degassed prior to use.
-
Flow Rate: Set the flow rate to 1.5 mL/min.
-
Detection:
-
To detect oxidized this compound (PQ), set the detector wavelength to 255 nm.
-
To detect reduced plastoquinol (PQH₂), set the detector wavelength to 290 nm.
-
-
Injection: Inject 20-50 µL of the lipid extract onto the column.
-
Quantification: Create a standard curve by injecting known concentrations of a purified PQ-9 standard. Calculate the concentration in the sample by comparing the peak area to the standard curve. The concentration can be normalized to the initial fresh weight of the tissue.
-
Caption: Workflow for this compound quantification by HPLC-UV.
This compound Biosynthesis as a Target for Drug Development
The essentiality of this compound for photosynthesis makes its biosynthesis pathway an excellent target for the development of herbicides. Because the core enzymes are highly conserved across a wide range of plant species, inhibitors often have broad-spectrum activity. Understanding the evolutionary divergence, however, can aid in the design of more selective compounds.
-
Targeting HST: Homogentisate solanesyltransferase (HST) is the validated target of the commercial bleaching herbicide cyclopyrimorate [3]. The active metabolite of cyclopyrimorate, DMC, acts as a competitive inhibitor of HST with respect to its substrate, homogentisate[8]. Inhibition of HST leads to a buildup of HGA and a depletion of PQ, which in turn blocks carotenoid biosynthesis (as phytoene desaturase requires PQ as a cofactor), resulting in the characteristic bleaching phenotype.
-
Targeting SPS: Solanesyl diphosphate synthase (SPS) has also been identified as a novel herbicide target. The diphenylether herbicide aclonifen was recently shown to inhibit SPS, blocking the synthesis of the isoprenoid side chain of PQ.
The development of inhibitors against these conserved enzymes is a promising strategy for creating new modes of action in herbicides, which is critical for managing the growing problem of weed resistance to established herbicides like those targeting photosystem II or amino acid biosynthesis. The detailed biochemical and genetic knowledge of this pathway, driven by the study of its evolutionary conservation, directly enables the rational design and screening of new inhibitory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Functional Analysis of Homogentisate Phytyltransferase from Synechocystis sp. PCC 6803 and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Vitamin E Content: From Arabidopsis Mutant to Soy Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, purification, and characterization of transmembrane protein homogentisate solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of homogentisate phytyltransferase genes from Synechocystis sp. PCC 6803 and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotechnologia-journal.org [biotechnologia-journal.org]
The Subcellular Landscape of Plastoquinone: An In-depth Guide to its Localization, Quantification, and Signaling Roles in Chloroplasts
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Abstract
Plastoquinone (PQ) is a crucial molecule within chloroplasts, acting not only as a mobile electron carrier in the photosynthetic electron transport chain but also as a key signaling molecule. Its functions are intricately linked to its specific subcellular localization within distinct pools. This technical guide provides a comprehensive overview of the subcellular distribution of this compound pools in chloroplasts, detailing their quantification and the signaling pathways they modulate. We present a synthesis of current knowledge, detailed experimental protocols for the isolation and analysis of these pools, and quantitative data to serve as a valuable resource for researchers in plant biology, photosynthesis, and drug development.
Introduction to this compound Pools
This compound is a lipid-soluble molecule that exists in several redox states: the oxidized form (this compound, PQ), the partially reduced, unstable form (plasto-semiquinone, PQ•−), and the fully reduced form (plastoquinol, PQH2).[1] Within the chloroplast, PQ is not homogeneously distributed but is instead partitioned into distinct pools, primarily located in the thylakoid membranes, plastoglobuli, and to a lesser extent, the chloroplast envelope.[2] These pools differ in their photochemical activity and function.
The photochemically active pool is located in the thylakoid membranes and is directly involved in photosynthetic electron transport.[3][4] It shuttles electrons from Photosystem II (PSII) to the cytochrome b6f complex.[1][5] The photochemically inactive pool is largely sequestered in plastoglobuli, lipoprotein particles that are attached to the thylakoid membranes.[2][6] This pool is considered a storage reservoir of PQ and is also involved in responses to environmental stresses.[7] The dynamic exchange of PQ molecules between the thylakoid membrane and plastoglobuli is crucial for acclimation to changing light conditions and for photoprotection.[6][7]
Subcellular Localization of this compound Pools
The primary locations of this compound within the chloroplast are the thylakoid membranes and plastoglobuli.
-
Thylakoid Membranes: This is the site of the photochemically active PQ pool. Within the thylakoid membrane, PQ molecules are mobile, diffusing laterally to transfer electrons.[3] The concentration and redox state of this pool are critical for the efficiency of photosynthesis and for initiating various signaling cascades.[8][9]
-
Plastoglobuli: These lipid bodies are continuous with the outer leaflet of the thylakoid membrane and serve as the main storage site for the photochemically inactive PQ pool.[6][7] The size and number of plastoglobuli, and consequently the size of the inactive PQ pool, can vary depending on the developmental stage of the chloroplast and in response to environmental stresses such as high light.[7][10]
-
Chloroplast Envelope: While the majority of PQ is found in the thylakoids and plastoglobuli, some studies suggest a minor pool may be present in the chloroplast envelope, although its function is less clear.[2]
Quantitative Analysis of this compound Pools
The size and redox state of the different this compound pools can be quantified to understand their roles in photosynthesis and stress responses. The following tables summarize quantitative data on PQ pool sizes in various species and under different conditions.
| Species | Condition | Total PQ (molecules/1000 Chl) | Photochemically Active Pool (% of Total) | Reference |
| Arabidopsis thaliana | Standard growth | 25 ± 3 | ~31% | [4] |
| Chlamydomonas reinhardtii | Moderate light | Not specified | 29.9 ± 7.5% | [11] |
| Tradescantia (ecotypes) | Low light (~100 µmol photons·m⁻²·s⁻¹) | [PQ]₀/[PSII] ≈ 8 | Not specified | [12] |
| Tradescantia (ecotypes) | High light (~1000 µmol photons·m⁻²·s⁻¹) | [PQ]₀/[PSII] ≈ 4 | Not specified | [12] |
| Mesembryanthemum crystallinum | Control | Not specified | 16.9% | [13] |
| Mesembryanthemum crystallinum | Salinity stress (0.4 M NaCl) | Not specified | 30.1% | [13] |
| Synechocystis sp. PCC 6803 | Not specified | Not specified | ~50% | [14] |
Table 1: Size of this compound Pools in Different Species and Conditions. This table presents the total amount of this compound relative to chlorophyll and the proportion that is photochemically active.
| Species | Condition | Redox State of Photochemically Active Pool (% reduced) | Reference |
| Arabidopsis thaliana | Dark | ~24% | [4] |
| Arabidopsis thaliana | Light (150 µmol·m⁻²·s⁻¹) | Nearly 100% | [4] |
| Chlamydomonas reinhardtii | Dark | Varies with aeration | [11] |
| Chlamydomonas reinhardtii | High light (2000 µmol·m⁻²·s⁻¹) | 47.5 ± 5.2% of total PQ reduced | [11] |
| Mesembryanthemum crystallinum | Control (dark) | 26.3% | [13] |
| Mesembryanthemum crystallinum | Control (light) | 13.6% | [13] |
| Mesembryanthemum crystallinum | Salinity stress (dark) | 65.4% | [13] |
| Mesembryanthemum crystallinum | Salinity stress (light) | 48.8% | [13] |
Table 2: Redox State of the Photochemically Active this compound Pool. This table illustrates how the reduction level of the active PQ pool changes in response to light and stress.
Experimental Protocols
Isolation and Fractionation of Chloroplasts
Objective: To isolate intact chloroplasts and subsequently fractionate them into their major sub-compartments (thylakoids, stroma, and envelope).
Principle: This protocol utilizes differential centrifugation and density gradient centrifugation to separate chloroplasts from other cellular components and then to separate the chloroplast sub-compartments based on their different densities.
Materials:
-
Fresh spinach leaves or Arabidopsis thaliana plants
-
Grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate)
-
Percoll solution (e.g., 40% v/v in grinding buffer)
-
Resuspension buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6)
-
Lysis buffer (e.g., 10 mM HEPES-KOH pH 7.6, 5 mM MgCl2)
-
Sucrose solutions of varying concentrations (e.g., 0.3 M, 0.6 M, 0.93 M in a suitable buffer)
-
Blender, cheesecloth/miracloth, refrigerated centrifuge with swinging-bucket rotor.
Procedure:
-
Homogenization: Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender with short bursts.
-
Filtration: Filter the homogenate through multiple layers of cheesecloth or miracloth to remove large debris.
-
Initial Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet chloroplasts and other large organelles.
-
Percoll Gradient Centrifugation: Gently resuspend the pellet in a small volume of grinding buffer and layer it onto a Percoll gradient. Centrifuge at a higher speed (e.g., 4,000 x g for 10 minutes at 4°C) in a swinging-bucket rotor. Intact chloroplasts will form a band at the interface of the Percoll layers.
-
Chloroplast Lysis: Collect the intact chloroplasts, wash with resuspension buffer, and then lyse them by resuspending in a hypotonic lysis buffer.
-
Sub-chloroplastic Fractionation: Layer the lysed chloroplasts onto a discontinuous sucrose gradient and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C). The different sub-compartments will separate into distinct bands: the stroma will be in the supernatant, the envelope membranes will be at the interface of the lower sucrose concentrations, and the thylakoids will form a pellet at the bottom.
Extraction and Quantification of this compound by HPLC
Objective: To extract total this compound from chloroplasts or sub-chloroplastic fractions and quantify the amounts of its oxidized and reduced forms using High-Performance Liquid Chromatography (HPLC).
Principle: this compound is extracted from the biological sample using organic solvents. The extract is then separated by reverse-phase HPLC, and the different forms of PQ are detected by their UV absorbance (for PQ) and fluorescence (for PQH2).
Materials:
-
Isolated chloroplasts or thylakoids
-
Organic solvents: methanol, petroleum ether (or hexane), ethyl acetate
-
HPLC system with a C18 reverse-phase column, a UV detector, and a fluorescence detector
-
Nitrogen gas for drying samples
-
This compound standard (if available, otherwise can be purified from spinach)
Procedure:
-
Extraction: Rapidly mix the sample (e.g., chloroplast suspension) with a 20-fold volume excess of a methanol:petroleum ether (3:2, v/v) mixture.[2][8] Shake vigorously for 1 minute.
-
Phase Separation: Allow the phases to separate. Collect the upper petroleum ether phase containing the lipids, including this compound. Repeat the extraction on the lower phase twice more with fresh petroleum ether.
-
Drying and Resuspension: Combine the petroleum ether fractions and dry them under a stream of nitrogen gas. Resuspend the lipid extract in a small, known volume of a suitable solvent for HPLC injection (e.g., methanol).
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use an isocratic mobile phase, for example, methanol:ethanol (1:1, v/v), at a constant flow rate.
-
Detect oxidized this compound (PQ) by its absorbance at 255 nm.
-
Detect reduced plastoquinol (PQH2) by its fluorescence with excitation at ~290 nm and emission at ~330 nm.[15]
-
-
Quantification: Determine the amounts of PQ and PQH2 by comparing the peak areas from the sample with those of known concentrations of standards. The total PQ pool is the sum of PQ and PQH2.
Semi-quantitative Assessment of this compound Redox State by Chlorophyll a Fluorescence
Objective: To non-invasively monitor the relative redox state of the photochemically active this compound pool in vivo or in isolated thylakoids.
Principle: The fluorescence yield of chlorophyll a in PSII is influenced by the redox state of the primary quinone acceptor, QA. The redox state of QA is in equilibrium with the larger, mobile PQ pool. The OJIP transient, a fast chlorophyll a fluorescence induction curve, can be used to estimate the redox state of the PQ pool.
Materials:
-
A fluorometer capable of measuring fast fluorescence induction kinetics (OJIP transient), such as a PAM (Pulse Amplitude Modulation) fluorometer.
-
Plant leaves, algal cultures, or isolated thylakoids.
-
Dark-adaptation clips or a dark room.
Procedure:
-
Dark Adaptation: Dark-adapt the sample for at least 15-20 minutes to ensure that all PSII reaction centers are open and the PQ pool is in a defined, oxidized state.
-
Measurement of the OJIP Transient: Illuminate the dark-adapted sample with a short, saturating pulse of light and record the resulting rise in chlorophyll fluorescence. The typical OJIP curve has several distinct steps:
-
O (F₀): The initial, minimal fluorescence level when all PSII reaction centers are open.
-
J: An intermediate step reflecting the accumulation of the reduced primary quinone acceptor (QA⁻).
-
I: Another intermediate step.
-
P (Fm): The maximal fluorescence level when all PSII reaction centers are closed.
-
-
Data Analysis: The relative variable fluorescence at the J-step (VJ = (FJ - F₀) / (Fm - F₀)) is used as a semi-quantitative measure of the redox state of the PQ pool. A higher VJ value indicates a more reduced PQ pool at the start of the measurement. For light-acclimated samples, a modified parameter (VJ') can be used.[6][16]
This compound-Dependent Signaling Pathways
The redox state of the this compound pool is a critical signal that regulates various processes in the chloroplast and the nucleus. A reduced PQ pool (an excess of PQH2) signals high photosynthetic electron flow and can trigger responses to avoid photodamage and rebalance energy distribution.
Regulation of LHCII Phosphorylation and State Transitions
One of the most well-characterized PQ-dependent signaling pathways is the regulation of the phosphorylation of the Light-Harvesting Complex II (LHCII).
-
Mechanism: When the PQ pool becomes reduced, plastoquinol (PQH2) binds to the Qo site of the cytochrome b6f complex, activating a thylakoid-associated protein kinase (STN7 in Arabidopsis).[9] This kinase then phosphorylates LHCII.
-
Consequence: Phosphorylated LHCII detaches from PSII and can migrate to associate with Photosystem I (PSI), a process known as a "state transition" (from State 1 to State 2). This re-distributes excitation energy from PSII to PSI, balancing the excitation of the two photosystems.
References
- 1. Preparation of Chloroplast Sub-compartments from Arabidopsis for the Analysis of Protein Localization by Immunoblotting or Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Isolation and Suborganellar Fractionation of Arabidopsis Chloroplasts | Springer Nature Experiments [experiments.springernature.com]
- 4. microbenotes.com [microbenotes.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Investigation of Photosystem II Functional Size in Higher Plants under Physiological and Stress Conditions Using Radiation Target Analysis and Sucrose Gradient Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Cooperative regulation of light-harvesting complex II phosphorylation via the plastoquinol and ferredoxin-thioredoxin system in chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Properties of Plant this compound in vivo and in vitro - Vetoshkina - Biofizika [rjeid.com]
- 11. This compound pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salinity-induced changes in this compound pool redox state in halophytic Mesembryanthemum crystallinum L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the redox state of the this compound pool in algae and cyanobacteria via OJIP fluorescence: perspectives and limitations | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
The Plastoquinone-Plastoquinol Cycle: A Technical Guide to Proton Translocation
For Researchers, Scientists, and Drug Development Professionals
The plastoquinone-plastoquinol cycle, commonly known as the Q-cycle, is a fundamental process in oxygenic photosynthesis. It operates within the cytochrome b6f complex, a key enzymatic hub that couples electron transport from Photosystem II to Photosystem I with the translocation of protons across the thylakoid membrane.[1][2] This chemiosmotic gradient is the driving force for ATP synthesis, a critical energy currency for cellular processes.[3] This technical guide provides an in-depth examination of the Q-cycle's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of the Q-Cycle
The Q-cycle facilitates the oxidation of two plastoquinol (PQH2) molecules at the Qo site, located on the lumenal side of the thylakoid membrane, and the reduction of one this compound (PQ) molecule at the Qi site, on the stromal side.[4][5][6] This process occurs in a two-turnover mechanism, resulting in the net translocation of four protons from the stroma to the thylakoid lumen for every two electrons transferred to plastocyanin.[7]
Overall Reaction:
PQH₂ + 2Pc(Cu²⁺) + 2H⁺ (stroma) → PQ + 2Pc(Cu⁺) + 4H⁺ (lumen)[1]
The Two-Turnover Cycle:
First Turnover:
-
A plastoquinol (PQH₂) molecule from the thylakoid membrane's this compound pool binds to the Qo site of the cytochrome b6f complex.[4][7]
-
The PQH₂ is oxidized, releasing two protons into the thylakoid lumen.[8] Its two electrons are transferred to two different acceptors in a process called electron bifurcation.[9][10]
-
One electron is transferred to the high-potential chain, specifically to the Rieske 2Fe-2S cluster, and then to cytochrome f, which in turn reduces a molecule of plastocyanin (Pc).[8][9]
-
The second electron is transferred to the low-potential chain, first to heme bL and then to heme bH.[8] This electron then reduces a this compound (PQ) molecule at the Qi site to a semiquinone radical (PQ•-).[7]
Second Turnover:
-
A second PQH₂ molecule binds to the now-vacant Qo site and is oxidized, again releasing two protons into the lumen.[7]
-
Similar to the first turnover, one electron reduces a second molecule of plastocyanin via the Rieske protein and cytochrome f.[7]
-
The other electron is transferred through hemes bL and bH to the semiquinone radical at the Qi site.[7]
-
This second electron fully reduces the semiquinone, which then takes up two protons from the stroma to form a new PQH₂ molecule.[4] This regenerated PQH₂ is then released from the Qi site back into the this compound pool.[7]
This intricate cycle ensures that for every two electrons passed to Photosystem I via plastocyanin, four protons are effectively pumped into the thylakoid lumen, contributing significantly to the proton-motive force.[7]
Quantitative Data
Redox Potentials of Key Components
The transfer of electrons through the cytochrome b6f complex is governed by the redox potentials of its constituent cofactors.
| Component | Midpoint Redox Potential (Em) |
| Rieske 2Fe-2S protein | +290 mV[11] |
| Cytochrome f | +330 to +345 mV[11][12] |
| Heme bH (high potential) | -84 mV[11] |
| Heme bL (low potential) | -158 mV[11] |
| This compound/Plastoquinol (PQ/PQH₂) | ~ +110 mV[13] |
| This compound/Semiquinone (PQ/PQ•-) | Not precisely defined, varies by binding site |
Stoichiometry and Kinetics
The efficiency and rate of proton translocation are defined by the stoichiometry and kinetics of the Q-cycle.
| Parameter | Value |
| H+/e- Stoichiometry | 2 |
| Protons translocated per PQH₂ oxidized | 2 |
| Overall PQH₂ oxidation kinetics (in leaves) | Multiphase: τd = 1 ms, τp = 5.6 ms, τs = 16 ms[14][15] |
| Rate-limiting step | Oxidation of PQH₂ at the Qo site, influenced by lumenal pH[2][16][17] |
Signaling Pathways and Experimental Workflows
Caption: The two-turnover mechanism of the this compound-plastoquinol cycle.
Caption: Experimental workflow for measuring light-dependent proton translocation.
Experimental Protocols
Measurement of Light-Dependent Proton Translocation
This method directly measures the movement of protons from the suspension medium into the thylakoid lumen upon illumination, resulting in an increase in the external pH.[18]
1. Thylakoid Isolation:
-
Homogenize fresh spinach leaves in a chilled grinding buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like HEPES-KOH).
-
Filter the homogenate through multiple layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
-
Resuspend the pellet in a hypotonic buffer to osmotically shock the chloroplasts and release the thylakoids.
-
Centrifuge at a higher speed to pellet the thylakoid membranes. Wash the pellet with a suitable buffer.
2. Chlorophyll Concentration Determination:
-
Dilute a small aliquot of the thylakoid suspension in 80% acetone.
-
Centrifuge to pellet the membrane fragments.
-
Measure the absorbance of the supernatant at 652 nm.
-
Calculate the chlorophyll concentration using the formula: Chl (mg/mL) = (A₆₅₂ × 1000) / 34.5, where 34.5 is the specific absorption coefficient.[18]
3. Proton Translocation Assay:
-
Suspend the isolated thylakoids in a weakly buffered solution (e.g., containing KCl and a low concentration of buffer) in a temperature-controlled vessel equipped with a pH electrode.[19]
-
Allow the suspension to equilibrate in the dark to establish a stable baseline pH.
-
Initiate photosynthesis by illuminating the sample with actinic light.
-
Record the subsequent increase in pH as protons are pumped from the medium into the thylakoid lumen.[18][19]
-
The initial rate of pH change is proportional to the rate of proton translocation.
4. Controls:
-
Inhibitor: Add DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), an inhibitor of Photosystem II, to demonstrate that proton translocation is dependent on linear electron flow.[18]
-
Uncoupler: Add a protonophore like gramicidin to dissipate the proton gradient across the thylakoid membrane, preventing a measurable pH change in the medium.[18][19]
Measurement of the this compound Pool Redox State
The redox state of the PQ pool is a critical indicator of the photosynthetic electron transport chain's status. It can be assessed using chlorophyll fluorescence or by direct measurement with HPLC.
1. Chlorophyll a Fluorescence (OJIP Transient Analysis):
-
This is a non-invasive method that provides information on the reduction state of the primary quinone acceptor of PSII (QA) and, indirectly, the PQ pool.[20]
-
Dark-adapt a leaf or thylakoid sample for at least 15-20 minutes to ensure all electron acceptors are fully oxidized.
-
Apply a short, saturating pulse of light and measure the rapid rise in chlorophyll fluorescence from a minimum level (O) to a maximum level (P).
-
The shape of the fluorescence transient, particularly the steps labeled J and I, reflects the progressive reduction of QA and the PQ pool.[20]
-
Changes in the relative height of the J-step can be correlated with the redox state of the PQ pool at the onset of illumination.[20]
2. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Illuminate or dark-adapt cells or thylakoids under specific conditions to set the PQ pool to a desired redox state.
-
Rapidly quench all enzymatic activity and extract the this compound/plastoquinol by adding an organic solvent like ice-cold ethyl acetate.[21][22]
-
Separate the oxidized (PQ) and reduced (PQH₂) forms using reverse-phase HPLC.
-
Quantify the amount of PQH₂ using its native fluorescence or quantify both forms using UV absorbance.[22]
-
The ratio of PQH₂ to total PQ provides a direct measurement of the pool's reduction state.[22]
Measurement of Electron Transport Rates
Spectrophotometric methods are commonly used to monitor the activity of the cytochrome b6f complex by observing the redox state changes of its components or of artificial electron acceptors.
1. Cytochrome f Redox Kinetics:
-
Use a dual-wavelength spectrophotometer to monitor the absorbance changes of cytochrome f. The difference in absorbance between 554 nm (peak for reduced cytochrome f) and a reference wavelength (e.g., 570 nm) is measured.
-
Initiate electron transport with a short, saturating flash of light.
-
Following the flash, P700 and plastocyanin become oxidized, which in turn oxidize cytochrome f.
-
The subsequent re-reduction of cytochrome f by plastoquinol from the PQ pool reflects the rate of PQH₂ oxidation by the cytochrome b6f complex. The kinetics of this re-reduction provide insight into the turnover rate of the Q-cycle.[23]
2. Using Artificial Electron Acceptors:
-
Isolate thylakoids as described previously.
-
Use an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol), which intercepts electrons from the this compound pool.[18]
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at approximately 600 nm upon illumination.
-
The rate of DCPIP reduction is a measure of the rate of electron flow through the intersystem chain up to the point of DCPIP interception.[18]
References
- 1. Cytochrome b6f complex - Wikipedia [en.wikipedia.org]
- 2. The Cytochrome b 6 f Complex: Biophysical Aspects of Its Functioning in Chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome B6f Complex → Term [lifestyle.sustainability-directory.com]
- 4. google.com [google.com]
- 5. Photosynthesis-2- light reaction - Q-CYCLE | PPT [slideshare.net]
- 6. Molecular basis of this compound reduction in plant cytochrome b6f - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q cycle - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Purdue Biological Sciences: William Cramer Lab: Structure-Function Studies of the Cytochrome b6f Complex [bio.purdue.edu]
- 10. Cytochrome b6f [earth.callutheran.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The thermodynamics and kinetics of electron transfer between cytochrome b6f and photosystem I in the chlorophyll d-dominated cyanobacterium, Acaryochloris marina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of the Cytochrome b6f Complex: Quinone Analogue Inhibitors as Ligands of Heme cn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of plastoquinol oxidation by the Q-cycle in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Light-dependent Proton Translocation in Isolated Thylakoids [article.sapub.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electron flow through this compound and cytochromes b6 and f in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Quantification of Plastoquinone from Leaf Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plastoquinone (PQ) is a crucial electron carrier in the photosynthetic electron transport chain within the thylakoid membranes of chloroplasts. Its redox state is a key indicator of the photosynthetic activity and overall health of a plant. Accurate quantification of this compound and its reduced form, plastoquinol (PQH2), is essential for studies in plant physiology, bioenergetics, and the development of herbicides and other agrochemicals that target photosynthesis. These application notes provide a detailed protocol for the extraction and quantification of this compound from leaf tissue using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data for this compound content in leaf tissue, as reported in the scientific literature. Values are expressed as the number of this compound molecules per 1000 chlorophyll molecules.
| Plant Species | This compound Content (molecules/1000 chlorophyll molecules) | Reference |
| Arabidopsis thaliana | 25 ± 3 | [1][2] |
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from leaf tissue.
Materials and Reagents
-
Fresh leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Petroleum ether (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium sulfate (anhydrous)
-
This compound-9 standard (if available, otherwise purified from a known source like spinach)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
-
HPLC system with a UV detector and a C18 reverse-phase column
Protocol 1: Extraction of this compound from Leaf Tissue
This protocol is adapted from methods described for the extraction of prenylquinones from plant tissues.[3][4]
-
Sample Collection and Freezing: Harvest fresh leaf tissue (approximately 100-200 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity and preserve the in vivo redox state of the this compound pool.
-
Homogenization: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the tissue frozen during this step.
-
Solvent Extraction:
-
Phase Separation:
-
Add 250 µL of water to the tube to facilitate phase separation.
-
Vortex briefly and then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Collection of the Organic Phase:
-
Carefully collect the upper petroleum ether phase, which contains the this compound, and transfer it to a new microcentrifuge tube.
-
Repeat the extraction of the lower aqueous phase with another 500 µL of petroleum ether to maximize the yield.
-
Combine the petroleum ether fractions.
-
-
Drying and Reconstitution:
-
Dry the pooled petroleum ether extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of ethanol or the HPLC mobile phase.
-
-
Clarification:
-
Centrifuge the reconstituted extract at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound using reverse-phase HPLC.[3][5]
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and ethanol (3:1, v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 µL.
-
Detector: UV detector set to monitor absorbance at 255 nm for oxidized this compound.[3][5] The reduced form, plastoquinol, can be detected at 290 nm.[3]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of a known concentration of this compound-9 standard in ethanol.
-
Generate a series of dilutions from the stock solution to create a standard curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject each standard concentration into the HPLC system and record the peak area at 255 nm.
-
Plot the peak area against the concentration to generate a standard curve and determine the linear regression equation.
-
-
Sample Analysis:
-
Inject the filtered sample extract into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Integrate the peak area of the this compound peak in the sample chromatogram.
-
-
Calculation of this compound Content:
-
Use the linear regression equation from the standard curve to calculate the concentration of this compound in the injected sample.
-
Calculate the total amount of this compound in the original leaf tissue sample based on the reconstitution volume and the initial fresh weight of the tissue.
-
The this compound content can be expressed as µg/g of fresh weight. To relate it to chlorophyll content, a separate chlorophyll assay (e.g., using 80% acetone extraction and spectrophotometry) should be performed on a parallel sample.[6]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction and quantification of this compound.
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Logical flow of HPLC analysis for this compound quantification.
References
- 1. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. omicsonline.org [omicsonline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
Application Notes and Protocols for Assessing Plastoquinone (PQ) Pool Redox State using Chlorophyll a Fluorescence Induction Kinetics (OJIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyll a fluorescence is a powerful, non-invasive tool for probing the intricate processes of photosynthesis. The fast fluorescence induction kinetic curve, commonly known as the OJIP transient, provides a detailed signature of the photochemical events occurring in Photosystem II (PSII) and the subsequent electron transport chain. A key component of this chain is the plastoquinone (PQ) pool, a mobile carrier of electrons whose redox state is a critical regulator of photosynthetic gene expression and acclimation responses.[1][2] This document provides detailed application notes and protocols for utilizing OJIP analysis to semi-quantitatively assess the redox state of the PQ pool in various photosynthetic organisms.
The OJIP transient exhibits a polyphasic rise with distinct steps labeled O, J, I, and P when plotted on a logarithmic time scale. The initial rise from O to J (the "photochemical phase") is primarily associated with the reduction of the primary quinone acceptor of PSII, QA.[3] The subsequent J-I phase is indicative of the reduction of the secondary quinone acceptor, QB, and the PQ pool itself.[4] Therefore, the fluorescence level at the J-step (FJ), typically occurring around 2-3 ms, is a sensitive indicator of the initial redox state of the PQ pool.[5][6] A more reduced PQ pool at the onset of illumination leads to a higher FJ value.[7]
Principle of the Method
The semi-quantitative assessment of the PQ pool's redox state using OJIP is based on the analysis of the relative variable fluorescence at the J-step (VJ). VJ is calculated as:
VJ = (FJ - F0) / (Fm - F0)
Where:
-
FJ is the fluorescence intensity at the J-step (approximately 2-3 ms).
-
F0 is the initial fluorescence level when all PSII reaction centers are open.
-
Fm is the maximum fluorescence level when all PSII reaction centers are closed.
A higher VJ value corresponds to a more reduced PQ pool. For measurements in light-acclimated samples, a modified parameter, VJ', can be used, which is derived from the corresponding fluorescence values (FO', FJ', and FM') measured in the light.[1][8]
To establish a reference for a fully oxidized PQ pool, a pre-illumination with far-red light is often employed.[9][10] Conversely, a fully reduced state can be approximated by dark incubation under anaerobic conditions or by using specific inhibitors.
Key OJIP Parameters for PQ Pool Assessment
The following table summarizes key OJIP parameters and their interpretation in the context of PQ pool redox state analysis.
| Parameter | Formula | Interpretation in Relation to PQ Pool |
| FJ | Fluorescence intensity at ~2-3 ms | Directly related to the redox state of the PQ pool. Higher FJ indicates a more reduced PQ pool.[5][6] |
| VJ | (FJ - F0) / (Fm - F0) | Normalized parameter for the redox state of the PQ pool. Higher VJ indicates a more reduced PQ pool.[7][8] |
| Area | Area above the fluorescence curve between F0 and Fm | Represents the pool size of electron acceptors on the reducing side of PSII, primarily the PQ pool. A smaller area suggests a more reduced initial state of the PQ pool.[6] |
| (FJ-FJ-ox)/(Fm-FJ-ox) | A method to quantify the percentage of the reduced PQ pool, where FJ-ox is the FJ value after far-red light treatment to fully oxidize the PQ pool.[11] |
Experimental Protocols
Protocol 1: Assessment of PQ Pool Redox State in Plant Leaves
Materials:
-
Handheld fluorometer capable of recording OJIP transients (e.g., HandyPEA, M-PEA).
-
Leaf clips.
-
Dark adaptation box or light-proof foil.
-
Far-red light source (optional, for establishing a fully oxidized PQ pool baseline).
-
DCMU solution (e.g., 500 µM) (optional, for inhibiting electron transport after QA).
Procedure:
-
Dark Adaptation: Detach a healthy, mature leaf and place it in a leaf clip. Dark-adapt the leaf for at least 20-30 minutes to ensure all reaction centers are open and the PQ pool is in a stable, dark-adapted redox state.[10]
-
OJIP Measurement (Dark-Adapted State):
-
Far-Red Pre-illumination (Optional):
-
To determine the VJ value corresponding to a fully oxidized PQ pool, pre-illuminate a separate, dark-adapted leaf with far-red light (e.g., 718 nm, 200 µmol photons m⁻² s⁻¹) for 10 seconds.[11]
-
Immediately after the far-red treatment, record the OJIP transient as described in step 2.
-
-
DCMU Treatment (Optional):
-
To observe the effect of a blocked electron flow beyond QA, incubate leaf discs in a DCMU solution (e.g., 500 µM) in the dark for at least 2 hours.[8]
-
Gently blot the leaf disc and perform the OJIP measurement. This will result in a rapid rise to a maximum fluorescence level at the J-step.
-
-
Data Analysis:
-
Extract the F0, FJ (at ~2-3 ms), and Fm values from the recorded transients.
-
Calculate VJ for each measurement.
-
Compare the VJ values from the dark-adapted state to the far-red treated state to estimate the relative reduction level of the PQ pool in the dark.
-
Protocol 2: Assessment of PQ Pool Redox State in Algal or Cyanobacterial Suspensions
Materials:
-
Fluorometer with a cuvette holder suitable for liquid samples (e.g., Multi-Color PAM, AquaPen).
-
Cuvettes.
-
Pipettes.
-
Culture of algae or cyanobacteria at a low density (e.g., chlorophyll a concentration of 2.7-3.8 mg L⁻¹).[12]
-
Dark chamber or light-proof covering.
-
Far-red light source (optional).
-
DCMU stock solution (e.g., 20 µM final concentration).[7]
Procedure:
-
Sample Preparation: Dilute the algal or cyanobacterial culture to a low density to minimize self-shading and re-absorption of fluorescence. A chlorophyll a concentration in the range of 2.7-3.8 mg L⁻¹ has been shown to be optimal.[12]
-
Dark Adaptation: Transfer a known volume of the cell suspension (e.g., 1.5 mL) into a cuvette and dark-adapt for 20 minutes.[8]
-
OJIP Measurement (Dark-Adapted State):
-
Place the cuvette in the fluorometer's sample holder.
-
Apply a high-intensity saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to ensure the closure of all reaction centers.[8]
-
Record the OJIP transient.
-
-
Far-Red Pre-illumination (Optional):
-
For a fully oxidized PQ pool reference, pre-illuminate the dark-adapted sample with far-red light before the saturating pulse.
-
-
DCMU Treatment (Optional):
-
Add DCMU to the cell suspension to a final concentration of 10-20 µM and incubate in the dark.[7]
-
Perform the OJIP measurement.
-
-
Light-Acclimated Measurements (Optional):
-
To assess the PQ pool redox state under illumination, acclimate the sample to a specific actinic light intensity for a defined period (e.g., 5 minutes at 25 µmol photons m⁻² s⁻¹).[12]
-
Record the OJIP transient in the presence of the actinic light.
-
Calculate VJ' using the FO', FJ', and FM' values obtained under illumination.
-
-
Data Analysis:
-
Extract the relevant fluorescence parameters (F0, FJ, Fm or FO', FJ', FM').
-
Calculate VJ or VJ'.
-
Compare the values under different conditions to assess changes in the PQ pool redox state.
-
Data Presentation
Quantitative data from OJIP analysis can be effectively summarized in tables to facilitate comparison between different treatments or genotypes.
Table 1: Representative OJIP Parameters for Different PQ Pool Redox States in Plant Leaves.
| Condition | F0 (rel. units) | FJ (rel. units) | Fm (rel. units) | VJ | Estimated PQ Pool Redox State |
| Dark-Adapted (Control) | 50 | 350 | 1000 | 0.316 | Partially Reduced |
| Far-Red Pre-illuminated | 50 | 250 | 1000 | 0.211 | Fully Oxidized |
| Anaerobic Incubation | 60 | 600 | 1000 | 0.574 | Highly Reduced |
| DCMU (20 µM) Treatment | 55 | 950 | 980 | 0.968 | Not applicable (flow blocked) |
Visualization of Concepts
To aid in understanding the underlying principles and experimental procedures, the following diagrams are provided.
Caption: Photosynthetic electron transport chain.
Caption: Experimental workflow for OJIP analysis.
Caption: OJIP transients and PQ pool redox state.
Limitations and Considerations
-
Semi-Quantitative Nature: While OJIP analysis provides a reliable semi-quantitative measure of the PQ pool redox state, it is not a direct quantitative method like HPLC.[1][8]
-
Influence of Other Factors: The shape of the OJIP curve can be influenced by other factors besides the PQ pool redox state, such as the activity of the oxygen-evolving complex, the efficiency of electron transport beyond the PQ pool, and the antenna size of PSII.
-
Sample Type and Density: For liquid samples, it is crucial to use a low cell density and a high-intensity saturating pulse to obtain accurate and reproducible results.[8][12]
-
Instrument Settings: Consistency in instrument settings (e.g., light intensity, detector gain) is essential for comparing results across different experiments.
Conclusion
Chlorophyll a fluorescence induction kinetics (OJIP) provides a rapid, non-invasive, and informative method for assessing the redox state of the this compound pool in a variety of photosynthetic organisms. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this technique to investigate the regulation of photosynthesis and the response of plants, algae, and cyanobacteria to various physiological and environmental stimuli. This approach is particularly valuable for high-throughput screening in drug discovery and for fundamental research in plant and algal physiology.
References
- 1. handheld.psi.cz [handheld.psi.cz]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of OJIP Chlorophyll Fluorescence Kinetics and QA Reoxidation Kinetics by Direct Fast Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. This compound pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Reconstitution of Plastoquinone into Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro reconstitution of plastoquinone into liposomes, a critical technique for studying the function of this vital electron carrier in a controlled membrane environment. The following sections detail the necessary materials, step-by-step procedures for liposome preparation and this compound incorporation, and methods for characterizing the resulting proteoliposomes.
Introduction
This compound (PQ) is a lipid-soluble molecule crucial for photosynthetic electron transport, acting as a mobile carrier of electrons and protons within the thylakoid membrane.[1][2] In vitro reconstitution of this compound into artificial lipid bilayers, such as liposomes, allows for the detailed investigation of its biophysical properties and its interactions with membrane-embedded proteins in a simplified and controlled system.[3][4] This is particularly valuable for functional studies of photosynthetic complexes and for the development of novel drug delivery systems.
The efficiency of this compound incorporation into liposomes is significantly influenced by the length of its isoprenyl side chain.[5] Studies have shown that plastoquinones with four or more isoprenyl units (e.g., PQ-9, the most common form) exhibit high levels of incorporation, around 95%, whereas those with shorter chains are found predominantly in the aqueous phase.[5]
Data Presentation
Table 1: Efficiency of this compound and Ubiquinone Incorporation into Liposomes
| Quinone Type | Number of Isoprenyl Units | Incorporation Efficiency (%) |
| PQ-1 | 1 | ~20% |
| UQ-1 | 1 | ~20% |
| PQ-4 | 4 | ~95% |
| UQ-4 | 4 | ~95% |
| PQ-9 | 9 | ~95% |
| UQ-9 | 9 | ~95% |
| UQ-10 | 10 | ~95% |
| Data summarized from Kruk et al. (2001).[5] |
Table 2: Lateral Diffusion Coefficients of this compound in Proteoliposomes
| Protein Incorporated | Hydrophobic Volume (Relative) | This compound Lateral Diffusion Coefficient (cm²/s) |
| None (Control Liposomes) | N/A | 1 - 3 x 10⁻⁷ |
| Gramicidin D | ~1 | Decreased with protein concentration |
| Cytochrome f | ~1 | Decreased with protein concentration |
| Cytochrome bf complex | 15 - 20 | 10-fold decrease at 16-26% surface area occupancy |
| Rhodobacter sphaeroides Reaction Centers | 15 - 20 | 10-fold decrease at 16-26% surface area occupancy |
| Cytochrome bc₁ | 15 - 20 | 10-fold decrease at 16-26% surface area occupancy |
| Cytochrome oxidase | 15 - 20 | 10-fold decrease at 16-26% surface area occupancy |
| Data summarized from Blackwell et al. (1986).[6] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes of a defined size, suitable for the incorporation of this compound.
Materials:
-
Desired lipids (e.g., soybean phosphatidylcholine, E. coli polar lipid extract) in chloroform.[7]
-
Chloroform and methanol (analytical grade).
-
Reconstitution Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl).[8]
-
Rotary evaporator.
-
Nitrogen gas stream.
-
Vacuum desiccator.
-
Vortex mixer.
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).[8]
Procedure:
-
Lipid Film Formation: In a round-bottom flask, dissolve the desired amount of lipids in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas followed by desiccation under vacuum for at least 1 hour to remove any residual solvent.[8]
-
Hydration: Hydrate the lipid film by adding the Reconstitution Buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).[8]
-
Extrusion: To form small unilamellar vesicles (SUVs) of a uniform size, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane (e.g., 100 nm) at least 21 times.[8]
Protocol 2: Reconstitution of this compound into Liposomes via Detergent Dialysis
This method involves solubilizing both the liposomes and this compound with a detergent, followed by the removal of the detergent to allow for the formation of this compound-containing proteoliposomes.
Materials:
-
Pre-formed liposomes (from Protocol 1).
-
This compound-9 (PQ-9).[1]
-
Detergent (e.g., n-octyl-β-D-glucopyranoside (OG) or Triton X-100).[8][9]
-
Dialysis tubing (e.g., 10 kDa MWCO).[8]
-
Reconstitution Buffer.
Procedure:
-
Solubilization: To the pre-formed SUV suspension, add the detergent to a final concentration that leads to vesicle solubilization. The optimal concentration should be determined empirically.
-
This compound Addition: Prepare a stock solution of this compound in the same detergent. Add the this compound-detergent solution to the solubilized liposomes at the desired lipid-to-plastoquinone molar ratio.
-
Incubation: Incubate the mixture on ice for 30 minutes with gentle agitation.[8]
-
Detergent Removal:
-
Dialysis: Place the mixture in dialysis tubing and dialyze against a large volume of Reconstitution Buffer at 4°C. Change the buffer several times over 48 hours to ensure complete detergent removal.[8]
-
Bio-Beads: Alternatively, add Bio-Beads SM-2 to the mixture and incubate with gentle rocking at 4°C.[10] Replace the Bio-Beads with fresh ones after a few hours and continue the incubation overnight.
-
-
Recovery: The resulting proteoliposomes can be collected and stored at 4°C for short-term use or flash-frozen in liquid nitrogen for long-term storage.
Protocol 3: Characterization of this compound Incorporation
A. Quantification by HPLC Analysis:
This method allows for the precise determination of the amount of this compound incorporated into the liposomes.[5]
Procedure:
-
Removal of Non-incorporated this compound: Wash the proteoliposome suspension with a non-polar solvent like pentane to extract any this compound that is not integrated into the lipid bilayer.[5]
-
Lipid Extraction: Extract the lipids and incorporated this compound from the washed proteoliposomes using a suitable solvent system (e.g., chloroform:methanol).
-
HPLC Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to separate and quantify the this compound.[5] A standard curve of known this compound concentrations should be used for accurate quantification.
B. Functional Assay using Fluorescence Quenching:
The lateral mobility of this compound within the liposome membrane can be assessed by measuring the quenching of a fluorescent probe like pyrene.[6]
Procedure:
-
Incorporate a fluorescent probe (e.g., pyrene) into the liposomes along with this compound during the reconstitution process.
-
Measure the fluorescence emission of the probe.
-
The rate of fluorescence quenching by this compound provides an estimate of its lateral diffusion coefficient within the lipid bilayer.[6]
Mandatory Visualizations
Caption: Experimental workflow for the in vitro reconstitution and characterization of this compound into liposomes.
Caption: Simplified electron transport chain in photosynthesis showing the role of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The this compound pool as possible hydrogen pump in photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of this compound and ubiquinone into liposome membranes studied by HPLC analysis. The effect of side chain length and redox state of quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of integral membrane proteins on the lateral mobility of this compound in phosphatidylcholine proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. files.core.ac.uk [files.core.ac.uk]
Determining the Size of the Photoactive Plastoquinone Pool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plastoquinone (PQ) pool is a critical component of the photosynthetic electron transport chain, functioning as a mobile carrier of electrons and protons from Photosystem II (PSII) to the Cytochrome b₆f complex. The size and redox state of the photoactive PQ pool are key parameters in assessing photosynthetic efficiency and the overall physiological status of plants, algae, and cyanobacteria.[1][2] Fluctuations in the size and redox state of the PQ pool can indicate responses to environmental stressors, such as high light, and are therefore of significant interest in agricultural research and the development of herbicides and other agrochemicals. This document provides detailed application notes and protocols for the primary methods used to determine the size of the photoactive PQ pool.
Methods for Determination
There are two main approaches to determine the size of the photoactive this compound pool: direct biochemical methods, primarily High-Performance Liquid Chromatography (HPLC), and indirect biophysical methods, most notably chlorophyll a fluorescence techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC-based methods provide a direct and quantitative measurement of the total and photoactive PQ pools by separating and quantifying the oxidized (this compound) and reduced (plastoquinol) forms.[2][3][4][5]
Principle: This method involves the rapid quenching of metabolic activity, extraction of lipids (including PQ), and subsequent separation and quantification by HPLC with UV or fluorescence detection. The size of the photoactive pool is determined by measuring the difference in the amount of reduced this compound between samples where the pool is fully oxidized and fully reduced.[2][5]
Experimental Protocol: HPLC-Based Quantification of the Photoactive PQ Pool
This protocol is adapted from methodologies used for Arabidopsis thaliana, Chlamydomonas reinhardtii, and Synechocystis sp. PCC 6803.[2][3][4]
I. Sample Preparation and Treatment:
-
Full Oxidation of the Photoactive PQ Pool: Expose the plant leaves, algal, or cyanobacterial cells to far-red light (>700 nm) at an intensity of approximately 50 µmol photons m⁻² s⁻¹ for 10 minutes.[6] This light preferentially excites Photosystem I (PSI), leading to the oxidation of the PQ pool.
-
Full Reduction of the Photoactive PQ Pool: Illuminate the sample with high-intensity white light (e.g., 2000 µmol photons m⁻² s⁻¹) for 30 seconds.[6] This saturates PSII, leading to the rapid reduction of the entire photoactive PQ pool.
-
Experimental Samples: For determining the redox state under specific conditions, treat the samples as required (e.g., expose to a specific light intensity or duration).
-
Quenching: Immediately freeze the samples in liquid nitrogen to halt any changes in the PQ redox state.[5]
II. This compound Extraction:
-
Grind the frozen sample to a fine powder under liquid nitrogen.
-
For plant tissue, homogenize the powder in a pre-chilled mortar with ethyl acetate.[3][5] For algal and cyanobacterial cells collected on a glass fiber filter, the filter can be directly ground in cold ethyl acetate.[2][4]
-
Centrifuge the homogenate to pellet the cell debris.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol or the mobile phase).
III. HPLC Analysis:
-
HPLC System: A standard HPLC system with a C18 reverse-phase column is suitable.
-
Mobile Phase: A mixture of methanol, ethanol, and water is commonly used. The exact composition may need optimization depending on the column and system.
-
Detection:
-
Quantification:
-
To determine the total amount of PQ (oxidized + reduced), an aliquot of the extract is treated with a reducing agent like sodium borohydride (NaBH₄) to convert all PQ to PQH₂.[2][9] The total amount of PQH₂ is then quantified.
-
The amount of PQH₂ in an untreated aliquot represents the reduced portion of the pool.
-
The amount of oxidized PQ can be calculated by subtracting the PQH₂ in the untreated sample from the total PQ.
-
IV. Calculation of the Photoactive PQ Pool Size:
The size of the photoactive PQ pool is the difference between the amount of plastoquinol in the fully reduced sample and the fully oxidized sample.
-
Photoactive PQ Pool Size = [PQH₂]reduced - [PQH₂]oxidized
The redox state of the photoactive PQ pool in an experimental sample can be calculated as:
-
Redox State (%) = (([PQH₂]sample - [PQH₂]oxidized) / Photoactive PQ Pool Size) * 100
Chlorophyll a Fluorescence
Chlorophyll a fluorescence provides a non-invasive, indirect method to assess the redox state of the PQ pool.[10][11][12] These techniques are particularly useful for in vivo and real-time measurements.
Principle: The fluorescence yield of chlorophyll a in PSII is influenced by the redox state of the primary quinone acceptor, Qₐ. The redox state of Qₐ is in equilibrium with the larger PQ pool. Therefore, changes in the redox state of the PQ pool are reflected in the chlorophyll fluorescence signal.
The OJIP transient is a fast fluorescence induction curve measured when a dark-adapted sample is exposed to a saturating pulse of light.[13] The shape of this curve, particularly the rise to the J-step (at ~2-3 ms), is correlated with the reduction state of the PQ pool.[10][11]
Experimental Protocol: OJIP-Based Estimation of PQ Pool Redox State
-
Dark Adaptation: Dark-adapt the sample for at least 15-20 minutes to ensure all reaction centers are open and the PQ pool is in a defined, oxidized state.[13]
-
Measurement: Use a fluorometer capable of recording fast fluorescence kinetics (e.g., a HandyPEA or similar instrument).
-
Data Acquisition: Apply a saturating light pulse (e.g., 1800-3000 µmol photons m⁻² s⁻¹) and record the fluorescence transient from ~20 µs to 1 s.
-
Analysis:
-
The fluorescence intensity at the J-step (Fⱼ) is linearly related to the concentration of reduced Qₐ, which is in equilibrium with the PQ pool.[11]
-
The relative variable fluorescence at the J-step (Vⱼ) is often used as a semi-quantitative measure of the PQ pool's redox state.
-
A higher J-step indicates a more reduced PQ pool at the onset of the measurement.[10]
-
The transient increase in the minimum fluorescence level (F₀) after a period of illumination, known as the post-illumination F₀ rise, is another indicator of the PQ pool's redox state.[14]
Principle: In the dark, after a period of illumination, stromal reductants can reduce the PQ pool via cyclic electron flow. This reduction of the PQ pool leads to a partial reduction of Qₐ, causing a transient increase in F₀. The amplitude of this F₀ rise is proportional to the extent of PQ pool reduction.[14]
Experimental Protocol: F₀ Rise Measurement
-
Pre-illumination: Expose the sample to light of a specific wavelength and intensity to establish a certain redox state of the PQ pool.
-
Dark Interval: Turn off the pre-illumination light.
-
F₀ Measurement: Immediately begin measuring F₀ using a weak modulated measuring beam.
-
Analysis: The peak amplitude of the F₀ rise after the cessation of illumination reflects the degree of PQ pool reduction that occurred in the dark.
Data Presentation
| Method | Organism | Total PQ Pool Size (molecules/1000 Chl) | Photoactive PQ Pool Size (% of Total) | Photoactive PQ Pool Size (molecules/1000 Chl) | Reference |
| HPLC | Arabidopsis thaliana | 25 ± 3 | ~31% | ~8 | [3] |
| HPLC | Synechocystis sp. PCC 6803 | - | ~50% | - | [4] |
| HPLC | Chlamydomonas reinhardtii | - | 29.9 ± 9.2% | - | [2] |
Note: The size of the PQ pool can vary depending on the species, growth conditions, and developmental stage.
Mandatory Visualizations
Photosynthetic Electron Transport and the this compound Pool
Caption: Electron flow through the photosynthetic apparatus, highlighting the central role of the this compound (PQ) pool.
Experimental Workflow for HPLC-Based Determination of PQ Pool Size
Caption: Workflow for the direct quantification of the photoactive this compound pool size using HPLC.
Logical Flow for Chlorophyll Fluorescence-Based Estimation
Caption: Logical workflow for the indirect estimation of the this compound pool redox state using chlorophyll fluorescence techniques.
References
- 1. Action spectrum of the redox state of the this compound pool defines its function in plant acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound measurements [bio-protocol.org]
- 7. longdom.org [longdom.org]
- 8. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The redox potential of the this compound pool of the cyanobacterium Synechocystis species strain PCC 6803 is under strict homeostatic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A non-invasive assay of the this compound pool redox state based on the OJIP-transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of visible-light wavelengths that reduce or oxidize the this compound pool in green algae with the activated F0 rise method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Plastoquinone Analogs to Investigate Electron Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plastoquinone (PQ) is a crucial component of the photosynthetic electron transport chain, functioning as a mobile carrier of electrons and protons from Photosystem II (PSII) to the cytochrome b₆f complex. Due to its central role, studying the interactions and dynamics of this compound is vital for understanding photosynthesis and for the development of herbicides and other agrochemicals. This compound analogs are synthetic molecules that mimic the structure of natural this compound and can act as competitive inhibitors, providing a powerful tool to probe the mechanisms of electron transport.
These application notes provide detailed protocols for utilizing this compound analogs to study electron transport in both photosynthetic and, to a lesser extent, mitochondrial systems. The information is intended to guide researchers in setting up experiments to screen for potential inhibitors, characterize their mechanisms of action, and quantify their effects.
Data Presentation: Inhibitory Effects of this compound Analogs
The following tables summarize the quantitative data on the inhibitory effects of a representative this compound analog, 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone, on photosynthetic electron transport.
Table 1: Inhibition of Photosynthetic Electron Transport in Chloroplasts by 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone
| Parameter | Concentration (µM) | Inhibition (%) | Reference |
| Water-dependent electron transport | Not specified | Complete | [1][2][3][4][5] |
| Cyclic photophosphorylation | 70 | ~50 | [1][2][3] |
| Cyclic photophosphorylation | 120 | ~100 | [1][2][3] |
Table 2: Effects of Structurally Related this compound Analogs on Chloroplasts
| Analog Type | Inhibition Range (%) | Reference |
| 5-hydroxy-6-alkyl-1,4-benzoquinones | 50-100 | [1][2][3] |
| 5-chloro-6-alkyl-1,4-benzoquinones | 50-100 | [1][2][3] |
Note: These analogs have been reported to show only marginal inhibition in mitochondrial coenzyme Q₁₀-oxidase systems from beef heart.[1][2][3]
Experimental Protocols
Protocol 1: Isolation of Intact Chloroplasts from Spinach
This protocol describes the isolation of intact chloroplasts from fresh spinach leaves, suitable for studying photosynthetic electron transport.
Materials:
-
Fresh spinach leaves (30 g)
-
Scissors
-
Blender or homogenizer
-
Muslin cloth
-
Centrifuge tubes (50 mL and 15 mL)
-
Refrigerated centrifuge
-
Pipettes
-
Ice bucket
-
Chloroplast Isolation Buffer (CIB) (1x): 0.33 M sorbitol, 0.1 M Tris-HCl (pH 7.8), 5 mM MgCl₂, 10 mM NaCl, 2 mM EDTA.[3]
-
CIB with BSA: CIB supplemented with 0.1% (w/v) Bovine Serum Albumin (BSA).[3]
-
40% Percoll solution: 4 mL Percoll mixed with 6 mL of 1x CIB with BSA.[3]
Procedure:
-
Wash 30 g of fresh spinach leaves thoroughly with cold distilled water and remove the midribs.
-
Cut the leaves into small pieces and place them in a pre-chilled blender with 120 mL of ice-cold CIB with BSA.
-
Homogenize the leaves with 2-3 short bursts of 5 seconds each. Avoid over-homogenization.
-
Filter the homogenate through four layers of muslin cloth into a chilled beaker.
-
Transfer the filtrate to chilled 50 mL centrifuge tubes and centrifuge at 2,500 x g for 70 seconds at 4°C.[3]
-
Discard the supernatant and gently resuspend the pellet in a small volume (e.g., 2 mL) of CIB with BSA.
-
Carefully layer the resuspended pellet onto a 10 mL cushion of 40% Percoll in a fresh, chilled centrifuge tube.
-
Centrifuge at 1,700 x g for 6 minutes at 4°C.[3] Intact chloroplasts will form a pellet at the bottom.
-
Carefully remove the upper layers containing broken chloroplasts and the Percoll.
-
Resuspend the intact chloroplast pellet in a minimal volume of CIB without BSA (e.g., 0.5 mL) and keep on ice.
-
Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
Protocol 2: Assay of Photosynthetic Electron Transport using DCPIP
This protocol measures the rate of photosystem II (PSII)-mediated electron transport by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). This compound analogs that inhibit electron flow between PSII and the cytochrome b₆f complex will decrease the rate of DCPIP reduction.
Materials:
-
Isolated intact chloroplasts
-
Assay Buffer: 100 mM Sorbitol, 10 mM K₃PO₄ (pH 6.8), 5 mM MgCl₂
-
DCPIP solution: 1 mM in water
-
This compound analog stock solution (e.g., in DMSO or ethanol)
-
Spectrophotometer
-
Cuvettes
-
Light source (e.g., a 100W lamp)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay Buffer (to a final volume of 1 mL)
-
Chloroplasts (equivalent to 10-20 µg of chlorophyll)
-
This compound analog at the desired final concentration (a solvent control with an equal amount of DMSO or ethanol should be run in parallel).
-
-
Add 50 µL of 1 mM DCPIP solution to the cuvette and mix gently by inverting.
-
Immediately measure the initial absorbance at 600 nm (A₆₀₀).
-
Expose the cuvette to a light source positioned at a fixed distance.
-
Measure the decrease in A₆₀₀ at regular intervals (e.g., every 30 seconds) for 3-5 minutes.
-
The rate of electron transport is proportional to the rate of decrease in A₆₀₀. Calculate the rate of DCPIP reduction (µmol DCPIP reduced/mg chlorophyll/hour).
-
To test the effect of the this compound analog, compare the rate of DCPIP reduction in the presence of the analog to the solvent control.
Protocol 3: Isolation of Mitochondria from Animal Tissue (e.g., Beef Heart)
This protocol provides a general method for isolating mitochondria, which can then be used to assess the effects of this compound analogs on the mitochondrial electron transport chain.
Materials:
-
Fresh beef heart tissue
-
Scalpel and scissors
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
-
Mitochondria Isolation Buffer (MIB): 215 mM mannitol, 75 mM sucrose, 0.1% BSA, 20 mM HEPES (pH 7.2), 1 mM EGTA.[6]
Procedure:
-
Excise a piece of fresh beef heart and remove fat and connective tissue.
-
Mince the tissue into small pieces in ice-cold MIB.
-
Homogenize the minced tissue in MIB using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration.
Protocol 4: Assay of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity
This protocol measures the activity of Complex I, a key entry point for electrons into the mitochondrial respiratory chain.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂
-
NADH solution (10 mM)
-
Ubiquinone (Coenzyme Q₁) solution (e.g., 10 mM in ethanol)
-
Rotenone (Complex I inhibitor, for control)
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
Assay Buffer (to a final volume of 1 mL)
-
Isolated mitochondria (e.g., 50 µg of protein)
-
Ubiquinone (e.g., 100 µM final concentration)
-
This compound analog at the desired final concentration (and a solvent control).
-
-
Initiate the reaction by adding NADH to a final concentration of 0.2 mM.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 3-5 minutes.
-
The rate of NADH oxidation is proportional to Complex I activity.
-
A control reaction containing rotenone (e.g., 2 µM) should be performed to determine the specific Complex I activity.
Visualizations
Caption: Photosynthetic electron transport chain and the site of action of this compound analogs.
Caption: General experimental workflow for studying the effects of this compound analogs on electron transport.
References
- 1. Mitochondrial electron transport chain (ETC) complexes activity assays [bio-protocol.org]
- 2. Mitochondrial complex activity assays [protocols.io]
- 3. microbenotes.com [microbenotes.com]
- 4. Synthesis of this compound analogs and inhibition of photosynthetic and mammalian enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electron Transport Chain Protocol [protocols.io]
Application Notes and Protocols for the Genetic Manipulation of Plastoquinone Biosynthesis in Arabidopsis thaliana
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plastoquinone (PQ) is a vital molecule in photosynthetic organisms, acting as an electron and proton carrier in the photosynthetic electron transport chain.[1][2][3] In Arabidopsis thaliana, the primary form is this compound-9 (PQ-9), which consists of a quinone head group and a 45-carbon isoprenoid side chain.[1][2] Beyond its role in photosynthesis, the redox state of the PQ pool is a critical regulator of gene expression, influencing plant responses to environmental stresses.[3][4][5] The manipulation of PQ biosynthesis in Arabidopsis offers a powerful tool to study photosynthetic efficiency, stress tolerance, and retrograde signaling pathways. Furthermore, as a key component of plant primary metabolism, the enzymes in its biosynthetic pathway represent potential targets for the development of novel herbicides. This document provides detailed application notes and experimental protocols for the genetic manipulation of PQ biosynthesis in Arabidopsis thaliana.
The this compound-9 (PQ-9) Biosynthetic Pathway in Arabidopsis
The biosynthesis of PQ-9 in Arabidopsis is a multi-step process localized within the chloroplasts. It can be broadly divided into two main stages: the synthesis of the aromatic head group precursor, homogentisic acid (HGA), and the isoprenoid tail precursor, solanesyl diphosphate (SPP), followed by their condensation and subsequent modification.[1][2]
-
HGA Biosynthesis: The aromatic amino acid L-tyrosine, derived from the shikimate pathway, is converted to 4-hydroxyphenylpyruvate (HPP). The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) then catalyzes the formation of HGA.
-
SPP Biosynthesis: The C45 isoprenoid side chain of PQ-9 is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which provides the basic C5 isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6] Solanesyl diphosphate synthases (SPS1 and SPS2 in Arabidopsis) catalyze the sequential condensation of nine isoprene units to form SPP.[1][7]
-
Condensation and Modification: Homogentisate solanesyltransferase (HST) condenses HGA and SPP to form 2-demethylplastoquinol-9.[1] Subsequently, a methyltransferase, encoded by the VTE3 (VITAMIN E DEFECTIVE 3) or APG1 (ALBINO OR PALE GREEN 1) gene, adds a methyl group to produce plastoquinol-9.[1][2] The final oxidized form, this compound-9, is generated as needed within the thylakoid membrane.
A diagram of the PQ-9 biosynthetic pathway is presented below:
Caption: this compound-9 biosynthetic pathway in Arabidopsis.
Quantitative Data on this compound Levels in Arabidopsis
The manipulation of genes involved in PQ-9 biosynthesis leads to quantifiable changes in the levels of PQ-9 and its precursors. Below is a summary of representative quantitative data from studies on wild-type and mutant Arabidopsis plants.
| Plant Line | Genotype | Parameter | Value | Reference |
| Wild Type (Col-0) | WT | Total PQ-9 | 25 ± 3 molecules/1000 Chl | [8] |
| Wild Type (Col-0) | WT | Photoactive PQ-9 Pool | ~8 molecules/1000 Chl (~31% of total) | [8] |
| Wild Type (Col-0) | WT | PQ-9 Redox State (Dark) | ~24% reduced | [8] |
| Wild Type (Col-0) | WT | PQ-9 Redox State (Light) | ~100% reduced (at 150 µmol/m²/s) | [8] |
| pgr6-1 | pgr6 mutant | Total PQ-9 | Indistinguishable from WT | [9] |
| pgr6-1 | pgr6 mutant | Photoactive PQ-9 Pool | 0.24 ± 0.05 nmoles/cm² (WT: 0.33 ± 0.08) | [9] |
| pds1 | HPPD mutant | PQ and Tocopherol | Deficient | [10][11] |
| pds2 | HST mutant | PQ and Tocopherol | Deficient | [10][11] |
Experimental Protocols
This protocol outlines the general workflow for creating and identifying Arabidopsis mutants with altered PQ-9 biosynthesis.
Caption: Workflow for genetic manipulation of PQ-9 biosynthesis.
A. Identification of Target Genes: Key genes in the PQ-9 biosynthetic pathway include SPS1 (At1g78510), SPS2 (At1g17050), HST (At2g34150), and VTE3/APG1 (At4g32770).[1][2][7]
B. Mutant Screening (T-DNA Insertion Lines):
-
Utilize online resources such as the Salk Institute Genomic Analysis Laboratory (SIGNAL) T-DNA Express tool to identify publicly available T-DNA insertion lines for the target gene.
-
Order seeds of candidate lines from the Arabidopsis Biological Resource Center (ABRC).
-
Grow the plants and perform genomic DNA extraction from leaf tissue.
-
Design and use gene-specific primers and a T-DNA left border primer for PCR-based genotyping to identify homozygous insertion mutants.
C. Generation of Mutants (CRISPR/Cas9): For genes where T-DNA lines are unavailable or for creating specific modifications, the CRISPR/Cas9 system can be employed.
-
Design guide RNAs (gRNAs) targeting the gene of interest.
-
Clone the gRNAs and Cas9 expression cassette into a plant transformation vector.
-
Transform Arabidopsis using the floral dip method with Agrobacterium tumefaciens carrying the CRISPR/Cas9 construct.
-
Select transgenic plants (T1 generation) and screen for mutations in the target gene by sequencing.
-
Propagate to the T2 generation to obtain transgene-free homozygous mutants.
D. Phenotypic Analysis: Mutants with defects in PQ-9 biosynthesis may exhibit visible phenotypes such as pale green or albino leaves, stunted growth, and altered responses to high light stress.[10][11] Document these phenotypes through photography and quantitative measurements (e.g., rosette diameter, fresh weight).
This protocol is adapted from methodologies described in the literature for the extraction and quantification of PQ-9 from Arabidopsis leaf tissue.[8][12]
A. Materials:
-
Arabidopsis leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: Acetone/n-hexane (1:1, v/v)
-
Anhydrous sodium sulfate
-
HPLC system with a reverse-phase C18 column and a UV or electrochemical detector
-
Mobile phase: Ethanol/methanol (1:1, v/v)
-
PQ-9 standard
B. Extraction Procedure:
-
Harvest a known amount of leaf tissue (e.g., 100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of ice-cold extraction solvent to the powdered tissue and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the lipid extract in a known volume of mobile phase (e.g., 200 µL) for HPLC analysis.
C. HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate.
-
Inject the resuspended sample onto the column.
-
Detect PQ-9 by its absorbance at 255 nm (oxidized form) or using an electrochemical detector for both oxidized and reduced forms.[12]
-
Quantify the amount of PQ-9 by comparing the peak area to a standard curve generated with known concentrations of a PQ-9 standard.
Chlorophyll fluorescence provides a non-invasive method to estimate the redox state of the photoactive PQ pool.[9][12]
A. Equipment:
-
Pulse-Amplitude-Modulated (PAM) fluorometer
B. Procedure:
-
Dark-adapt the Arabidopsis plants for at least 20 minutes.
-
Measure the minimum fluorescence (F₀) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).
-
Expose the leaf to actinic light of a desired intensity.
-
After the fluorescence signal reaches a steady-state (Fₛ), apply another saturating pulse to determine the maximum fluorescence in the light-adapted state (Fₘ').
-
The parameter 1-qP is often used as an indicator of the reduction state of the PQ pool. It is calculated as: 1 - ((Fₘ' - Fₛ) / (Fₘ' - F₀')). A higher 1-qP value indicates a more reduced PQ pool.
Signaling Pathways and Logical Relationships
The redox state of the PQ pool acts as a sensor of the photosynthetic electron transport chain's status and initiates retrograde signaling to the nucleus, thereby regulating the expression of genes involved in photosynthesis and stress responses.[4][5]
Caption: PQ pool redox state in retrograde signaling.
The genetic manipulation of this compound biosynthesis in Arabidopsis thaliana is a powerful approach for fundamental and applied plant science research. The protocols and data presented here provide a framework for researchers to investigate the multifaceted roles of this compound in plant biology. Careful consideration of the pleiotropic effects of manipulating this central metabolic pathway is essential for the accurate interpretation of experimental results.
References
- 1. This compound and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]
- 3. This compound In and Beyond Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox state of this compound pool regulates expression of Arabidopsis thaliana genes in response to elevated irradiance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Conserved Function of Fibrillin5 in the this compound-9 Biosynthetic Pathway in Arabidopsis and Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound homoeostasis by Arabidopsis proton gradient regulation 6 is essential for photosynthetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Genetic dissection of carotenoid synthesis in arabidopsis defines this compound as an essential component of phytoene desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Isolation and Purification of Plastoquinone from Spinach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plastoquinone (PQ) is a vital component of the photosynthetic electron transport chain in plants, algae, and cyanobacteria.[1] It functions as a mobile carrier of electrons and protons from Photosystem II to the cytochrome b6f complex.[1][2] Beyond its bioenergetic role, recent studies have highlighted its involvement in redox signaling and as an antioxidant, protecting against photo-oxidative damage. This document provides detailed protocols for the isolation and purification of this compound-9 (the predominant form in higher plants) from spinach (Spinacia oleracea) leaves. The methodologies described herein are based on established solvent extraction and chromatographic techniques, optimized for high purity and yield.
Data Presentation
The following table summarizes the quantitative data associated with the isolation and purification of this compound from spinach, based on a representative protocol.
| Parameter | Value | Reference |
| Starting Material | ||
| Fresh Spinach Leaves | 500 g | [1][2] |
| Chloroplast Isolation | ||
| Chloroplast Suspension Volume | 95 mL | [1][2] |
| Chlorophyll (a+b) Concentration | 1.34 mg/mL | [1][2] |
| This compound Content | ||
| Chlorophyll to this compound Molar Ratio | ~70:1 | [3] |
| Extraction & Purification | ||
| Extraction Yield (moles PQ/mg Chl) | 0.023 | [1] |
| Final Purified Product | ||
| Purified this compound-9 per 20 µL injection (HPLC) | ~30 µg | [1] |
| Purity | High (as determined by HPLC and UV-Vis spectroscopy) | [2] |
Experimental Protocols
This section details the step-by-step methodologies for the isolation and purification of this compound from spinach.
Protocol 1: Isolation of Intact Chloroplasts from Spinach
This protocol describes the differential centrifugation method to obtain a crude chloroplast fraction.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA)
-
Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)
-
Blender
-
Cheesecloth or Miracloth
-
Refrigerated centrifuge and rotor
Procedure:
-
Wash approximately 500 g of fresh spinach leaves thoroughly with cold distilled water and remove the midribs.
-
Homogenize the leaves in a blender with ice-cold grinding buffer (approximately 1 L). Use short bursts to minimize damage to the chloroplasts.
-
Filter the homogenate through four to eight layers of cheesecloth or two layers of Miracloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.
-
Discard the supernatant. Gently resuspend the pellets in a small volume of ice-cold resuspension buffer.
-
Pool the resuspended pellets. This is the crude chloroplast fraction.
Protocol 2: Extraction of this compound from Chloroplasts
This protocol utilizes a methanol:petroleum ether solvent partition to extract this compound from the isolated chloroplasts. This method has the advantage of removing a significant amount of chlorophyll, which simplifies subsequent purification steps.[1][2]
Materials:
-
Crude chloroplast fraction
-
Methanol
-
Petroleum ether (boiling point 40-60°C)
-
Rotary evaporator
Procedure:
-
To the crude chloroplast suspension, add a 3:2 (v/v) mixture of methanol and petroleum ether. The total solvent volume should be approximately 20 times the volume of the chloroplast suspension.
-
Shake the mixture vigorously for 1-2 minutes in a separatory funnel.
-
Allow the phases to separate. The upper petroleum ether phase will contain the this compound.
-
Collect the upper petroleum ether phase.
-
Repeat the extraction of the lower aqueous phase twice more with fresh petroleum ether.
-
Pool the petroleum ether fractions and dry the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried lipid extract in a minimal volume of petroleum ether for loading onto the alumina column.
Protocol 3: Purification of this compound by Alumina Column Chromatography
This open column chromatography step serves to separate this compound from chlorophylls and carotenoids.[2]
Materials:
-
Acid-washed alumina (deactivated with 6% water)
-
Petroleum ether (boiling point 40-60°C)
-
Diethyl ether
-
Glass chromatography column (e.g., 2.5 cm diameter x 30 cm length)
-
Glass wool
Procedure:
-
Prepare a slurry of deactivated alumina in petroleum ether.
-
Plug the bottom of the chromatography column with glass wool and pack the column with the alumina slurry. Allow the petroleum ether to drain until it is level with the top of the alumina bed. Do not let the column run dry.
-
Carefully load the resuspended lipid extract from Protocol 2 onto the top of the column.
-
Elute the column with a stepwise gradient of diethyl ether in petroleum ether. The following is a representative elution profile:
-
100% Petroleum ether
-
2% Diethyl ether in petroleum ether
-
5% Diethyl ether in petroleum ether
-
10% Diethyl ether in petroleum ether
-
20% Diethyl ether in petroleum ether
-
-
Collect fractions and monitor for the presence of this compound. This compound typically elutes in the 5-10% diethyl ether fractions. The fractions containing this compound will be pale yellow.
-
Combine the this compound-containing fractions and evaporate the solvent using a rotary evaporator.
Protocol 4: High-Purity this compound Isolation by Reverse-Phase HPLC
The final purification step utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain highly pure this compound-9.
Materials:
-
Partially purified this compound fraction from Protocol 3
-
Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Procedure:
-
Dissolve the dried residue from the alumina column chromatography in a small volume of ethanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with the following parameters (parameters may need to be optimized for your specific system):
-
Mobile Phase: Acetonitrile:Ethanol (3:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 255 nm (for oxidized this compound)
-
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound-9. The retention time will vary depending on the specific column and conditions but is typically in the range of 10-15 minutes.
-
Evaporate the solvent from the collected fraction to obtain pure this compound-9.
-
Confirm the purity by re-injecting a small amount into the HPLC and by UV-Vis spectrophotometry. The oxidized form of this compound-9 has a characteristic absorption maximum at 255 nm.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound isolation.
This compound's Role in Photosynthetic Electron Transport
Caption: Role of this compound in the Z-scheme of photosynthesis.
References
Application Note: Quantitative Analysis of Plastoquinone Redox Status by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plastoquinone (PQ) is a lipophilic molecule embedded in the thylakoid membranes of chloroplasts and cyanobacteria. It plays a central role in photosynthesis, acting as a mobile electron carrier that shuttles electrons from Photosystem II (PSII) to the cytochrome b₆f complex.[1][2][3] Beyond this bioenergetic function, the redox state of the PQ pool—the ratio of its reduced form, plastoquinol (PQH₂), to its oxidized form (PQ)—serves as a crucial sensor of cellular metabolic status.[4] This redox state modulates a variety of intracellular signaling pathways, influencing light acclimation, metabolite biosynthesis, and the expression of both chloroplast and nuclear genes.[5][6]
Given its importance in both energy metabolism and cellular regulation, the accurate quantification of the PQ pool's size and redox state is critical for research in plant physiology, bioenergetics, and stress response. Liquid chromatography-mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the simultaneous quantification of both PQ and PQH₂, providing a precise snapshot of the in vivo redox balance. This application note provides detailed protocols for the extraction and quantitative analysis of this compound using LC-MS/MS.
Signaling and Metabolic Role of the this compound Pool
The balance between PQ and PQH₂ is dynamically influenced by environmental factors, most notably light intensity. High light conditions lead to a more reduced PQ pool, while low light or darkness results in oxidation. This redox state is a key input for retrograde signaling pathways, where signals from the chloroplast are transmitted to the nucleus to regulate gene expression.[7] For instance, a highly reduced PQ pool can trigger changes in the expression of genes related to photosynthetic machinery and stress response, helping the plant acclimate to changing light conditions.[5][6]
Caption: this compound redox signaling pathway.
Experimental Workflow for this compound Analysis
The accurate determination of the PQ/PQH₂ ratio requires a rapid and robust workflow to prevent the auto-oxidation of PQH₂ during sample preparation. The overall process involves rapid harvesting and quenching of biological material, efficient extraction of lipophilic compounds, and sensitive detection by LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis.
Quantitative Data Summary
LC-MS/MS analysis allows for the precise determination of this compound content in various organisms. The levels can vary based on species, growth conditions, and light exposure. The table below summarizes reference values obtained from Arabidopsis thaliana leaves using HPLC-based methods, which can be used as a benchmark for LC-MS/MS studies.[6]
| Analyte | Concentration (molecules / 1000 Chl) | Sample Type | Redox State (% Reduced) |
| Total this compound Pool | 25 ± 3 | A. thaliana Leaves | - |
| Photoactive PQ Pool | ~8 | A. thaliana Thylakoids | ~24% (Dark) |
| Photoactive PQ Pool | ~8 | A. thaliana Thylakoids | ~100% (Light, 150 µmol/m²s) |
| Non-Photoactive PQ Pool | ~17 | A. thaliana (Extra-thylakoid) | ~49% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Leaves
This protocol is adapted from established methods and is designed to preserve the in vivo redox state of the this compound pool.[6][8] All steps should be performed quickly and on ice or at 4°C where possible to minimize degradation and auto-oxidation.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: Methanol/Petroleum Ether (3:2, v/v)
-
Ethanol (for reconstitution)
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Harvesting and Quenching: Harvest leaf tissue (~100 mg) directly into liquid nitrogen to immediately quench all enzymatic activity and preserve the PQ redox state.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the frozen powder to a microcentrifuge tube. Immediately add 1 mL of ice-cold Methanol:Petroleum Ether (3:2) extraction buffer. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the upper petroleum ether phase, which contains the lipophilic plastoquinones, and transfer it to a new tube.
-
Re-extraction: Repeat the extraction (steps 3-5) on the lower phase twice more, combining the petroleum ether fractions.
-
Drying: Evaporate the pooled petroleum ether fractions to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of ethanol. The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of PQ and PQH₂
This protocol describes a method for the quantitative analysis of this compound-9 (PQ) and plastoquinol-9 (PQH₂) using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Parameters are based on the known molecular weight of PQ-9 (748.62 g/mol ) and its characteristic fragmentation.[1][9]
Instrumentation:
-
HPLC or UPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol/Isopropanol (1:1, v/v) + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 80% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: As per manufacturer's recommendation
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The following table provides the proposed MRM transitions for this compound-9 and its reduced form. The product ion at m/z 151 corresponds to the characteristic fragmentation of the quinone headgroup.[9]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound-9 (PQ) | 749.6 | 151.1 | 100 | 35 |
| Plastoquinol-9 (PQH₂) | 751.6 | 151.1 (or 153.1) | 100 | 35 |
Note: The optimal collision energy should be determined empirically by infusing a standard, if available. For PQH₂, the product ion may be m/z 153.1 (corresponding to the hydroquinone headgroup) or it may fragment to the more stable m/z 151.1 after in-source oxidation; both transitions should be monitored.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exchange pathways of this compound and plastoquinol in the photosystem II complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. marine.rutgers.edu [marine.rutgers.edu]
- 6. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Plastoquinone-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plastoquinone (PQ) is a crucial lipid-soluble molecule primarily known for its role as an electron carrier in the photosynthetic electron transport chain, shuttling electrons from Photosystem II (PSII) to the cytochrome b₆f complex.[1][2] Beyond this canonical function, the redox state of the PQ pool acts as a significant sensor and regulator of gene expression and metabolic pathways, highlighting its role in cellular signaling.[3][4] Understanding the interactions between this compound and its binding proteins is fundamental for elucidating photosynthetic regulation, stress responses, and for the development of novel herbicides or therapeutic agents targeting these pathways.
This document provides detailed application notes and protocols for several key biophysical, biochemical, and computational methods used to characterize and quantify this compound-protein interactions.
This compound Signaling Pathway
The redox state of the this compound pool is a central hub for intracellular signaling. A reduced PQ pool (plastoquinol, PQH₂) can activate signaling cascades, influencing gene expression and metabolic adjustments, while an oxidized state triggers different responses. This dynamic equilibrium allows photosynthetic organisms to acclimate to changing light conditions and other environmental stresses.[4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Antioxidant and signaling functions of the this compound pool in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plastocyanin affects photosynthesis and high light acclimation by modulating redox states of electron transport chain in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
Probing Plastoquinone Function: Application Notes and Protocols Using Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing specific inhibitors for the investigation of plastoquinone (PQ) function in photosynthetic organisms. Detailed protocols for key experiments, quantitative data on inhibitor efficacy, and visualizations of relevant pathways and workflows are presented to facilitate research in photosynthesis and to provide insights for drug development professionals exploring this compound as a potential therapeutic target.
Introduction to this compound and its Inhibition
This compound is a crucial component of the photosynthetic electron transport chain (PETC), acting as a mobile carrier of electrons and protons from Photosystem II (PSII) to the cytochrome b₆f complex.[1] Its central role in photosynthesis makes it a key target for herbicides and a potential target for novel therapeutic agents. By specifically inhibiting different steps of the this compound reduction-oxidation cycle, researchers can dissect the intricate mechanisms of photosynthetic electron flow, assess the redox state of the PQ pool, and explore its broader physiological implications.
Two of the most widely used and well-characterized inhibitors of this compound function are 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) and 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) .
-
DCMU (Diuron) acts by competing with this compound for the QB binding site on the D1 protein of the PSII reaction center.[2][3] This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to the this compound pool, effectively halting linear electron flow from PSII.
-
DBMIB is a this compound antagonist that inhibits the oxidation of plastoquinol (PQH₂) at the Q₀ site of the cytochrome b₆f complex.[4] This blocks the transfer of electrons from the reduced PQ pool to cytochrome f, thereby inhibiting electron flow downstream of this compound.
The distinct sites of action of DCMU and DBMIB allow for the targeted investigation of different aspects of this compound function and the overall photosynthetic process.
Data Presentation: Inhibitor Efficacy
The following tables summarize the inhibitory concentrations (IC₅₀) of DCMU and DBMIB in various photosynthetic organisms and preparations. These values can serve as a starting point for designing experiments. It is important to note that the optimal concentration may vary depending on the specific experimental conditions, such as cell density, light intensity, and temperature.
| Inhibitor | Organism/Preparation | Experimental System | IC₅₀ Value | Reference(s) |
| DCMU | Spinacia oleracea (Spinach) | Isolated chloroplasts (PET inhibition) | ~1.9 µmol/L | [3] |
| Chlamydomonas reinhardtii | Whole cells | 50 µM (used for complete inhibition) | [2] | |
| DBMIB | Spinacia oleracea (Spinach) | Isolated chloroplasts | 1 x 10⁻⁶M (strong inhibition) | [5] |
| Pisum sativum (Pea) | Isolated chloroplasts | 1 x 10⁻⁶M (strong inhibition) | [5] | |
| Chlamydomonas reinhardtii | Whole cells | 10 µM (used for inhibition) | [2] |
Note: IC₅₀ values can be influenced by experimental conditions. It is recommended to perform a dose-response curve to determine the optimal inhibitor concentration for your specific system.
Experimental Protocols
Protocol 1: Isolation of Intact Chloroplasts from Spinach
This protocol describes the isolation of photosynthetically active chloroplasts from spinach leaves, a common model organism for photosynthesis research.
Materials:
-
Fresh spinach leaves (30 g)
-
Chloroplast Isolation Buffer (CIB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA. Keep on ice.
-
Blender
-
Cheesecloth and Miracloth
-
Centrifuge and centrifuge tubes
-
Soft brush
Procedure:
-
Wash spinach leaves thoroughly with deionized water and remove the midribs.
-
Cut the leaves into small pieces and place them in a pre-chilled blender with 120 mL of ice-cold CIB.
-
Homogenize the leaves with 2-3 short bursts of the blender (maximum 5 seconds each) to minimize damage to the chloroplasts.
-
Filter the homogenate through four layers of cheesecloth and then through two layers of Miracloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at 200 x g for 3 minutes at 4°C to pellet starch and cell debris.
-
Carefully transfer the supernatant to a clean, chilled centrifuge tube and centrifuge at 1000 x g for 7 minutes at 4°C to pellet the chloroplasts.
-
Gently discard the supernatant and resuspend the chloroplast pellet in a small volume (1-2 mL) of ice-cold CIB using a soft brush.
-
Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
Protocol 2: Measurement of Photosynthetic Oxygen Evolution
This protocol outlines the measurement of oxygen evolution in isolated chloroplasts using an oxygen electrode. This technique is used to assess the rate of photosystem II activity.
Materials:
-
Isolated chloroplasts (from Protocol 1)
-
Oxygen electrode system
-
Light source
-
Reaction Buffer: 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM NH₄Cl (uncoupler), 1 mM K₃[Fe(CN)₆] (artificial electron acceptor).
-
DCMU and DBMIB stock solutions (in ethanol or DMSO)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 2 mL of the Reaction Buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add a small aliquot of the isolated chloroplast suspension (typically 10-20 µg chlorophyll) to the chamber and allow the signal to stabilize in the dark.
-
Turn on the light source and record the rate of oxygen evolution for several minutes.
-
To test the effect of inhibitors, add a specific concentration of DCMU or DBMIB to the chamber and incubate for a short period (e.g., 1-2 minutes) in the dark before starting the light-dependent measurement.
-
Record the rate of oxygen evolution in the presence of the inhibitor.
-
Calculate the rate of oxygen evolution as µmol O₂ / mg chlorophyll / hour.
Protocol 3: Measurement of Chlorophyll a Fluorescence
Chlorophyll a fluorescence is a non-invasive technique used to probe the efficiency of PSII photochemistry and the redox state of the this compound pool.
Materials:
-
Intact leaves, algal culture, or isolated chloroplasts
-
Pulse Amplitude Modulated (PAM) fluorometer
-
DCMU and DBMIB stock solutions
Procedure:
-
Dark Adaptation: Dark-adapt the sample for at least 15-20 minutes to ensure all PSII reaction centers are open.
-
Measurement of F₀: Measure the minimal fluorescence level (F₀) by applying a weak measuring light.
-
Measurement of Fₘ: Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).
-
Calculate Fᵥ/Fₘ: The maximum quantum yield of PSII photochemistry is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
Inhibitor Treatment:
-
DCMU: Infiltrate the leaf with a DCMU solution (e.g., 50 µM) or add it to the algal or chloroplast suspension. After a short incubation in the dark, measure the fluorescence. DCMU will cause a rapid rise to a maximal fluorescence level (Fₘ') upon illumination, as Qₐ becomes fully reduced and cannot be re-oxidized.
-
DBMIB: Infiltrate the leaf with a DBMIB solution (e.g., 10 µM) or add it to the suspension. DBMIB will lead to a reduction of the PQ pool, which can be observed through changes in the fluorescence induction curve (OJIP transient).
-
-
Light-Adapted Measurements: To study the effects of inhibitors under illumination, measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light (Fₘ') by applying saturating pulses during continuous actinic illumination. From these parameters, the quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ) can be calculated.
Visualizations
Photosynthetic Electron Transport Chain and Inhibitor Sites
Caption: The photosynthetic electron transport chain with the sites of action of DCMU and DBMIB.
Experimental Workflow: Investigating Inhibitor Effects on Oxygen Evolution
Caption: A generalized workflow for studying the effects of inhibitors on photosynthetic oxygen evolution.
Applications in Drug Development
The vital role of the this compound pool in the metabolism of certain pathogens and its absence in mammals makes it an attractive target for the development of novel therapeutic agents.
Antiparasitic Drug Development
Several parasitic protozoa, including the malaria parasite Plasmodium falciparum, possess a non-photosynthetic plastid-like organelle called the apicoplast.[6] This organelle harbors a plant-like electron transport chain where a quinone, similar to this compound, plays a crucial role.[6] The enzymes involved in the biosynthesis and reduction/oxidation of this quinone are distinct from those in the mammalian host, presenting a unique opportunity for selective drug targeting.[7]
Inhibitors that target the parasite's quinone metabolism could disrupt essential processes such as pyrimidine biosynthesis, leading to parasite death. Research into this compound analogs has shown promising results in inhibiting the growth of Plasmodium falciparum in vitro.[8]
Anticancer Drug Development
Recent studies have explored the potential of this compound analogs as anticancer agents.[2][9][10][11][12] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may induce cancer cell death through various pathways, including:
-
Induction of Oxidative Stress: this compound analogs can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cancer cells.
-
Inhibition of Key Signaling Pathways: Some this compound derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival.[9]
-
Induction of Apoptosis: Certain this compound analogs have been demonstrated to trigger programmed cell death (apoptosis) in cancer cell lines.[9][11]
The development of this compound-based drugs for cancer therapy is an active area of research, with a focus on designing compounds with high efficacy and selectivity for cancer cells.
Conclusion
Specific inhibitors of this compound function, such as DCMU and DBMIB, are invaluable tools for dissecting the photosynthetic electron transport chain. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to probe the intricate roles of this compound in photosynthesis. Furthermore, the emerging applications of this compound inhibitors in drug development highlight the potential of this fundamental research to address significant human health challenges. As our understanding of this compound metabolism in various organisms deepens, so too will the opportunities for innovative therapeutic interventions.
References
- 1. A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anticancer Effects of Brominated this compound Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction [mdpi.com]
- 3. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Presence of Phylloquinone in the Intraerythrocytic Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological activity of this compound analogs as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer agents based on this compound analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cytotoxicity Evaluation of this compound Analogues against Colorectal and Breast Cancers along with In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating and Studying Plastoquinone-Deficient Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plastoquinone (PQ) is a vital molecule within the photosynthetic electron transport chain, acting as a mobile carrier of electrons and protons from Photosystem II (PSII) to the cytochrome b₆f complex.[1] Beyond this primary role, the redox state of the PQ pool is a critical signaling hub, influencing gene expression and acclimation responses to various environmental stresses.[2] The creation and analysis of this compound-deficient mutants are therefore powerful tools for dissecting these fundamental biological processes. These mutants are invaluable for functional genomics, providing insights into photosynthetic efficiency, redox signaling, and oxidative stress responses. Furthermore, as the PQ biosynthesis pathway is unique to photosynthetic organisms, its components represent potential targets for the development of novel herbicides.
These application notes provide detailed protocols for the generation and characterization of this compound-deficient mutants, primarily focusing on the model plant Arabidopsis thaliana.
I. Generating this compound-Deficient Mutants
The generation of this compound-deficient mutants requires the targeted disruption of genes involved in its biosynthesis pathway. Key enzymes in this pathway, and thus primary targets for mutagenesis, include 4-hydroxyphenylpyruvate dioxygenase (HPPD) and solanesyl diphosphate synthase (SPS).[3][4]
Protocol 1: Generation of this compound-Deficient Arabidopsis Mutants using CRISPR/Cas9
This protocol outlines the generation of knockout mutants in a target gene of the this compound biosynthesis pathway using Agrobacterium-mediated transformation of a CRISPR/Cas9 construct.
1. Target Gene Selection and sgRNA Design:
- Identify the target gene in the this compound biosynthesis pathway (e.g., HPPD, SPS1, SPS2).
- Design two single guide RNAs (sgRNAs) targeting the first exon of the gene of interest to increase the likelihood of creating a knockout mutation.[5] Use online tools to design sgRNAs with high efficiency and low off-target potential.
2. Vector Construction:
- Synthesize the designed sgRNAs and clone them into a plant-compatible CRISPR/Cas9 expression vector. This vector should contain the Cas9 nuclease under a strong constitutive promoter (e.g., CaMV 35S) and the sgRNAs under a suitable promoter (e.g., U6).
3. Agrobacterium tumefaciens Transformation:
- Transform the CRISPR/Cas9 construct into a competent Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.
- Select for transformed Agrobacterium colonies on appropriate antibiotic selection media.
4. Arabidopsis thaliana Transformation (Floral Dip Method):
- Grow wild-type Arabidopsis thaliana plants until they start flowering.
- Prepare a suspension of the transformed Agrobacterium in an infiltration medium.
- Dip the flowering bolts of the Arabidopsis plants into the Agrobacterium suspension.
- Maintain the plants under high humidity for 24-48 hours and then grow them to maturity to collect T1 seeds.
5. Selection of Transgenic Plants:
- Sterilize and plate the T1 seeds on a selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance marker on the T-DNA of the CRISPR/Cas9 vector.
- Transfer resistant seedlings to soil and grow them to maturity.
6. Mutant Screening and Confirmation:
- Extract genomic DNA from the leaves of T1 plants.
- Perform PCR to amplify the target region of the gene of interest.
- Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) induced by the CRISPR/Cas9 system.
- Grow the T2 generation from the seeds of confirmed T1 mutants and screen for homozygous mutants that are free of the Cas9 transgene.
II. Characterization of this compound-Deficient Mutants
This compound deficiency is expected to impair photosynthetic electron transport and induce oxidative stress. The following protocols describe key experiments to characterize these phenotypes.
Quantitative Phenotypic Data of this compound-Deficient Mutants
| Mutant/Condition | Organism | Gene Target | Phenotype | Quantitative Data | Reference |
| pds1 | Arabidopsis thaliana | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Albino, this compound and Tocopherol deficient | - | [6] |
| pds2 | Arabidopsis thaliana | Homogentisate solanesyltransferase (HST) | Albino, this compound and Tocopherol deficient | - | [3] |
| abc4 | Arabidopsis thaliana | 1,4-dihydroxy-2-naphtoic acid phytyltransferase | Pale-green young leaves, white old leaves | ~3% of wild-type this compound levels | [7] |
| menD1 | Chlamydomonas reinhardtii | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase | Photosynthetically active but light-sensitive | This compound pool size reduced by 20-30% | [8] |
| var2 | Arabidopsis thaliana | FtsH2 | Leaf variegation, defective PSII repair | H₂O₂ levels: 4.4-fold higher in seedlings, 5.1-fold higher in mature leaves; O₂⁻ levels: 10.4-fold higher | [9] |
| psb28 | Arabidopsis thaliana | Psb28 | Smaller than wild-type | Significantly reduced PSII activity | [10] |
Protocol 2: Measurement of Photosynthetic Efficiency using Chlorophyll Fluorescence
This protocol details the measurement of the maximum quantum yield of PSII (Fv/Fm), a key indicator of photosynthetic performance.[11][12] A decrease in Fv/Fm suggests photoinhibition and damage to the PSII reaction centers.[12]
1. Plant Material and Dark Adaptation:
- Use fully developed rosette leaves from 3-4 week old wild-type and mutant Arabidopsis plants.
- Dark-adapt the plants for at least 30 minutes before measurement to ensure all PSII reaction centers are open.
2. Instrumentation Setup:
- Use a modulated chlorophyll fluorometer (e.g., Dual-PAM-100).
- Set the measuring light to a low frequency and intensity (e.g., 12 µmol/m²/s) to avoid inducing any photochemical reactions.[3]
- Set the saturating pulse to a high intensity (e.g., 10,000 µmol/m²/s) and short duration (e.g., 800 ms) to close all PSII reaction centers.[3]
3. Measurement Procedure:
- Attach a leaf clip to a rosette leaf.
- Measure the minimal fluorescence (Fo) by applying the measuring light.
- Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
- The instrument's software will calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.
4. Data Analysis:
- Repeat the measurement for several plants of each genotype.
- Statistically compare the Fv/Fm values of the mutant and wild-type plants. A significantly lower Fv/Fm in the mutant indicates impaired PSII function.
Protocol 3: Quantification of Reactive Oxygen Species (ROS)
This protocol describes the in situ detection and quantification of total ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
1. Preparation of Staining Solution:
- Prepare a 10 µM working solution of DCFH-DA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
2. Sample Preparation and Staining:
- Excise leaf discs from wild-type and mutant plants.
- Incubate the leaf discs in the DCFH-DA solution for 30-60 minutes at room temperature in the dark.
3. Fluorescence Microscopy:
- Wash the leaf discs with the buffer to remove excess probe.
- Mount the leaf discs on a microscope slide.
- Observe the fluorescence using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
4. Quantification of Fluorescence:
- Capture images of the fluorescence from multiple samples.
- Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity.
- Compare the fluorescence intensity between wild-type and mutant samples. An increased fluorescence in the mutant indicates higher levels of ROS.
III. Visualizations
This compound Biosynthesis and Signaling Pathway
Caption: this compound biosynthesis pathway and its central role in photosynthesis and redox signaling.
Experimental Workflow for Creation and Analysis of this compound-Deficient Mutants
References
- 1. researchgate.net [researchgate.net]
- 2. ROS Induces Anthocyanin Production Via Late Biosynthetic Genes and Anthocyanin Deficiency Confers the Hypersensitivity to ROS-Generating Stresses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of two solanesyl diphosphate synthases from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic dissection of carotenoid synthesis in arabidopsis defines this compound as an essential component of phytoene desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological links among alternative electron transport pathways that reduce and oxidize this compound in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cirsec.unipi.it [cirsec.unipi.it]
Troubleshooting & Optimization
Plastoquinone Extraction & Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the extraction and analysis of plastoquinone. Our aim is to help you optimize your extraction protocols and prevent the oxidation of this critical molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound?
A1: The main challenge is the inherent instability of its reduced form, plastoquinol (PQH2). Plastoquinol is highly susceptible to oxidation, which can occur during extraction and sample handling. A significant portion of extracted this compound, often 30-40%, can be in the reduced plastoquinol form.[1][2]
Q2: Should I aim to preserve the original redox state of the this compound pool?
A2: It depends on your research question. If you are studying the in vivo redox state of the this compound pool, preserving the original ratio of this compound to plastoquinol is crucial.[3] However, for studies requiring pure this compound, the reduced form is often intentionally oxidized to the more stable this compound form during purification, for instance, by using an acidic alumina column.[1][2]
Q3: What are the different forms of this compound I might encounter?
A3: this compound exists in several forms. The most common is this compound-9 (PQ-9).[4] It can exist in different redox states: the fully oxidized form (this compound), an unstable intermediate (plastosemiquinone), and the fully reduced form (plastoquinol).[5] You may also encounter other analogs like PQ-B and PQ-C.[6]
Q4: At what wavelengths should I detect this compound and plastoquinol during HPLC analysis?
A4: Oxidized this compound has a characteristic absorption maximum at 255 nm.[1][2] Upon reduction to plastoquinol, this peak diminishes, and a new peak appears around 290 nm.[1][2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete cell lysis/homogenization: Plant tissue is not sufficiently broken down. | 1. Ensure thorough grinding of the plant tissue in liquid nitrogen until a fine powder is obtained. For high-fibrous tissues, extend the grinding time. |
| 2. Inefficient solvent extraction: The chosen solvent may not be optimal, or the extraction time is too short. | 2. Consider using a methanol:petroleum ether (3:2) mixture, which is effective for this compound extraction.[1][2] Repeat the extraction step at least twice with fresh solvent to ensure maximum recovery.[1][2] | |
| 3. Degradation during extraction: Plastoquinol may have been lost due to oxidation. | 3. Minimize the extraction time and avoid prolonged exposure to air and light.[1] Work at low temperatures where possible. | |
| Sample Degradation (Oxidation) | 1. Exposure to oxygen: Plastoquinol readily oxidizes in the presence of air. | 1. If preserving the redox state is critical, perform extraction under a nitrogen or argon atmosphere. Use degassed solvents. |
| 2. Inappropriate solvent: Some solvents, like pure methanol, can accelerate the oxidation of plastoquinol. | 2. A mixture of methanol and petroleum ether (1:1 v/v) has been shown to be effective at preventing autooxidation of plastoquinol.[3] | |
| 3. Light exposure: Light can promote the degradation of quinones. | 3. Protect samples from light by using amber vials or wrapping tubes in aluminum foil. | |
| Inconsistent HPLC Results | 1. Co-elution with other pigments: Chlorophylls and carotenoids can interfere with detection. | 1. Use a purification step, such as chromatography on an alumina column, to remove interfering pigments before HPLC analysis.[1][2] |
| 2. Peak misidentification: The oxidized and reduced forms have different retention times. | 2. Confirm peak identities by treating a subsample with a reducing agent like sodium borohydride (NaBH4). This should cause the this compound peak to decrease and the plastoquinol peak to appear or increase.[2] | |
| 3. Column degradation: The performance of the HPLC column may have deteriorated. | 3. Use a guard column and ensure proper column washing and storage as per the manufacturer's instructions. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Recoveries
| Method | Key Features | Reported Recovery/Yield | Reference(s) |
| Long Procedure | Involves separation of aqueous and lipid phases, column chromatography, and thin-layer chromatography. | 82% recovery for this compound A. | [7] |
| Short Procedure | Based on spotting lipid extracts on thin-layer plates and comparison with standards. | 64-100% recovery. | [7] |
| Methanol:Petroleum Ether Extraction | Partitioning of a chloroplast suspension with a methanol:petroleum ether mixture, followed by alumina column and HPLC purification. | 0.023 µmoles PQ/mg Chlorophyll. | [1][2] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Spinach
This protocol is adapted from methods described for the extraction of this compound from spinach leaves.[1][2]
1. Chloroplast Isolation: a. Start with approximately 500 g of fresh spinach leaves. b. Homogenize the leaves in an ice-cold buffer (e.g., 0.05M phosphate buffer pH 7.3 with 0.4M sucrose and 0.01M KCl). c. Filter the homogenate through several layers of cheesecloth. d. Centrifuge the filtrate to pellet the chloroplasts. Wash the chloroplasts to obtain a sugar-free suspension.
2. This compound Extraction: a. Resuspend the chloroplasts in water to a final chlorophyll concentration of about 1 mg/mL. b. Add a 20-fold volume of a methanol:petroleum ether (3:2 v/v) mixture to the chloroplast suspension. c. Shake vigorously for 1 minute and allow the phases to separate. d. Collect the upper petroleum ether phase. e. Repeat the extraction of the lower aqueous phase twice more with fresh petroleum ether. f. Combine the petroleum ether fractions and dry them using a rotary evaporator.
3. Purification by Alumina Column Chromatography: a. Resuspend the dried extract in a small volume of petroleum ether. b. Load the extract onto an acidic alumina column. Note: This step will oxidize any plastoquinol to this compound.[1][2] c. Elute the column with petroleum ether containing increasing percentages of diethyl ether to separate this compound from other pigments like chlorophylls and carotenoids. d. Collect the fractions and identify the fraction containing this compound (this can be guided by color and confirmed by subsequent analysis).
4. Final Purification by HPLC: a. Dry the this compound-containing fraction from the alumina column. b. Dissolve the residue in ethanol for injection into an HPLC system. c. Use a C18 reverse-phase column with a mobile phase such as acetonitrile:ethanol (3:1 v/v). d. Monitor the eluent at 255 nm to detect the oxidized this compound peak.
Protocol 2: Quantification of this compound and Plastoquinol by HPLC
This protocol allows for the determination of the redox state of the this compound pool.
1. Sample Preparation: a. Extract plastoquinones from your sample as described in Protocol 1, steps 2a-2f. It is critical to work quickly and at low temperatures to minimize oxidation if you wish to preserve the in vivo redox state. b. Dissolve the dried extract in an appropriate solvent (e.g., ethanol).
2. HPLC Analysis: a. Inject the sample into an HPLC system equipped with a C18 column and a UV detector. b. Set the detector to monitor at both 255 nm (for this compound) and 290 nm (for plastoquinol).[1][2] c. The retention time for the reduced form (plastoquinol) will be shorter than for the oxidized form (this compound).[2]
3. Quantification: a. To determine the total amount of this compound (oxidized + reduced), take an aliquot of your extract and add a small amount of a reducing agent like sodium borohydride (NaBH4) to convert all this compound to plastoquinol.[2][4] b. Inject this fully reduced sample into the HPLC and quantify the plastoquinol peak at 290 nm. c. To quantify the amount of this compound in your original sample, compare the peak area at 255 nm from the original injection to a standard curve of pure this compound. d. The amount of plastoquinol in the original sample can be calculated by subtracting the amount of this compound from the total amount determined in step 3b. e. Concentrations can be calculated using the differential molar extinction coefficient (Δε) at 255 nm, which is approximately 15,000 M⁻¹ cm⁻¹.[1][4]
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. omicsonline.org [omicsonline.org]
- 3. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies on this compound II. Analysis for Plastoquinones A, B, C, and D - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in plastoquinone purification
Welcome to the technical support center for plastoquinone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges in this compound purification include its inherent instability and susceptibility to oxidation and light-induced degradation.[1][2] Plastoquinones are lipid-soluble molecules, often co-existing with a large excess of pigments like chlorophylls and carotenoids, which can complicate separation.[3][4] Achieving high purity often requires multiple chromatographic steps due to the presence of structurally similar quinones and lipids.[5]
Q2: What are common starting materials for this compound isolation?
A2: this compound is commonly isolated from photosynthetic organisms. Spinach leaves are a frequent choice due to their availability and relatively high this compound content.[3][4] Other sources include various green plants, algae, and cyanobacteria.[6][7]
Q3: How can I minimize the degradation of this compound during purification?
A3: To minimize degradation, it is crucial to work quickly, at low temperatures, and with protection from light.[1] Using degassed solvents can help prevent oxidation.[2] Storage of purified this compound should be under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[8]
Q4: What is a typical yield for this compound purification?
A4: The yield of this compound can vary depending on the source material and the purification method. A reported yield for this compound-9 from spinach using HPLC is approximately 0.023 µmoles/mg of chlorophyll.[3][4] In one specific protocol, about 30 µg of this compound was obtained from a 20 µL injection of a partially purified fraction.[4]
Troubleshooting Guide
Low Yield
Problem: My final yield of this compound is significantly lower than expected.
| Possible Cause | Recommended Solutions |
| Incomplete Extraction | - Ensure the plant material is thoroughly homogenized to maximize cell disruption. - Perform multiple extractions (at least 2-3 times) with fresh solvent to ensure complete recovery from the initial biomass.[4] - Optimize the solvent system. A common and effective mixture is methanol:petroleum ether.[3][4] |
| Degradation During Extraction/Purification | - Work in a cold room or on ice to minimize enzymatic and chemical degradation. - Protect samples from direct light by wrapping containers in aluminum foil.[1] - Use solvents that have been degassed to remove dissolved oxygen. |
| Loss During Chromatographic Steps | - Ensure the column is not overloaded, which can lead to poor separation and loss of product in undesired fractions. - Carefully select the elution solvent system to ensure this compound is effectively separated from other compounds without eluting too quickly or too slowly.[9] - Test fractions with a rapid method like TLC to avoid discarding fractions containing the product. |
| Inefficient Phase Separation | - During liquid-liquid extraction, allow sufficient time for the phases to separate completely. - If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by gentle centrifugation.[10] |
Product Impurity
Problem: My purified this compound is contaminated with other compounds, such as chlorophyll or other lipids.
| Possible Cause | Recommended Solutions |
| Co-elution of Pigments | - An initial open column chromatography step using alumina can effectively remove a large portion of chlorophyll.[3][4] - Employ orthogonal chromatographic techniques. For example, follow a normal-phase alumina column with a reverse-phase C18 HPLC column for enhanced separation.[5] |
| Presence of Similar Lipids | - Optimize the mobile phase in your HPLC step. A mixture of acetonitrile and ethanol is often used for good resolution of plastoquinones.[3][4] - Consider using a semi-preparative HPLC column for better separation of closely related compounds.[5] |
| Oxidized or Reduced Forms | - this compound can exist in oxidized (this compound), partially reduced (semiquinone), or fully reduced (plastoquinol) forms. The oxidized form is more stable and easier to purify.[4] You can check the redox state using UV-Vis spectroscopy, with the oxidized form having an absorption maximum around 255 nm.[3][4] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound-9 from Spinach
This protocol is adapted from methods described for the isolation of this compound-9 from spinach chloroplasts.[3][4]
-
Chloroplast Isolation: Prepare chloroplasts from fresh spinach leaves (e.g., 500 g) using standard protocols.
-
Extraction: a. Resuspend the chloroplast pellet in a sugar-free buffer. b. Add a 20-fold volume excess of a methanol:petroleum ether (3:2, v/v) mixture to the chloroplast suspension. c. Shake vigorously for 1 minute and allow the phases to separate. d. Collect the upper petroleum ether phase. e. Repeat the extraction of the lower aqueous phase twice more with fresh petroleum ether. f. Combine the petroleum ether fractions and dry them using a rotary evaporator.
-
Alumina Column Chromatography: a. Resuspend the dried extract in a minimal volume of petroleum ether. b. Load the extract onto an acid-washed alumina column (e.g., 100 g) pre-equilibrated with petroleum ether. c. Elute the column with petroleum ether containing increasing percentages of diethyl ether. d. Collect fractions (e.g., 100 mL each) and monitor for the presence of this compound (typically elutes with a low percentage of diethyl ether).[4]
Protocol 2: HPLC Purification of this compound-9
This protocol describes the final purification step using reverse-phase HPLC.[3][4]
-
Sample Preparation: Dry the this compound-containing fractions from the alumina column chromatography under a stream of nitrogen and redissolve in ethanol.
-
HPLC Conditions:
-
Fraction Collection: Collect the peak corresponding to this compound-9 based on its retention time.
-
Quantification: The concentration of the purified this compound can be estimated from the oxidized-minus-reduced difference spectrum at 255 nm, using a differential extinction coefficient (Δε) of 15 mM⁻¹cm⁻¹.[3]
Visualizations
References
- 1. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. US1883284A - Purification of quinone - Google Patents [patents.google.com]
Technical Support Center: Chlorophyll Fluorescence Measurements of the PQ Pool
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during chlorophyll a fluorescence measurements of the plastoquinone (PQ) pool. Accurate assessment of the PQ pool's redox state is crucial for understanding photosynthetic electron transport and overall plant health.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My photochemical quenching (qP or qL) values seem inconsistent or unexpectedly low, even under low light. What could be the cause?
A1: This is a common issue that can stem from several factors, primarily related to how the redox state of the PQ pool is influenced by processes other than just linear electron transport. The most frequent culprits are state transitions and quenching by oxidized this compound.
Possible Cause 1: State Transitions (qT)
-
What it is: State transitions are a regulatory process where the light-harvesting complex II (LHCII) moves between Photosystem II (PSII) and Photosystem I (PSI). This movement is governed by the redox state of the PQ pool. When the PQ pool is reduced, a kinase (STN7) is activated, leading to phosphorylation of LHCII and its migration to PSI (State 2), which reduces the absorption cross-section of PSII. When the PQ pool is oxidized, LHCII moves back to PSII (State 1).
-
How it causes an artifact: If not accounted for, a transition to State 2 will decrease the maximum fluorescence in the light (Fm') independently of photochemical quenching. This leads to an underestimation of the fraction of open PSII centers (qP or qL) because the overall fluorescence yield is quenched by this structural rearrangement.[1][2][3] The fluorescence signature of a state transition is a gradual quenching of fluorescence when a sample in State 1 is exposed to light that preferentially excites PSII.[3]
-
Troubleshooting & Mitigation:
-
Pre-illuminate with Far-Red Light: Before starting your experiment, illuminate the dark-adapted sample with far-red light (around 730 nm) for several minutes. This will preferentially excite PSI, fully oxidize the PQ pool, and drive the system into State 1.[4][5]
-
Use Appropriate Actinic Light: Be aware that different light qualities can induce state transitions.[2] Blue or red light may overexcite PSII, leading to a more reduced PQ pool and a shift to State 2.[2]
-
Monitor Fm' Changes: Track Fm' over time. A slow, progressive decrease in Fm' under constant actinic light can be indicative of a transition to State 2.
-
Possible Cause 2: Non-Photochemical Quenching by Oxidized this compound (qPQ)
-
What it is: Under certain conditions, particularly in the presence of the inhibitor DCMU which blocks electron flow from Qₐ to Qₑ, an oxidized PQ pool can act as a non-photochemical quencher of chlorophyll fluorescence.[6][7][8] This leads to a reduction in the maximum fluorescence yield (Fm).
-
How it causes an artifact: This form of quenching can lower Fm by about 20% in isolated chloroplasts treated with DCMU.[6][8] If this effect is present, it will lead to an incorrect calculation of Fv/Fm and other parameters that rely on an accurate Fm value.
-
Troubleshooting & Mitigation:
-
Control the PQ Redox State: This artifact is most pronounced when electron flow is blocked after PSII. While primarily observed in studies using inhibitors like DCMU, it highlights the importance of understanding how experimental treatments affect the entire electron transport chain.
-
Anaerobic Conditions: In laboratory settings with isolated chloroplasts, dark incubation under anaerobic conditions in the presence of NAD(P)H can non-photochemically reduce the PQ pool and eliminate this quenching effect.[6][8]
-
Q2: Why is my Fv/Fm value lower than the expected ~0.83 in healthy, dark-adapted plants?
A2: A lower-than-expected Fv/Fm value can indicate photoinhibition or stress, but it can also be an artifact of the measurement protocol or instrumentation.
Possible Cause 1: Incomplete Dark Adaptation
-
What it is: For an accurate measurement of the maximum quantum yield of PSII (Fv/Fm), all non-photochemical quenching mechanisms must be relaxed, and the primary quinone acceptor (Qₐ) of PSII must be fully oxidized. This requires a sufficient period in complete darkness.
-
How it causes an artifact: If dark adaptation is too short, residual NPQ (especially the slowly relaxing component, qI) will quench Fm, and Qₐ may not be fully re-oxidized, which elevates the minimal fluorescence (Fo). Both effects will artificially lower the calculated Fv/Fm ratio.
-
Troubleshooting & Mitigation:
-
Extend Dark Adaptation Time: The required time can vary significantly between species and depends on the preceding light conditions. A minimum of 20-30 minutes is standard, but some species or conditions may require several hours.
-
Verify with a Time Course: Measure Fv/Fm on a sample at increasing dark adaptation time points (e.g., 15 min, 30 min, 1 hr, 2 hr) until the value reaches a stable maximum.
-
Possible Cause 2: Contribution from PSI Fluorescence
-
What it is: Chlorophyll molecules associated with PSI also fluoresce, although this fluorescence is not variable in the same way as PSII fluorescence.[9] Most standard fluorometers measure fluorescence at wavelengths >700 nm, where the contribution from PSI is significant.[10]
-
How it causes an artifact: PSI fluorescence contributes to both the Fo and Fm signals. Because it is a relatively constant background signal, it disproportionately affects Fo, leading to a systematic underestimation of the true Fv/Fm of PSII.[11] In C3 plants, PSI fluorescence can account for about 30% of the Fo emission.[10]
-
Troubleshooting & Mitigation:
-
Instrumental Correction: Some advanced fluorometers measure at wavelengths below 700 nm (e.g., around 685 nm) to minimize the contribution from PSI.[11]
-
Post-Measurement Correction: A correction can be applied if Fₒ is measured after far-red illumination, which can help isolate the PSII-specific component.
-
Possible Cause 3: Saturating Pulse is Not Saturating
-
What it is: The measurement of Fm requires a short, intense pulse of light that is strong enough to close all PSII reaction centers by fully reducing Qₐ.
-
How it causes an artifact: If the pulse intensity is too low or its duration too short, not all Qₐ will be reduced, resulting in an underestimated Fm and consequently a lower Fv/Fm.[11] A pulse of 12,000–15,000 µmol photons m⁻² s⁻¹ may still require 80-100 ms to reach the true Fm.[11]
-
Troubleshooting & Mitigation:
-
Perform a Saturation Curve: Apply saturating pulses of increasing intensity and/or duration to a dark-adapted sample until the measured Fm value no longer increases. Use this setting for all subsequent measurements.
-
Check Instrument Specifications: Ensure your instrument is capable of delivering a sufficiently strong pulse for your specific sample type.
-
Q3: My fluorescence signal is noisy or shows strange peaks. What are some common instrumental and sample-related artifacts?
A3: Signal quality can be compromised by a range of issues from the sample itself to the optical properties of the instrument.
| Artifact | Description | Symptoms | Troubleshooting & Mitigation |
| Sample Movement | The sample (e.g., a leaf) moves slightly during the measurement. | Spikes or sudden drops in the fluorescence trace. | Use a leaf clip or other method to securely and gently hold the sample in place. |
| Self-Absorption | In optically dense samples (thick leaves, corals, dense algal cultures), the fluorescence emitted from deeper layers is re-absorbed by chlorophyll before it can reach the detector.[12][13] | Distortion of the fluorescence signal, underestimation of fluorescence yields, especially at the PSII peak (~685 nm).[12] | For suspensions, use a lower cell density.[14] For leaves, be aware that the signal primarily comes from the upper cell layers.[11] Specialized techniques exist for preparing subcellular particles to eliminate this artifact in 77K fluorescence.[12] |
| Chloroplast Movement | In response to high measuring or actinic light, chloroplasts can move away from the cell surface to avoid damage.[15] | A slow decline in the fluorescence signal that is not related to photochemical or non-photochemical quenching. | Use the lowest possible measuring light intensity and allow the sample to adapt to the actinic light before taking measurements. |
| Detector Saturation | The fluorescence emission is too intense for the detector (PMT), causing a non-linear response.[16] | Flattening of the peak of the fluorescence signal (e.g., at Fm or Fm'). | Reduce the gain or high voltage of the detector. Use a narrower emission slit or neutral density filters if available. Some instruments have attenuators for the light source.[16] |
| Ambient Light Leakage | Room light or other external light sources are reaching the detector.[17] | High background noise, elevated Fo values. | Ensure the measurement is performed in a dark room or that the sample chamber is light-tight. Turn off room lights.[17] |
Experimental Protocols & Methodologies
Protocol 1: Standard Measurement of PQ Pool Redox State (qP)
This protocol outlines the steps for a standard pulse-amplitude-modulation (PAM) fluorescence measurement to determine the redox state of the PQ pool via the photochemical quenching parameter qP.
-
Dark Adaptation: Place the sample in complete darkness for a minimum of 30 minutes. This ensures all reaction centers are open and non-photochemical quenching is relaxed.
-
Measure Fo: Illuminate the sample with a weak, modulated measuring light (<1 µmol photons m⁻² s⁻¹) to determine the minimal fluorescence level (Fo), when all PSII reaction centers are open.
-
Measure Fm: Apply a single, high-intensity saturating pulse of light (>6,000 µmol photons m⁻² s⁻¹, duration ~0.8-1 s) to the dark-adapted sample. This transiently closes all PSII reaction centers, and the maximal fluorescence level (Fm) is recorded.
-
Actinic Illumination: Turn on the continuous actinic light at the desired intensity to drive photosynthesis. Allow the fluorescence signal to reach a steady-state level (Fs). This can take several minutes.
-
Measure Fm': While the actinic light is on, apply a second saturating pulse of the same intensity and duration as in step 3. The peak fluorescence reached during this pulse is the maximal fluorescence in the light-adapted state (Fm').
-
Calculations:
-
Maximum Quantum Yield of PSII: Fv/Fm = (Fm - Fo) / Fm
-
Photochemical Quenching (qP): qP = (Fm' - Fs) / (Fm' - Fo') Note: Fo' (minimal fluorescence in the light) is difficult to measure directly. It is typically estimated as Fo' = Fo / (Fv/Fm + Fo/Fm').
-
Non-Photochemical Quenching (NPQ): NPQ = (Fm - Fm') / Fm'
-
Visual Guides
Workflow for Accurate PQ Pool Measurement
Caption: Standard experimental workflow for measuring chlorophyll fluorescence parameters.
Electron Transport Chain & Artifact Interference
Caption: Key points where artifacts interfere with the photosynthetic electron transport chain.
Troubleshooting Logic for Low qP Values
Caption: A logical workflow for troubleshooting common causes of inaccurate qP measurements.
References
- 1. Interplay between LHCSR proteins and state transitions governs the NPQ response in Chlamydomonas during light fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Overexcitation of Photosystem II on Chlorophyll Fluorescence Quenching Parameters in Arabidopsis thaliana State Transition Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of a relationship between state transitions and photosynthetic efficiency in a higher plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-photochemical quenching of chlorophyll a fluorescence by oxidised this compound: new evidences based on modulation of the redox state of the endogenous this compound pool in broken spinach chloroplasts [boris-portal.unibe.ch]
- 8. Non-photochemical quenching of chlorophyll a fluorescence by oxidised this compound: new evidences based on modulation of the redox state of the endogenous this compound pool in broken spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 10. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frequently asked questions about chlorophyll fluorescence, the sequel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chlorophyll fluorescence at 77 K in intact leaves: Characterization of a technique to eliminate artifacts related to self-absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optical Properties of Corals Distort Variable Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Chlorophyll fluorometry in evaluating photosynthetic performance: key limitations, possibilities, perspectives and alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edinst.com [edinst.com]
- 17. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
Technical Support Center: Plastoquinone and Plastoquinol Analysis by HPLC
Welcome to the technical support center for the chromatographic separation of plastoquinone (PQ) and its reduced form, plastoquinol (PQH₂). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor or No Separation of this compound and Plastoquinol Peaks
Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and plastoquinol. How can I improve the separation?
Answer:
Poor separation is a common issue and can often be resolved by systematically adjusting your chromatographic conditions.
-
Mobile Phase Composition: The polarity of your mobile phase is critical. This compound is less polar than plastoquinol and will therefore have a longer retention time in reverse-phase HPLC.
-
Increase Polarity: To decrease the retention time of both compounds and potentially improve separation, you can try increasing the proportion of the more polar solvent (e.g., ethanol or methanol) in your mobile phase.
-
Decrease Polarity: To increase retention time and potentially enhance resolution, decrease the proportion of the polar solvent.
-
-
Flow Rate: A lower flow rate increases the time the analytes interact with the stationary phase, which can lead to better separation. Try reducing the flow rate in increments (e.g., from 1.5 mL/min to 1.2 mL/min).
-
Column Temperature: Operating the column at a controlled, elevated temperature (e.g., 40°C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates.[1][2]
-
Column Integrity: Ensure your column is not degraded or clogged. A guard column can help protect your analytical column. If performance has declined over time, consider washing the column according to the manufacturer's instructions or replacing it.
Issue 2: Low or No Signal for Plastoquinol (PQH₂) Peak
Question: I am not detecting a peak for plastoquinol, or the peak is much smaller than expected. What could be the cause?
Answer:
The instability of plastoquinol is the most likely reason for a weak or absent signal. Plastoquinol is highly susceptible to oxidation back to this compound, especially when exposed to air and light.
-
Sample Preparation:
-
Work quickly and on ice during the extraction process to minimize enzymatic and non-enzymatic oxidation.
-
Consider performing the extraction under a stream of nitrogen or argon to create an inert atmosphere.
-
Samples should be kept in the shade after the initial extraction.[3]
-
-
Detection Method:
-
Intentional Oxidation: If your primary goal is to quantify the total this compound pool (PQ + PQH₂) and not the redox state, you can intentionally oxidize the sample. This converts all plastoquinol to this compound, resulting in a single, more stable peak to quantify.[1][2] This can be achieved by passing the extract through an acidic alumina column.[1][2]
Issue 3: Inconsistent Retention Times
Question: The retention times for my peaks are shifting between runs. How can I achieve more consistent results?
Answer:
Retention time variability can be caused by several factors related to the stability of your HPLC system and methodology.
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed before use. Inconsistent composition can lead to shifting retention times.
-
Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Temperature Fluctuations: As mentioned, temperature affects mobile phase viscosity and retention. Using a column oven to maintain a constant temperature is crucial for reproducible results.[1][2]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.
Experimental Protocols
Protocol 1: Extraction of this compound and Plastoquinol from Plant Tissue
This protocol is adapted from methods for extracting prenylquinones from spinach and Arabidopsis thaliana.
-
Harvesting: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity and preserve the in vivo redox state.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powder to a centrifuge tube and add an ice-cold extraction solvent (e.g., a mixture of methanol and petroleum ether or ethyl acetate).[1][2][5] Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 10,000 x g for 2 minutes) to pellet the cell debris.[3]
-
Sample Collection: Carefully transfer the supernatant containing the lipid-soluble quinones to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with your HPLC mobile phase (e.g., ethanol or acetone).[3]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any remaining particulate matter.
Protocol 2: HPLC Analysis of this compound and Plastoquinol
This protocol provides a starting point for the separation of this compound and plastoquinol using reverse-phase HPLC.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., Waters Spherisorb 5 µm ODS2, 4.6 x 250 mm).[1][2]
-
Mobile Phase: A mixture of acetonitrile and ethanol (e.g., 3:1 v/v).[1][2]
-
Injection Volume: 20 µL.
-
Detection:
Data Presentation
Table 1: HPLC Method Parameters for this compound and Plastoquinol Separation
| Parameter | Recommended Setting | Alternative Setting | Reference |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) | TSKgel ODS-100V (4.6 x 250 mm) | [1][2][3] |
| Mobile Phase | Acetonitrile:Ethanol (3:1, v/v) | Methanol:Hexane | [1][2][5] |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | [1][2] |
| Temperature | 40°C | Ambient | [1][2] |
| Detection (UV) | PQ: 255 nm, PQH₂: 290 nm | PQ: 255 nm, UQ: 275 nm | [1][2][3] |
| Detection (Fluorescence) | PQH₂: Ex 290 nm, Em 330 nm | Not Applicable | [4] |
Table 2: Typical Retention Times for this compound and Plastoquinol
| Compound | Expected Retention Time (min) | Detection Wavelength (nm) | Reference |
| Plastoquinol (PQH₂) | ~8.1 | 290 | [2] |
| This compound (PQ) | ~19.2 | 255 | [2] |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase composition.
Visualizations
Caption: Workflow for the extraction and HPLC analysis of this compound and plastoquinol.
Caption: Troubleshooting logic for addressing poor peak resolution in HPLC.
References
- 1. longdom.org [longdom.org]
- 2. omicsonline.org [omicsonline.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
correcting for chlorophyll interference in spectroscopic measurements of plastoquinone
Technical Support Center: Plastoquinone Spectroscopy
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with chlorophyll interference during the spectroscopic measurement of this compound (PQ).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in measuring this compound spectroscopically?
The primary challenge is the spectral overlap between this compound and the highly abundant chlorophyll pigments in photosynthetic samples. This compound's redox state is often monitored by measuring the absorbance change in the ultraviolet (UV) region (around 255-265 nm) upon its oxidation or reduction. However, chlorophylls, while having their main absorption peaks in the blue (Soret band, ~430-470 nm) and red (Q band, ~640-680 nm), also absorb UV light, creating significant background interference that can mask the much weaker this compound signal.
Q2: What are the principal methods to correct for or avoid chlorophyll interference?
There are three main strategies to address this issue:
-
Spectroscopic Correction (Difference Spectroscopy): This is the most common in situ method. It involves measuring the absorbance spectrum of the sample before and after a specific chemical treatment that selectively oxidizes or reduces the this compound pool. By subtracting one spectrum from the other (e.g., oxidized minus reduced), the static background absorbance from chlorophyll and other components is cancelled out, revealing the characteristic difference spectrum of this compound.[1][2]
-
Physical Separation (Chromatography): This approach involves extracting the lipids, including both this compound and chlorophylls, from the biological sample using an organic solvent. The different forms of this compound (oxidized PQ and reduced plastoquinol, PQH2) are then physically separated from chlorophylls and quantified using High-Performance Liquid Chromatography (HPLC).[3][4][5] PQ is typically detected by UV absorbance (~255 nm), while PQH2 can be detected more sensitively by its natural fluorescence (Excitation: ~290 nm, Emission: ~330 nm).[3]
-
Indirect Measurement (Fluorescence Kinetics): Chlorophyll a fluorescence techniques, such as the OJIP transient analysis, can provide a semi-quantitative assessment of the redox state of the PQ pool.[6][7] The shape of the fluorescence induction curve is sensitive to the efficiency of electron transport, which is directly influenced by the availability of oxidized this compound (as an electron acceptor). While powerful, this method is indirect and can be affected by other regulatory processes.
Q3: How do I choose the right method for my experiment?
The choice of method depends on your specific research question, sample type, and available equipment.
| Method | Advantages | Disadvantages | Best For... |
| Difference Spectroscopy | • Rapid, real-time measurements• Measures the photochemically active pool in situ• Does not require extraction | • Prone to artifacts from other redox-active species• Less sensitive than HPLC• Requires optically clear samples | • Kinetic studies of electron transport• Assessing the redox state in isolated thylakoids or photosystem preparations |
| HPLC | • Highly sensitive and quantitative• Physically separates PQ from interfering pigments• Can measure the entire PQ pool (oxidized and reduced) | • Destructive, requires sample extraction• Slower, not suitable for real-time kinetics• Prone to auto-oxidation of PQH2 during extraction | • Accurate quantification of the total PQ pool size and redox state in whole cells or leaves• Studies where absolute concentration is critical |
| Chlorophyll Fluorescence | • Non-invasive and rapid• Can be used on intact leaves, cell cultures, and thylakoids• High time resolution | • Indirect and semi-quantitative• Can be influenced by multiple factors (e.g., non-photochemical quenching) | • Rapid screening of PQ redox state changes under different physiological conditions• Assessing overall photosynthetic efficiency |
Experimental Protocol: this compound Pool Redox State by Redox Difference Spectroscopy
This protocol describes the measurement of the this compound pool in isolated thylakoid membranes by monitoring absorbance changes around 263 nm following chemical oxidation and reduction.
Materials:
-
Isolated thylakoid membranes suspended in a suitable buffer (e.g., Tricine-KOH, pH 7.8, with MgCl2 and KCl).
-
Dual-beam spectrophotometer capable of measuring in the UV range.
-
Matched quartz cuvettes.
-
Freshly prepared stock solutions:
-
Potassium ferricyanide (K3[Fe(CN)6]), 50 mM (Oxidant)
-
Sodium borohydride (NaBH4), 1 M in 1 mM NaOH (Reductant)
-
Procedure:
-
Sample Preparation: Dilute the thylakoid stock to a final chlorophyll concentration of 50-100 µg/mL in the reaction buffer. Prepare enough volume for at least three measurements.
-
Baseline Measurement:
-
Place the thylakoid suspension in both the sample and reference cuvettes.
-
Record a baseline spectrum from 300 nm to 240 nm. It should be flat and close to zero.
-
-
Oxidation of the this compound Pool:
-
To the sample cuvette , add a small aliquot of potassium ferricyanide to a final concentration of 1-2 mM. This will chemically oxidize the entire PQ pool to PQ.
-
Mix gently by inverting the cuvette and incubate for 1-2 minutes in the dark.
-
Record the "oxidized" spectrum from 300 nm to 240 nm.
-
-
Reduction of the this compound Pool:
-
Take the same cuvette (or a fresh aliquot of the same sample) and add a small volume of the NaBH4 solution to a final concentration of ~10 mM. This will reduce the PQ to plastoquinol (PQH2).
-
Caution: NaBH4 will produce hydrogen gas. Work in a well-ventilated area.
-
Mix gently and incubate for 2-3 minutes in the dark.
-
Record the "reduced" spectrum from 300 nm to 240 nm.
-
-
Calculation:
-
Calculate the oxidized-minus-reduced difference spectrum by subtracting the "reduced" spectrum from the "oxidized" spectrum.
-
The resulting spectrum should show a positive peak with a maximum around 263 nm, which is characteristic of the PQ/PQH2 difference.
-
The magnitude of the absorbance change (ΔA) at the peak maximum is proportional to the amount of photochemically active this compound in the sample.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy or Drifting Baseline | 1. Spectrophotometer lamp has not warmed up sufficiently.2. Dirty or mismatched cuvettes.3. Sample is settling or contains air bubbles.4. High sample turbidity scattering light. | 1. Allow the instrument's UV lamp to warm up for at least 30-60 minutes.[8]2. Thoroughly clean cuvettes with ethanol and ensure they are properly matched.3. Mix the sample gently before each measurement; degas if necessary.4. Centrifuge the sample at low speed to remove large particles or consider diluting the sample. |
| Negative Absorbance Peak | 1. The "reduced" spectrum was subtracted from the "oxidized" spectrum in the wrong order.2. The reference cuvette was perturbed, but the sample cuvette was not.3. The reducing agent (e.g., NaBH4) added something that absorbs more strongly than the oxidized PQ. | 1. Verify the calculation is [Oxidized Spectrum] - [Reduced Spectrum].2. Ensure identical additions are made to both reference and sample cuvettes if not using a baseline-subtracted mode.3. Prepare fresh reagents. Ensure the final concentration of the reductant is minimal. |
| Calculated PQ amount is unexpectedly low | 1. Incomplete oxidation or reduction of the PQ pool.2. Degradation of the sample (thylakoids).3. Incorrect extinction coefficient used for calculation. | 1. Ensure reagents are fresh and active. Increase incubation time or reagent concentration slightly.2. Use freshly prepared thylakoids and keep them on ice at all times.3. Verify the differential extinction coefficient for PQ/PQH2 in your specific solvent/buffer system. |
| Persistent Chlorophyll Signal | 1. The chlorophyll concentration is too high, overwhelming the spectrophotometer's detector.2. The chemical treatment is causing changes in chlorophyll absorbance (e.g., degradation).3. The experiment is being conducted in high light, causing photochemical changes. | 1. Dilute the sample to a lower chlorophyll concentration.2. Perform additions and incubations in dim light or darkness.3. If the problem persists, the sample may be unsuitable for difference spectroscopy. Consider using the HPLC method for physical separation. |
Visualizations
Context: Role of this compound in Photosynthesis
The following diagram illustrates the position of the mobile this compound (PQ) pool as an electron carrier, linking Photosystem II (PSII) to the Cytochrome b6f complex in the photosynthetic electron transport chain.
References
- 1. life.illinois.edu [life.illinois.edu]
- 2. Electron transport between this compound and chlorophyll Ai in chloroplasts. II. Reaction kinetics and the function of plastocyanin in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
minimizing photo-oxidation of plastoquinone during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the photo-oxidation of plastoquinone during experiments.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in assays involving this compound.
Possible Cause: Uncontrolled photo-oxidation of this compound (PQ) during sample preparation and measurement. The redox state of the PQ pool is sensitive to light and oxygen.[1][2][3]
Solution:
-
Work in low light conditions: Prepare samples under a green safe light or in dim light to minimize light-induced degradation.
-
Control oxygen levels: If experimentally feasible, deaerate buffers and solutions. Under anaerobic conditions, the oxidation of the this compound pool is not observed.[2]
-
Maintain consistent timing: Standardize the duration of each step of your experimental protocol, especially the time samples are exposed to light.
-
Use fresh samples: Isolate thylakoids or chloroplasts on the day of the experiment and keep them on ice in the dark.[4]
Issue 2: Observing a rapid decline in Photosystem II (PSII) activity in vitro.
Possible Cause: Photo-oxidation of the this compound pool, leading to a disruption of the electron transport chain. Oxidized this compound can act as a quencher of chlorophyll fluorescence.[5][6]
Solution:
-
Add antioxidants: The reduced form of this compound (plastoquinol) itself has antioxidant properties.[7] Consider adding exogenous antioxidants to your experimental buffer.
-
Optimize light conditions: Use the lowest light intensity required for your measurement. High light intensities can lead to the accumulation of reactive oxygen species (ROS) that accelerate PQ photo-oxidation.[3]
-
Chemical reduction of the PQ pool: In specific experimental setups, non-photochemical reduction of the oxidized PQ-pool to plastoquinol (PQH2) can be achieved by dark incubation with NAD(P)H.[6]
Issue 3: Difficulty in measuring the true redox state of the this compound pool.
Possible Cause: The dynamic nature of the PQ pool and its rapid oxidation upon changes in illumination.
Solution:
-
Rapid extraction: When using HPLC to determine the PQ redox state, rapidly extract the this compound by grinding the sample in a mortar with dry ice-cold ethyl acetate under the specific light or dark condition being studied.
-
Chlorophyll fluorescence (OJIP analysis): This non-invasive technique can provide a semi-quantitative estimation of the PQ pool's redox state. The J-step of the OJIP transient is particularly sensitive to the availability of oxidized PQ molecules.
-
Control measurements: Prepare control samples with a fully oxidized PQ pool (far-red light treatment) and a fully reduced PQ pool (high light treatment) to calibrate your measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound photo-oxidation?
A1: this compound (PQ) is a lipid-soluble molecule that functions as an electron carrier in the photosynthetic electron transport chain. Photo-oxidation is the light-induced degradation of this compound, primarily its reduced form, plastoquinol (PQH2). This process is often mediated by reactive oxygen species (ROS) generated during photosynthesis, such as superoxide radicals and singlet oxygen.[3][8]
Q2: Why is it important to minimize this compound photo-oxidation in my experiments?
A2: Minimizing this compound photo-oxidation is crucial for obtaining accurate and reproducible data in studies of photosynthesis, electron transport, and PSII activity. Uncontrolled oxidation can lead to artifacts, such as an underestimation of photosynthetic efficiency and damage to the photosynthetic apparatus.[7]
Q3: What are the main factors that contribute to this compound photo-oxidation?
A3: The main factors are:
-
Light: Both the intensity and wavelength of light can influence the rate of photo-oxidation.
-
Oxygen: Molecular oxygen is a key participant in the oxidation process, particularly in the dark after a period of illumination.[1][2][3]
-
Reactive Oxygen Species (ROS): Superoxide anion radicals and hydrogen peroxide can directly oxidize the this compound pool.[3][9]
Q4: Can I use chemical inhibitors to control the redox state of the this compound pool?
A4: Yes, specific inhibitors can be used to manipulate the PQ pool's redox state for experimental purposes. For example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) blocks electron flow from PSII, leading to an oxidized PQ pool in the dark. Conversely, 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) inhibits the oxidation of plastoquinol, leading to a more reduced PQ pool.[5][7]
Q5: Are there any commercially available reagents to protect this compound from photo-oxidation?
A5: While there are no specific commercial "this compound protectors," general antioxidants can be used to mitigate photo-oxidation. The choice of antioxidant will depend on the specific experimental system. Additionally, maintaining the this compound pool in its reduced state (plastoquinol) enhances its antioxidant capacity.[7]
Quantitative Data
Table 1: Rate Constants of Plastoquinol (PQH2) Oxidation
| Condition | Rate Constant (s⁻¹) | Reference |
| Oxidation by dioxygen (21% O2) in sunflower leaves | 0.054 | [1] |
| Multi-phase oxidation kinetics in sunflower leaves (τd) | 1 ms | [10] |
| Multi-phase oxidation kinetics in sunflower leaves (τp) | 5.6 ms | [10] |
| Multi-phase oxidation kinetics in sunflower leaves (τs) | 16 ms | [10] |
Table 2: Effect of Light Intensity on this compound Pool Oxidation in Isolated Thylakoids
| Light Intensity (µmol quanta m⁻²s⁻¹) | Phase of PQ Reappearance | Percentage of Total Reappearance | Reference |
| 50 | Faster phase | 26% | [2] |
| 500 | Faster phase | 44% | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Redox State by HPLC
This protocol is adapted from established methods for measuring the in vivo redox state of the this compound pool.
Materials:
-
Plant material (e.g., leaves)
-
Mortar and pestle
-
Dry ice
-
Ethyl acetate (ice-cold)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Sample Collection and Treatment: Illuminate or dark-adapt your plant material as required by your experimental design.
-
Rapid Extraction: Immediately freeze the sample in liquid nitrogen or on dry ice to quench any enzymatic or photochemical reactions. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Solvent Extraction: Under low light conditions, add ice-cold ethyl acetate to the powdered sample and continue grinding until a homogenous slurry is formed.
-
Drying and Concentration: Transfer the ethyl acetate extract to a new tube, avoiding any solid debris. Dry the extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Resuspension and Analysis: Resuspend the dried extract in a suitable solvent (e.g., ethanol or methanol) and inject it into the HPLC system.
-
Detection: Monitor the elution of this compound (oxidized form) and plastoquinol (reduced form) using a UV detector at approximately 255 nm.
-
Quantification: Calculate the redox state of the this compound pool by determining the relative peak areas of plastoquinol and total this compound (plastoquinol + this compound).
Protocol 2: Non-invasive Assessment of this compound Pool Redox State using Chlorophyll a Fluorescence (OJIP Analysis)
This protocol provides a semi-quantitative measure of the PQ pool's redox state in vivo.
Materials:
-
A pulse-amplitude-modulated (PAM) fluorometer capable of performing an OJIP transient analysis.
-
Dark-adaptation clips or a dark room.
-
Plant material (e.g., leaves).
Procedure:
-
Dark Adaptation: Dark-adapt the sample for at least 20-30 minutes to ensure that all reaction centers of PSII are open and the this compound pool is in a defined, oxidized state.
-
Measurement of F0: Apply a weak measuring light to determine the minimal fluorescence level (F0).
-
Induction of the OJIP Transient: Apply a single, saturating pulse of high-intensity light (typically >3000 µmol photons m⁻²s⁻¹) for about 1-2 seconds. The fluorometer will record the rapid rise in fluorescence from F0 to the maximal fluorescence (Fm or P).
-
Analysis of the J-step: The fluorescence intensity at the J-step (around 2 ms) of the OJIP curve is indicative of the accumulation of the reduced primary quinone acceptor of PSII (QA⁻). The relative height of the J-step is inversely related to the size of the oxidized this compound pool available to accept electrons from QA⁻.
-
Calculation of VJ: The relative variable fluorescence at the J-step (VJ = (FJ - F0) / (Fm - F0)) can be used as a parameter to compare the redox state of the this compound pool under different experimental conditions. A higher VJ value suggests a more reduced PQ pool.
Visualizations
Caption: this compound photo-oxidation pathway.
Caption: Workflow for minimizing PQ photo-oxidation.
References
- 1. Oxidation of plastohydroquinone by photosystem II and by dioxygen in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the this compound pool oxidation following illumination Oxygen incorporation into photosynthetic electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of the chlorophyll fluorescence in chloroplasts and algae with the this compound antagonist dibromothymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of reduced this compound in chloroplast thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Properties of Plant this compound in vivo and in vitro - Vetoshkina - Biophysics [journals.rcsi.science]
- 9. Pathways of Oxygen-Dependent Oxidation of the this compound Pool in the Dark After Illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of plastoquinol oxidation by the Q-cycle in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Absolute Quantification of Plastoquinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the absolute quantification of plastoquinone (PQ) and its reduced form, plastoquinol (PQH2).
Frequently Asked Questions (FAQs)
Q1: Why are commercial this compound calibration standards often unavailable?
Q2: What is the difference between the photoactive and non-photoactive this compound pools?
A2: The total this compound pool in chloroplasts is divided into two fractions. The photoactive pool is located in the thylakoid membranes and is directly involved in photosynthetic electron transport. The non-photoactive pool is found in other parts of the chloroplast, like plastoglobules and the chloroplast envelope, and is not directly engaged in electron transfer but serves other functions, including antioxidant activity.[3][4] Methods have been developed to estimate the size and redox state of both pools.[3]
Q3: Can I quantify the redox state of the this compound pool without extraction and HPLC?
A3: Yes, chlorophyll a fluorescence transient analysis (e.g., OJIP-transient) can provide a semi-quantitative, non-invasive assessment of the PQ pool's redox state in vivo.[5] An increase in the fluorescence yield at the J-step (Fj) of the induction curve is correlated with a more reduced PQ pool.[5] However, for absolute and precise quantification of both oxidized (PQ) and reduced (PQH2) forms, HPLC-based methods are considered the standard.[3][6]
Q4: What are the key spectral characteristics of this compound and plastoquinol used for their detection?
A4: Oxidized this compound (PQ) has a characteristic absorption maximum at approximately 255 nm.[1][2][7] Upon reduction to plastoquinol (PQH2), this peak decreases, and a new peak appears around 290 nm.[1][2] This spectral shift is fundamental for their detection and quantification using UV/Vis or photodiode array (PDA) detectors in HPLC systems.[7] Plastoquinol also exhibits fluorescence, which can be utilized for more sensitive detection.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of plastoquinol (PQH2) | Oxidation of PQH2 to PQ during sample extraction and processing. PQH2 is unstable and readily oxidizes. | - Perform extraction quickly and at low temperatures (e.g., using liquid nitrogen and freezer-cold solvents).[7] - Keep samples in the dark or under low light conditions during preparation.[7] - Use of an acidic alumina column during purification will intentionally oxidize PQH2 to the more stable PQ form; avoid this if PQH2 quantification is the goal.[1][2] |
| Inconsistent retention times in HPLC | - Fluctuations in column temperature. - Changes in mobile phase composition. - Column degradation. | - Use a column oven to maintain a constant temperature (e.g., 40°C).[1][2] - Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. - Use a guard column and regularly flush the analytical column. |
| Co-elution of this compound with other pigments | Insufficient separation during chromatography. | - Optimize the mobile phase composition (e.g., acetonitrile:ethanol ratios).[1] - Employ orthogonal separation techniques, such as a preliminary fractionation on an alumina column followed by reverse-phase HPLC.[1][2] |
| Difficulty in quantifying low abundance of PQ/PQH2 | Insufficient sensitivity of the UV detector. | - Utilize a fluorescence detector for the quantification of PQH2, as it offers higher sensitivity than UV absorbance.[6] - Concentrate the sample extract before injection. |
| No commercially available standard for calibration | This compound standards are not widely commercialized. | - Isolate and purify this compound from a biological source like spinach.[1][2] - Quantify the purified standard using its molar extinction coefficient after ensuring its purity. The concentration can be determined from the oxidized-minus-reduced difference spectrum at 255 nm, assuming a differential extinction coefficient (Δε) of 15 mM⁻¹cm⁻¹.[1] |
Experimental Protocols
Protocol 1: Isolation and Quantification of this compound Standard from Spinach
This protocol describes the extraction and purification of this compound to be used as a standard.
1. Extraction:
-
Homogenize fresh spinach leaves to obtain chloroplasts.
-
Extract the total lipids from a chloroplast suspension by partitioning with a methanol:petroleum ether mixture. This step also removes a significant amount of chlorophyll.[2]
2. Alumina Column Chromatography:
-
Prepare a column with acidic aluminum oxide.
-
Load the lipid extract onto the column.
-
Elute with petroleum ether containing increasing percentages of diethyl ether.[1] This step separates PQ from other pigments and has the advantage of oxidizing any present PQH2 to the more stable PQ form.[1][2]
3. HPLC Purification:
-
The PQ-containing fraction from the alumina column is dried and redissolved in ethanol.
-
Use a mobile phase such as acetonitrile:ethanol (3:1, v/v) at a flow rate of 1.5 mL/min.[1]
-
Monitor the elution at 255 nm to detect the oxidized PQ peak.[1][2]
4. Quantification of the Standard:
-
Collect the purified PQ fraction from the HPLC.
-
Dry the fraction under a stream of nitrogen and resuspend in ethanol.
-
Record the UV absorption spectrum.
-
Reduce the PQ to PQH2 by adding a small amount of sodium borohydride (NaBH4) and record the spectrum again.
-
Calculate the concentration using the difference in absorbance at 255 nm (oxidized-minus-reduced) and the differential molar extinction coefficient (Δε₂₅₅nm = 15 mM⁻¹cm⁻¹).[1]
Protocol 2: Simultaneous Quantification of PQ and PQH2 in Plant Tissue
This protocol is for the analysis of the redox state of the this compound pool.
1. Sample Collection and Extraction:
-
Harvest plant tissue (e.g., Arabidopsis leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.[7]
-
Homogenize the frozen tissue.
-
Extract quinones using ice-cold acetone. Perform this step quickly and in the dark to prevent the oxidation of PQH2.[7]
-
Centrifuge to pellet debris and collect the supernatant.
2. Sample Preparation:
-
The acetone extract can be concentrated by centrifugation and the pellet redissolved in a smaller volume of acetone.[7]
-
Centrifuge again to remove any remaining impurities before HPLC analysis.[7]
3. HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a dual-detector setup: a photodiode array (PDA) or UV detector and a fluorescence detector.[7]
-
The oxidized form (PQ) is detected by its absorbance at 255 nm.[7]
-
The reduced form (PQH2) has weak absorbance at 290 nm but can be sensitively detected by a fluorescence detector.[6][7]
-
Create a calibration curve using your purified and quantified PQ standard to determine the absolute amounts in your samples. For PQH2, the PQ standard can be chemically reduced to generate a PQH2 standard for calibration.
Quantitative Data Summary
Table 1: Spectrophotometric Properties of this compound and Plastoquinol
| Compound | Form | Wavelength (λmax) | Molar Extinction Coefficient (ε) |
| This compound-9 | Oxidized (PQ) | 255 nm | 17.94 mM⁻¹cm⁻¹[2] |
| Plastoquinol-9 | Reduced (PQH2) | 290 nm | 3.39 mM⁻¹cm⁻¹[2] |
| Difference | Oxidized - Reduced | 255 nm | Δε = 15 mM⁻¹cm⁻¹[1] |
Table 2: Typical this compound Content in Arabidopsis thaliana
| Parameter | Value | Reference |
| Total PQ level | 25 ± 3 molecules / 1000 Chlorophyll molecules | [3] |
| Photoactive PQ pool | ~31% of total PQ (~8 molecules / 1000 Chl) | [3] |
| Redox state of PQ-pool (dark-adapted) | ~24% reduced | [3] |
| Redox state of PQ-pool (light-exposed) | ~100% reduced | [3] |
Visualizations
Caption: Workflow for this compound Standard Preparation and Sample Analysis.
Caption: this compound's Role in the Photosynthetic Electron Transport Chain.
References
- 1. longdom.org [longdom.org]
- 2. omicsonline.org [omicsonline.org]
- 3. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound In and Beyond Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Plastoquinone Mass Spectrometry Analysis
Welcome to the Technical Support Center for Plastoquinone Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges related to matrix effects in the mass spectrometry of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for plant tissues can include lipids, pigments, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[5][6]
Q2: My this compound signal is much lower in my plant extract samples compared to the pure standard in solvent. How can I confirm this is due to matrix effects?
A2: A significant discrepancy in signal response between a pure standard and a sample extract is a strong indicator of matrix effects.[7] To confirm this, a post-column infusion experiment is a valuable qualitative technique.[7][8] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract (a sample prepared without the analyte). Any dip or rise in the baseline signal at the retention time of this compound and other co-eluting compounds indicates ion suppression or enhancement, respectively.[7]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: The three main strategies to combat matrix effects are:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[2][9] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[3][10]
-
Chromatographic Separation: Optimizing the separation of this compound from co-eluting matrix components is crucial.[2] This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.[7]
-
Use of Internal Standards: A suitable internal standard, particularly a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[11][12][13] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate relative quantification.[14]
Q4: When should I use a stable isotope-labeled (SIL) internal standard for this compound analysis?
A4: A SIL internal standard is highly recommended for accurate and precise quantification of this compound, especially when dealing with complex matrices like plant extracts.[13][15] Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar matrix effects, providing reliable correction for signal variations.[14] While structural analogues can be used, SIL standards are generally considered the gold standard for compensating for matrix effects.[11][14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during the mass spectrometry of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal in sample, but good signal in standard. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[3] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[3][10] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering compounds.[2] Try a different column chemistry if needed.[7] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[4][16] |
| Inconsistent and irreproducible results between sample injections. | Variable Matrix Effects: The composition of the matrix may vary between samples, leading to different degrees of ion suppression or enhancement.[11] | 1. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard will co-elute and experience the same matrix effects as this compound, correcting for variability.[13] 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[2][3] This helps to normalize the matrix effects between your standards and samples. |
| High background noise or interfering peaks at the retention time of this compound. | Co-eluting Matrix Components: Compounds in the matrix have similar retention times to this compound and may be interfering with its detection.[1] | 1. Enhance Chromatographic Resolution: Modify the mobile phase composition, gradient, or flow rate to improve the separation of this compound from the interfering peaks.[2] 2. Increase MS/MS Specificity: If not already doing so, use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer to specifically detect this compound and its fragments, which will reduce the impact of co-eluting interferences. |
| Signal intensity unexpectedly increases in the sample compared to the standard. | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound.[1][17] | 1. Improve Sample Cleanup: Similar to addressing ion suppression, a more effective sample preparation method like SPE can remove the components causing enhancement.[8] 2. Use a SIL Internal Standard: An appropriate internal standard will also be enhanced, thus correcting for the effect.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Tissues
This protocol provides a general guideline for cleaning up plant extracts to reduce matrix effects before LC-MS analysis. Optimization may be required based on the specific plant matrix.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)[18]
-
Plant tissue extract (e.g., in methanol or acetonitrile)
-
Conditioning solvents (e.g., methanol, water)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., acetonitrile or methanol)[18]
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of water. Do not let the sorbent dry out between steps.[19]
-
Loading: Load the plant tissue extract onto the SPE cartridge. The loading solvent should be sufficiently polar to ensure retention of this compound on the reversed-phase sorbent. If the extract is in a strong organic solvent, it may need to be diluted with water.
-
Washing: Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., water or 5% methanol in water) to remove polar interferences while retaining this compound.[19]
-
Elution: Elute the this compound from the cartridge with a strong organic solvent like acetonitrile or methanol.[19]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative determination of the extent of matrix effects.[1]
Procedure:
-
Prepare three sets of samples:
-
Set A: this compound standard prepared in a neat solvent (e.g., mobile phase).
-
Set B: Blank plant matrix extract (prepared using your standard extraction procedure without the analyte) spiked with this compound at the same concentration as Set A.
-
Set C: this compound standard spiked into the plant matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[4]
-
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 45% (Suppression) | 95% |
| Liquid-Liquid Extraction (LLE) | 75% (Suppression) | 88% |
| Solid-Phase Extraction (SPE) | 92% (Minimal Effect) | 91% |
Note: The data presented in this table is illustrative and will vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. How to deal with the "matrix effect" as an unavoidable phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Plastoquinone Reconstitution into Proteoliposomes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the reconstitution of plastoquinone into proteoliposomes.
Troubleshooting Guide
This section addresses common problems encountered during the experimental process.
Issue 1: Low or No Incorporation of this compound into Proteoliposomes
Q: I've performed the reconstitution, but analysis shows very little this compound has been incorporated into the vesicles. What could be the cause?
A: Several factors can lead to poor incorporation of this compound (PQ). This compound's long, hydrophobic isoprenyl tail is crucial for its stable insertion into the lipid bilayer.[1][2]
Possible Causes & Solutions:
-
Incorrect this compound Analogue: Short-chain PQ analogues (like PQ-1) have poor incorporation efficiency, with up to 80% remaining in the aqueous phase. Ensure you are using a long-chain version like PQ-9 for high incorporation rates (around 95%).[3]
-
Insufficient Detergent Concentration: The lipid vesicles must be fully saturated with detergent to allow for the insertion of both the protein and this compound. The optimal detergent concentration depends on the lipid composition and the detergent's critical micelle concentration (CMC).
-
Inefficient Detergent Removal: If detergent is removed too quickly, vesicles may form and close before PQ has a chance to incorporate. Consider a slower removal method like dialysis over several hours or days.[4][5][6]
-
Solvent Incompatibility: this compound is typically dissolved in an organic solvent like ethanol or chloroform before being added to the lipid/detergent mixture. Ensure the solvent is fully evaporated before hydration, as residual solvent can disrupt liposome formation.
Issue 2: Proteoliposome Aggregation or Precipitation
Q: After detergent removal, my proteoliposome solution becomes cloudy, or a precipitate forms. How can I prevent this?
A: Aggregation is a common issue and can be caused by several factors related to protein stability and vesicle properties.[7][8]
Possible Causes & Solutions:
-
High Protein-to-Lipid Ratio: Too much protein incorporated into the vesicles can lead to exposed hydrophobic patches, causing the proteoliposomes to aggregate.[9] Try decreasing the protein concentration or increasing the lipid-to-protein ratio.[10]
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability.[7][11] Deviations from the protein's optimal pH range can lead to denaturation and aggregation. Low salt conditions can also sometimes cause aggregation.[7]
-
Presence of Divalent Cations: Metal ions like Ca²⁺ and Mg²⁺ can sometimes induce aggregation of liposomes, especially those containing negatively charged lipids.[12] The addition of a chelating agent like EDTA can help prevent this.[12]
-
Residual Detergent: Some detergents, if not fully removed, can destabilize the proteoliposomes over time, leading to aggregation.[6] Quantifying the final detergent concentration is crucial.[5]
Issue 3: Low Functional Activity of the Reconstituted Protein
Q: The protein and this compound are incorporated, but the protein shows little to no biological activity. What went wrong?
A: Loss of function can occur if the protein is denatured, incorrectly oriented, or if the lipid environment is not suitable.[13][14]
Possible Causes & Solutions:
-
Harsh Solubilization/Reconstitution Conditions: The choice of detergent and its concentration can impact protein stability.[15][16] Some detergents are harsher than others. Screen different detergents to find one that maintains your protein's activity.
-
Incorrect Protein Orientation: For many proteins, function depends on a specific orientation within the membrane.[9][13] Factors like lipid composition (e.g., charged lipids) and the reconstitution method can influence orientation.[9][17] This may need to be assessed using techniques like protease protection assays.[17]
-
Lipid Environment Mismatch: The activity of many membrane proteins is highly dependent on the specific lipid composition of the bilayer.[14] The thickness, curvature, and charge of the membrane can all play a role. Experiment with different lipid compositions that more closely mimic the native membrane.
-
This compound Accessibility: The incorporated this compound must be able to diffuse laterally within the membrane to interact with the protein.[18] Very high protein concentrations can hinder PQ mobility.[18]
Data Summary Tables
Table 1: Common Reconstitution Parameters
| Parameter | Typical Range | Considerations |
| Lipid:Protein Molar Ratio | 500:1 to 2000:1 | Higher ratios may be needed for complete protein incorporation and to avoid aggregation.[10] Lower ratios are used for ligand-interaction studies.[10] |
| This compound:Lipid Molar Ratio | 1:50 to 1:200 | Depends on the specific experiment and the protein's requirements. |
| Detergent Concentration | Above CMC | Must be optimized for the specific lipid/detergent pair to ensure vesicle saturation.[5] |
| Initial Lipid Concentration | 3-10 mg/mL | Higher concentrations can be used, but may require adjustments to detergent levels.[17][19][20] |
Table 2: this compound Incorporation Efficiency
| Quinone Type | Isoprenyl Units | Incorporation Efficiency | Reference |
| PQ-1 | 1 | ~20% | [3] |
| PQ-4 | 4 | ~95% | [3] |
| PQ-9 | 9 | ~95% | [3] |
Experimental Protocols & Visualizations
Protocol 1: General Proteoliposome Reconstitution by Detergent Removal
This protocol outlines a general method for reconstituting a membrane protein and this compound into pre-formed liposomes.
Workflow Diagram
Caption: Workflow for proteoliposome reconstitution via detergent removal.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., POPC/POPG) in a round-bottom flask.
-
Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the film with the desired experimental buffer to form multilamellar vesicles (MLVs).[19]
-
Generate unilamellar vesicles of a defined size (e.g., 200 nm) by extruding the MLV suspension through polycarbonate filters.[5][19]
-
-
Protein and this compound Solubilization:
-
Solubilize the purified membrane protein in a buffer containing a suitable detergent (e.g., β-DDM).
-
Separately, dissolve this compound-9 in ethanol to a stock concentration.
-
-
Reconstitution:
-
Take the pre-formed liposome solution and add a detergent (e.g., octylglucoside) to saturate the vesicles.[5]
-
Incubate for 45-60 minutes to allow detergent partitioning into the bilayers.[17]
-
Add the solubilized protein and the this compound solution to the detergent-saturated liposomes at the desired lipid-to-protein and lipid-to-PQ molar ratios.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to allow the formation of mixed micelles.
-
-
Detergent Removal:
-
Remove the detergent to allow for the self-assembly of proteoliposomes. Common methods include:
-
-
Characterization:
-
Harvest the proteoliposomes by ultracentrifugation.
-
Characterize the final product for size distribution (e.g., by Dynamic Light Scattering - DLS), protein incorporation (e.g., by SDS-PAGE), and functional activity.[21]
-
Troubleshooting Flowchart
This logical diagram helps diagnose common experimental failures.
Caption: Troubleshooting flowchart for common reconstitution issues.
Frequently Asked Questions (FAQs)
Q1: What is the best method for detergent removal? A1: The best method depends on your specific needs. Adsorption onto polystyrene beads is generally faster (hours), while dialysis is slower (days) but can be gentler and allows for more precise control over the rate of removal.[4][5] The choice also depends on the detergent's properties, as detergents with low CMCs are difficult to remove by dialysis alone.[22]
Q2: How can I measure the amount of this compound incorporated into the proteoliposomes? A2: A reliable method is to first separate the proteoliposomes from unincorporated PQ (e.g., by pelleting via ultracentrifugation or using size exclusion chromatography). Then, extract the lipids and PQ from the vesicles using an organic solvent mixture. The amount of PQ in the extract can be quantified using HPLC analysis.[3]
Q3: Does the redox state (oxidized vs. reduced) of this compound affect its incorporation? A3: Studies have examined the incorporation of both the quinone and hydroquinone forms. For long-chain plastoquinones like PQ-9, both the oxidized and reduced forms incorporate with high efficiency (~95%).[3] Therefore, the redox state is not a major factor for successful incorporation.
Q4: Can I control the orientation of my protein in the vesicle? A4: Achieving controlled, uniform orientation is one of the biggest challenges in proteoliposome reconstitution.[9][13] While there is no universal method, orientation can be influenced by factors such as the lipid composition (e.g., including charged lipids like POPG or DOTAP), the pH of the buffer, and the reconstitution kinetics.[9][17][19] It often requires empirical optimization for each specific protein.
Q5: What is a good starting lipid composition? A5: A common starting point is a mixture of a zwitterionic lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and a negatively charged lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (POPG).[5] The exact ratio can be varied to mimic a specific native membrane or to optimize protein activity. Including cholesterol can also modulate membrane fluidity.[19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound In and Beyond Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of this compound and ubiquinone into liposome membranes studied by HPLC analysis. The effect of side chain length and redox state of quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Current problems and future avenues in proteoliposome research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detergent Properties Influence the Stability of the Glycophorin A Transmembrane Helix Dimer in Lysophosphatidylcholine Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 17. Lipid Bilayer Composition Can Influence the Orientation of Proteorhodopsin in Artificial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of integral membrane proteins on the lateral mobility of this compound in phosphatidylcholine proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Plastoquinone-Based Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with plastoquinone (PQ) in enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the degradation of this compound and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in enzymatic assays?
A1: this compound is a lipid-soluble molecule that plays a crucial role as an electron carrier in the photosynthetic electron transport chain.[1] In its reduced form, plastoquinol (PQH2), it also functions as an antioxidant.[1] Its stability is a significant concern in in vitro enzymatic assays because its quinone headgroup is susceptible to degradation under various experimental conditions, including exposure to light, suboptimal pH, and elevated temperatures. This degradation can lead to inaccurate measurements of enzyme kinetics and activity.
Q2: What are the primary factors that lead to this compound degradation?
A2: The main factors contributing to this compound degradation in an experimental setting are:
-
pH: Benzoquinones, the chemical class to which this compound's headgroup belongs, are generally more stable in acidic to neutral conditions and tend to degrade in alkaline environments.[2][3]
-
Light: Exposure to light, particularly UV radiation, can cause significant and rapid degradation of quinones.[2]
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of the reduced form, plastoquinol (PQH2), and contribute to the overall degradation process.[4]
Q3: How can I visually identify if my this compound solution has degraded?
A3: this compound solutions are typically colorless or pale yellow. The formation of darker yellow or brown hues can indicate the formation of degradation products. Spectrophotometric analysis can also be used to detect changes in the absorbance spectrum that may indicate degradation.
Q4: Which solvents are recommended for preparing and storing this compound stock solutions?
A4: this compound is a lipophilic molecule and is poorly soluble in aqueous solutions. For stock solutions, it is recommended to use anhydrous organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO). It is crucial to minimize the water content in these stock solutions to prevent hydrolysis. For working solutions in aqueous buffers, it is advisable to prepare them fresh from the stock solution immediately before the assay and to include a low percentage of the organic solvent to maintain solubility, ensuring the final solvent concentration does not inhibit enzyme activity.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays involving this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal or non-enzymatic reduction/oxidation of this compound. | This compound is degrading due to light exposure. | Protect all this compound-containing solutions from light by using amber vials or wrapping containers in aluminum foil. Perform experimental manipulations under dim light conditions. |
| The assay buffer has an inappropriate pH, leading to chemical degradation. | Optimize the assay buffer pH. Benzoquinones are generally more stable at a slightly acidic to neutral pH (around 6.0-7.4). Avoid highly alkaline conditions (pH > 8.0) where degradation is accelerated.[2][5] | |
| Inconsistent or non-reproducible enzyme activity measurements. | The this compound working solution is not stable over the course of the experiment. | Prepare fresh this compound working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound. |
| Temperature fluctuations are affecting the stability of this compound. | Maintain a constant and controlled temperature throughout the assay. If possible, perform assays at a lower temperature where this compound is more stable, provided the enzyme retains sufficient activity. | |
| Precipitation of this compound in the assay mixture. | The concentration of this compound exceeds its solubility in the aqueous assay buffer. | Ensure the final concentration of the organic solvent from the this compound stock is sufficient to maintain solubility but does not exceed a level that inhibits the enzyme (typically <1-5%). The final this compound concentration should also be optimized to be within its solubility limit in the final assay buffer. |
| Loss of enzyme activity over time. | Degradation products of this compound may be inhibiting the enzyme. | Purify the this compound if degradation is suspected. Use high-quality, fresh this compound for your assays. Run control experiments with and without the enzyme to assess the non-enzymatic degradation rate of this compound under your assay conditions. |
Quantitative Data on this compound Stability
The stability of quinones is highly dependent on the specific conditions. The following tables provide a summary of the expected stability of benzoquinones, which serve as a model for the reactive headgroup of this compound, under various conditions.
Table 1: Effect of pH on Benzoquinone Degradation Kinetics
| pH | Reaction Order | General Stability |
| Acidic (< 5) | First Order | Generally more stable |
| Neutral (5 - 7.4) | Second Order | Moderately stable |
| Alkaline (> 7.4) | First Order | Prone to rapid degradation[2] |
Table 2: Half-life of Plastoquinol-9 (PQH2-9) due to Autooxidation in Different Solvents at Various Temperatures
| Solvent | Temperature | Half-life |
| Not specified | 4°C | > 5 minutes |
| Not specified | 21°C | ~8 hours |
| Not specified | -20°C | > 24 hours |
| Not specified | -80°C | > 24 hours |
| Data adapted from a study on Synechocystis sp.[4] |
Experimental Protocols
Protocol: Spectrophotometric Assay for a this compound-Dependent Reductase
This protocol is a general guideline for measuring the activity of an enzyme that uses this compound as a substrate. It is based on monitoring the decrease in absorbance of a redox indicator dye.
Materials:
-
Purified enzyme
-
This compound (PQ) stock solution (e.g., 10 mM in absolute ethanol)
-
NADPH or NADH stock solution (e.g., 10 mM in buffer)
-
2,6-Dichlorophenolindophenol (DCPIP) stock solution (e.g., 1 mM in water)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, DCPIP, and NADPH at their final desired concentrations. For a 200 µL final reaction volume, you might add:
-
160 µL Assay Buffer
-
10 µL DCPIP stock (final concentration 50 µM)
-
10 µL NADPH stock (final concentration 500 µM)
-
-
Initiate the Reaction:
-
Add the this compound stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 µL of a 1 mM PQ stock for a final concentration of 50 µM). Mix gently.
-
Initiate the enzymatic reaction by adding the purified enzyme (e.g., 10 µL).
-
-
Measure Absorbance: Immediately place the microplate in the plate reader and begin monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure the non-enzymatic reduction of DCPIP.
-
No Substrate Control: Replace the this compound solution with an equal volume of the solvent used for the stock (e.g., ethanol) to ensure the enzyme activity is dependent on this compound.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A flowchart for systematically troubleshooting common issues related to this compound degradation in enzymatic assays.
Simplified Chemical Degradation Pathway of the this compound Headgroup
Caption: A diagram illustrating the primary degradation pathways of the this compound headgroup under common experimental stressors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Gene Knockout Experiments for Plastoquinone Biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on gene knockout experiments targeting the plastoquinone (PQ) biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my gene knockout experiment for a this compound biosynthesis gene is failing?
A1: The first step is to systematically evaluate your experimental workflow to pinpoint the problematic stage. A typical workflow involves: 1) gRNA design and vector construction, 2) Plant transformation, 3) Selection of transformants, and 4) Verification of gene knockout. Start by reviewing your procedures and results at each of these key stages to identify any deviations from the protocol or unexpected outcomes.
Q2: My CRISPR/Cas9 construct is successfully transformed, but I'm not getting any knockout mutants. What are the likely causes?
A2: Several factors could be at play. Suboptimal sgRNA design is a common issue; ensure your sgRNA targets a critical region of the gene, like an early exon, and has a high on-target and low off-target score.[1] Another possibility is low Cas9 expression or activity in your target organism. It's also important to consider that if the targeted gene is essential for viability, obtaining a homozygous knockout may not be possible.[2]
Q3: I have a confirmed knockout, but the phenotype is not what I expected. What should I do?
A3: First, re-verify the knockout at the genomic, transcript, and protein levels to ensure the gene is completely knocked out. If the knockout is confirmed, consider the possibility of genetic redundancy, where another gene with a similar function compensates for the loss of the targeted gene. Also, investigate potential off-target effects of your CRISPR/Cas9 system, as these can sometimes lead to unexpected phenotypes.[3][4] Finally, review the literature for known functions of your target gene and consider alternative physiological or biochemical assays that might reveal a more subtle phenotype.
Q4: How can I confirm that the observed phenotype is directly due to the knockout of the target gene and not an off-target effect?
A4: The gold standard for confirming that a phenotype is linked to a specific gene knockout is to perform a complementation experiment. This involves introducing a wild-type copy of the targeted gene back into the knockout mutant. If the wild-type phenotype is restored, it strongly indicates that the observed phenotype was indeed caused by the gene knockout.
Troubleshooting Guides
Guide 1: Low Transformation Efficiency
| Problem | Possible Cause | Suggested Solution |
| Few or no colonies after Agrobacterium transformation. | Inefficient competent cells. | Prepare fresh, highly competent Agrobacterium cells. |
| Incorrect antibiotic concentration in selection media. | Double-check and validate the concentration of your selection antibiotics. | |
| Poor quality or low concentration of plasmid DNA. | Verify the integrity and concentration of your plasmid DNA before transformation. | |
| Suboptimal co-cultivation conditions. | Optimize co-cultivation time, temperature, and media composition. |
Agrobacterium-mediated transformation efficiency in Arabidopsis thaliana can be variable, but successful transformations typically yield efficiencies from 0.5% to over 2%.[5][6]
Guide 2: Failure to Confirm Gene Knockout
| Problem | Possible Cause | Suggested Solution |
| Wild-type band still present in PCR/Southern blot. | Inefficient CRISPR/Cas9 activity. | Redesign sgRNAs to target different regions of the gene.[1] |
| Heterozygous or chimeric mutants. | Screen a larger population of T1 plants and advance to the T2 generation to screen for homozygous mutants. | |
| Contamination with wild-type tissue. | Ensure careful tissue sampling for gDNA extraction. | |
| No protein knockout detected by Western blot. | Antibody is not specific or sensitive enough. | Validate your antibody with positive and negative controls. |
| Truncated but still functional protein is produced. | Design sgRNAs to target the 5' end of the gene to increase the likelihood of a complete loss-of-function mutation.[2] |
CRISPR/Cas9 knockout efficiency in plants can range widely, from 20% to over 90%, depending on the target gene, sgRNA design, and transformation method.[4][7][8]
Guide 3: Unexpected Phenotype or No Phenotype
| Problem | Possible Cause | Suggested Solution |
| No observable change in plant growth or appearance. | Genetic redundancy. | Investigate related genes in the this compound biosynthesis pathway for potential compensatory functions. |
| Subtle phenotype. | Perform detailed physiological and biochemical analyses, such as chlorophyll fluorescence and HPLC analysis of this compound levels. | |
| Unexpected pleiotropic effects. | Off-target mutations. | Perform whole-genome sequencing to identify potential off-target mutations.[3] |
| The targeted gene has an unknown function. | Conduct further experiments to elucidate the role of the gene in other metabolic pathways. |
This compound and Photosynthetic Parameters in Wild-Type vs. Mutants
The following tables provide expected quantitative data for wild-type and this compound-deficient Arabidopsis thaliana mutants.
Table 1: this compound-9 (PQ-9) Levels
| Genotype | PQ-9 Level (μg/g Fresh Weight) | Reference |
| Wild-Type (Col-0) | ~25-30 | [1] |
| vte6-1 (PQ deficient) | ~5-6 (~80% reduction) | [9] |
| chy1chy2lut2lut5 (xanthophyll mutant with altered PQ pathway flux) | ~34 | [10] |
Table 2: Chlorophyll Fluorescence Parameters
| Genotype | Fv/Fm | qP (Photochemical Quenching) | NPQ (Non-Photochemical Quenching) | Reference |
| Wild-Type (Col-0) | 0.82 - 0.84 | ~0.9 | ~1.5 - 2.0 | [11][12][13] |
| Photosystem II Mutant | Lower (e.g., <0.7) | Lower | Variable | [11] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Arabidopsis thaliana
This protocol outlines the key steps for generating gene knockouts in Arabidopsis thaliana using the CRISPR/Cas9 system.
-
sgRNA Design:
-
Identify the target gene sequence.
-
Use online tools like CRISPR-P 2.0 to design two or more sgRNAs targeting the first or second exon of the gene.[14]
-
Select sgRNAs with high on-target scores and minimal predicted off-targets.
-
-
Vector Construction:
-
Agrobacterium-mediated Transformation:
-
Selection and Screening:
-
Collect seeds from the dipped plants (T0 generation).
-
Screen T1 seeds on a selection medium containing an appropriate antibiotic or herbicide.
-
Isolate genomic DNA from resistant T1 seedlings.
-
Use PCR and Sanger sequencing to identify plants with mutations in the target gene.
-
Protocol 2: Southern Blot Analysis for Knockout Validation
This protocol provides a method for confirming gene knockout at the genomic level.[17][18][19][20]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from wild-type and putative knockout plants.
-
Restriction Digest: Digest 10-20 µg of genomic DNA with a suitable restriction enzyme that cuts outside the region of the expected deletion.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
Blotting: Transfer the DNA from the gel to a nylon membrane via capillary action.
-
Probe Labeling: Prepare a labeled DNA probe that is homologous to a region within the gene of interest.
-
Hybridization: Incubate the membrane with the labeled probe overnight in a hybridization buffer.
-
Detection: Wash the membrane to remove the unbound probe and detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes or chemiluminescence for non-radioactive probes). A successful knockout should result in the absence of the wild-type band or a band shift.
Protocol 3: this compound Extraction and HPLC Analysis
This protocol details the extraction and quantification of this compound from plant tissue.[1][21][22][23]
-
Sample Collection: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Grind the frozen tissue to a fine powder.
-
Add a 20-fold volume excess of a methanol:petroleum ether (3:2) mixture and shake vigorously for 1 minute.[23]
-
Separate the phases by centrifugation.
-
Collect the upper petroleum ether phase.
-
Repeat the extraction twice more with fresh petroleum ether.
-
-
Drying and Resuspension: Combine the petroleum ether fractions and dry them under a stream of nitrogen or using a rotary evaporator. Resuspend the lipid extract in a small volume of ethanol or mobile phase.
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase of acetonitrile:ethanol (3:1, v/v) at a flow rate of 1.5 ml/min.[21]
-
Detect this compound and plastoquinol by absorbance at 255 nm.
-
Quantify the amounts by comparing the peak areas to a standard curve of known this compound concentrations.
-
Protocol 4: Chlorophyll Fluorescence Measurement
This protocol describes the measurement of key chlorophyll fluorescence parameters.[11][13][24][25][26][27][28]
-
Dark Adaptation: Dark-adapt the plant leaves for at least 20-30 minutes to ensure all reaction centers are open.
-
Measurement of Fo: Use a pulse-amplitude modulation (PAM) fluorometer to apply a weak measuring light to determine the minimal fluorescence (Fo).
-
Measurement of Fm: Apply a saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹) for a short duration (e.g., 0.8 seconds) to measure the maximum fluorescence (Fm).
-
Calculation of Fv/Fm: Calculate the maximum quantum yield of photosystem II (PSII) photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
Light-Adapted Measurements: To measure parameters like photochemical quenching (qP) and non-photochemical quenching (NPQ), illuminate the leaf with actinic light and apply saturating pulses at steady-state photosynthesis to determine Fm' and Fs (steady-state fluorescence).
-
Calculations:
-
qP = (Fm' - Fs) / (Fm' - Fo')
-
NPQ = (Fm - Fm') / Fm'
-
Visualizations
References
- 1. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosystem II Activity, this compound A Levels, and Fluorescence Characterization of a Virescens Mutant of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR screens in plants: approaches, guidelines, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High transformation efficiency in Arabidopsis using... | F1000Research [f1000research.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Development of an RNA aptamer-assisted CRISPR/Cas9 system for efficiently generating and isolating Cas9-free mutants in plant | PLOS Genetics [journals.plos.org]
- 8. Increasing experimental efficiency in plant genome editing | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. A quadruple mutant of Arabidopsis reveals a β-carotene hydroxylation activity for LUT1/CYP97C1 and a regulatory role of xanthophylls on determination of the PSI/PSII ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Overexcitation of Photosystem II on Chlorophyll Fluorescence Quenching Parameters in Arabidopsis thaliana State Transition Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purdue.edu [purdue.edu]
- 17. The Southern Blot Assay in Plants - Lifeasible [lifeasible.com]
- 18. Genomic Southern blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Southern Blot [genome.gov]
- 20. Universal Southern blot protocol with cold or radioactive probes for the validation of alleles obtained by homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. omicsonline.org [omicsonline.org]
- 24. Plant stress measurement - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 28. ps.ueb.cas.cz [ps.ueb.cas.cz]
Validation & Comparative
A Comparative Analysis of Plastoquinol and Ubiquinol Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of two crucial endogenous antioxidants: plastoquinol and ubiquinol. By examining their performance in various experimental assays and their roles in cellular signaling, this document aims to provide a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Executive Summary
Plastoquinol, found primarily in the chloroplasts of plant cells, and ubiquinol, located in the mitochondria of most aerobic organisms, are the reduced forms of plastoquinone and ubiquinone, respectively. Both molecules are essential electron carriers in their respective electron transport chains and potent lipid-soluble antioxidants. While both exhibit significant free radical scavenging capabilities, their efficacy can vary depending on the experimental conditions and the specific type of reactive oxygen species (ROS) involved. This guide delves into the available experimental data to compare their antioxidant activities and explores their distinct roles in cellular signaling pathways.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available quantitative data from in vitro antioxidant assays. It is important to note that a direct comparison from a single study using identical methodologies is limited in the current literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (mM) | Source |
| Ubiquinol (yeast-based, Sigma-Aldrich) | 0.387 | [1] |
| Ubiquinol (yeast-based, Kaneka) | 0.387 | [1] |
| α-tocopherol | > 0.387 (less effective than ubiquinol) | [1] |
| Gallic Acid | > 0.387 (less effective than ubiquinol) | [1] |
| Butylhydroxyanisole (BHA) | > 0.387 (less effective than ubiquinol) | [1] |
| Butylhydroxytoluene (BHT) | > 0.387 (less effective than ubiquinol) | [1] |
Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound (Concentration) | FRAP Value (mM equiv. of Fe(II)) | Source |
| Ubiquinols (0.05–0.3 mM) | Higher than other antioxidants (except Gallic acid) | [1] |
| Gallic Acid | Highest antioxidant activity | [1] |
| α-tocopherol | Lower than ubiquinols | [1] |
| BHA | Lower than ubiquinols | [1] |
| BHT | Lower than ubiquinols | [1] |
Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates a greater antioxidant capacity. Specific FRAP values for plastoquinol were not found in direct comparison with ubiquinol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (plastoquinol, ubiquinol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at a low pH. The formation of the ferrous complex results in an intense blue color, which is measured spectrophotometrically at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: The test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in a suitable solvent.
-
Reaction Mixture: A small volume of the sample is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is prepared using the ferrous sulfate standard. The FRAP value of the sample is then determined from the standard curve and expressed as mM Fe²⁺ equivalents.
Signaling Pathways
Both plastoquinol and ubiquinol are not only antioxidants but also integral components of signaling pathways that regulate cellular responses to stress and metabolic changes.
Plastoquinol and Redox Signaling in Chloroplasts
The redox state of the this compound pool in the thylakoid membrane of chloroplasts acts as a crucial sensor of environmental cues, such as light intensity and quality. Changes in the ratio of plastoquinol to this compound trigger a cascade of signaling events that lead to the regulation of gene expression for photosynthetic proteins and antioxidant enzymes, as well as physiological responses like stomatal closure. This retrograde signaling pathway communicates the metabolic state of the chloroplast to the nucleus, allowing the plant to acclimate to changing conditions.[2][3]
Caption: Plastoquinol Redox Signaling Pathway in Chloroplasts.
Ubiquinol and Mitochondrial Signaling
Ubiquinol plays a central role in mitochondrial health and signaling. Beyond its function in the electron transport chain, ubiquinol is a key antioxidant that protects mitochondrial membranes from oxidative damage. Furthermore, ubiquinol levels can influence the activity of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK can lead to the stimulation of PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) and sirtuins (e.g., SIRT1), which are master regulators of mitochondrial biogenesis and antioxidant defense gene expression. This pathway is crucial for cellular adaptation to metabolic stress and is implicated in aging and various diseases.[4][5]
Caption: Ubiquinol and Mitochondrial Signaling Pathway.
Conclusion
Both plastoquinol and ubiquinol are indispensable molecules with dual roles as electron carriers and potent antioxidants. While direct quantitative comparisons of their antioxidant activities are not extensively available, the existing data suggests that ubiquinol is a highly effective free radical scavenger, outperforming several other well-known antioxidants in certain in vitro assays. Plastoquinol's antioxidant function is particularly crucial in the high-light stress conditions experienced by plants.
From a signaling perspective, the redox state of the this compound pool is a key regulator of photosynthetic acclimation in plants. In contrast, ubiquinol is intricately linked to mitochondrial function and biogenesis through the AMPK/PGC-1α pathway, playing a vital role in cellular energy homeostasis and defense against oxidative stress in animals.
Further research involving direct comparative studies under standardized conditions is necessary to definitively rank the antioxidant potency of these two molecules. However, it is clear that both plastoquinol and ubiquinol are critical for the health and function of their respective biological systems, and understanding their distinct mechanisms of action is of great importance for future research and therapeutic development.
References
Functional Differences Between Plastoquinone and Phylloquinone in Photosystem I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the functional roles of plastoquinone and phylloquinone within the Photosystem I (PSI) complex. While phylloquinone is the native and essential electron carrier in the A1 site of PSI, this compound, primarily a mobile carrier between Photosystem II (PSII) and the cytochrome b₆f complex, can substitute for phylloquinone under certain conditions, leading to significant functional alterations. This comparison is supported by experimental data from various spectroscopic and biochemical studies.
Core Functional Roles and Locations
Phylloquinone (Vitamin K₁) is a naphthoquinone that is an integral and indispensable component of the PSI reaction center.[1][2][3] It functions as the secondary electron acceptor, designated A₁, receiving an electron from the primary acceptor A₀ (a chlorophyll a molecule) and subsequently transferring it to the iron-sulfur cluster Fx.[4][5] This electron transfer is a critical step in the linear electron flow that ultimately leads to the reduction of NADP⁺.
This compound (PQ) is a benzoquinone that primarily functions as a mobile electron and proton carrier in the thylakoid membrane, shuttling electrons from PSII to the cytochrome b₆f complex.[6][7][8][9] While not a native component of the PSI reaction center's primary electron transfer chain, this compound plays a crucial role in cyclic electron flow around PSI.[1][10] In mutant organisms deficient in phylloquinone biosynthesis, this compound-9 has been shown to occupy the A₁ binding site, allowing for functional studies of its behavior within PSI.[11][12]
Quantitative Comparison of Functional Parameters
The functional differences between phylloquinone and this compound within the A₁ site of Photosystem I are most evident in their electrochemical properties and the kinetics of electron transfer.
| Parameter | Phylloquinone (in A₁ site) | This compound (in A₁ site) | Significance of Difference |
| One-Electron Midpoint Potential (Em(Q/Q•−)) | -260 mV (in aqueous solution)[3][11][13] | -154 mV (in aqueous solution)[3][11][13] | The more negative redox potential of phylloquinone is finely tuned for efficient electron acceptance from A₀ and donation to Fx. The less negative potential of this compound can alter the driving force and efficiency of this transfer. |
| Forward Electron Transfer Rate (from A₁− to Fe-S clusters) | Monophasic kinetics with a half-time of ~200 ns in cyanobacteria.[14] Biphasic in spinach with half-times of ~25 ns and ~150 ns.[1] | Biphasic kinetics with half-times of approximately 18 ns and 160 ns have been observed in vivo in a phylloquinone-deficient mutant.[8] | The biphasic nature of electron transfer with this compound suggests an altered interaction with the subsequent iron-sulfur acceptors, potentially due to a different binding orientation or electronic coupling compared to phylloquinone. |
| Binding Affinity (Kd) to A₁ site | High affinity; integral component. | Lower affinity; can be displaced by exogenous phylloquinone.[12] A method for calculating Kd for various quinones has been established.[15] | The high affinity of phylloquinone ensures its stable presence and function. The lower affinity of this compound suggests a less optimal fit in the binding pocket, which can lead to instability and photoinactivation of the PSI center.[12] |
| Role in Mehler Reaction | Identified as a principal site for O₂ photoreduction (Mehler reaction) at high irradiances, serving as a photoprotective mechanism.[16] | Not established as a primary site for the Mehler reaction within PSI. | This specialized role of phylloquinone highlights its integration into the broader photoprotective strategies of the cell. |
Signaling Pathways and Electron Flow
Linear Electron Flow in Photosystem I with Phylloquinone
The canonical pathway of electron transfer within PSI involves the sequential movement of an electron from the primary donor P700 to the terminal acceptors. Phylloquinone (A₁) is a critical intermediate in this chain.
Caption: Linear electron flow through Photosystem I.
Cyclic Electron Flow around Photosystem I involving this compound
This compound is a key player in cyclic electron flow, which generates a proton motive force for ATP synthesis without the net production of NADPH. This process involves the reduction of the this compound pool by electrons from ferredoxin.
Caption: Cyclic electron flow around PSI.
Experimental Protocols
Transient Absorption Spectroscopy
This technique is used to measure the kinetics of electron transfer reactions in PSI.
Experimental Workflow:
Caption: Transient Absorption Spectroscopy Workflow.
Methodology:
-
Sample Preparation: Isolated PSI complexes (from wild-type or phylloquinone-deficient mutants) are suspended in a buffer solution (e.g., 5 mM Tricine-NaOH, pH 7.5, with 0.02% dodecyl-β-D-maltoside) to an optical density of ~0.8 at the chlorophyll Qy absorption maximum.[17] A redox mediator like sodium ascorbate and phenazine methosulfate may be added to ensure the reaction centers are in the reduced state (P700) before excitation.[17] The sample is placed in a cuvette that is often rotated or translated to avoid sample degradation.[18]
-
Excitation (Pump) Pulse: A high-intensity, short-duration laser pulse (e.g., 532 nm or 700 nm, 5 ns or femtosecond duration) is used to excite the sample, initiating charge separation in the PSI reaction center.[2][18]
-
Probing Pulse: A broadband, lower-intensity "white light" pulse is passed through the sample at a specific time delay after the pump pulse.
-
Detection: The absorption spectrum of the probe pulse after passing through the sample is recorded. By comparing the absorption spectrum with and without the pump pulse, a difference absorption spectrum (ΔA) is generated.
-
Time Resolution: The time delay between the pump and probe pulses is varied using an optical delay line, allowing for the measurement of ΔA at different time points, from femtoseconds to nanoseconds.[18]
-
Data Analysis: The resulting time-resolved spectral data is analyzed using global and target analysis methods to extract the kinetic components and their associated difference spectra, which correspond to the formation and decay of different transient species (e.g., P700⁺, A₁⁻).[19]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species, such as the semiquinone radical anion (A₁⁻) formed during electron transfer in PSI.
Methodology:
-
Sample Preparation: Purified PSI particles are concentrated and placed in EPR tubes. For studies involving quinone replacement, PSI from a phylloquinone biosynthesis mutant (e.g., menB) is incubated with the desired quinone (e.g., this compound-9 or an isotopically labeled phylloquinone analog).[11][20] Samples are typically frozen in liquid nitrogen to trap transient radical species.
-
Continuous Wave (CW) EPR: The sample is illuminated at cryogenic temperatures to photo-accumulate the A₁⁻ radical. The CW-EPR spectrum is then recorded at a specific microwave frequency (e.g., X-band or Q-band). The g-value and hyperfine couplings of the spectrum provide information about the electronic structure of the semiquinone and its environment.[11]
-
Time-Resolved EPR: To study the kinetics of electron transfer, the sample is excited with a laser flash, and the EPR signal is monitored as a function of time. This allows for the measurement of the formation and decay of spin-polarized radical pairs like P700⁺A₁⁻.[14] The decay of the spin-polarized signal can be used to determine the rate of forward electron transfer from A₁⁻.[14]
-
Pulsed EPR (e.g., ESEEM, ENDOR): Advanced pulsed EPR techniques are used to measure weak magnetic interactions between the electron spin of the semiquinone radical and nearby nuclear spins (e.g., ¹H, ¹⁴N).[11][21] These measurements provide detailed information about the structure of the A₁ binding site, including the distance between P700⁺ and A₁⁻ and the presence of hydrogen bonds.[11]
Conclusion
Phylloquinone and this compound exhibit distinct and significant functional differences within the context of Photosystem I. Phylloquinone is the highly specialized, native electron acceptor in the A₁ site, characterized by a more negative redox potential and optimized electron transfer kinetics essential for efficient linear electron flow. This compound, while capable of occupying the A₁ site in the absence of phylloquinone, does so with lower affinity and results in altered, less efficient electron transfer dynamics. However, this compound's primary role in relation to PSI is as a crucial component of the cyclic electron transport pathway, a function for which phylloquinone is not adapted. Understanding these differences is critical for research into photosynthetic mechanisms, the effects of environmental stress, and for potential applications in bio-inspired energy systems and the development of herbicides that target quinone binding sites.
References
- 1. Forward electron transfer from phylloquinone A1 to iron-sulfur centers in spinach photosystem I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Architecture of the chloroplast PSI-NDH supercomplex in Hordeum vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. In vivo analysis of the electron transfer within photosystem I: are the two phylloquinones involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 1-1 from Electron Transfer Involving the Phylloquinone (A1) Cofactor of Photosystem I Examined with Time Resolved Absorbance and Electron Paramagnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. Unique structural attributes of the PSI-NDH supercomplex in Physcomitrium patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recruitment of a foreign quinone into the A(1) site of photosystem I. II. Structural and functional characterization of phylloquinone biosynthetic pathway mutants by electron paramagnetic resonance and electron-nuclear double resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double reduction of this compound to plastoquinol in photosystem 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Path of electron transfer in photosystem 1: direct evidence of forward electron transfer from A1 to Fe-Sx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure of the phylloquinone-binding (Q phi) site in green plant photosystem I reaction centers: the affinity of quinones and quinonoid compounds for the Q phi site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Structure of plant photosystem I-plastocyanin complex reveals strong hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plastocyanin is the long-range electron carrier between photosystem II and photosystem I in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photosystem I cyclic electron transport: Measurement of ferredoxin-plastoquinone reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The regulation of PSI cyclic electron transport by both this compound and ferredoxin redox states: correlation with the rate of proton motive force utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure/Function/Dynamics of Photosystem II this compound Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Plastoquinone (PQ) Redox State: HPLC vs. Chlorophyll Fluorescence
For researchers, scientists, and drug development professionals investigating photosynthetic processes, accurately determining the redox state of the plastoquinone (PQ) pool is crucial. The PQ pool is a key component of the photosynthetic electron transport chain, and its redox state reflects the balance between the light-dependent reactions of photosystem II (PSII) and the metabolic demands of the cell. Two primary methods are employed for this measurement: High-Performance Liquid Chromatography (HPLC) and Chlorophyll Fluorescence analysis. This guide provides a detailed comparison of these techniques, including their underlying principles, experimental protocols, and a summary of comparative data.
Principles and Comparison
High-Performance Liquid Chromatography (HPLC) offers a direct and quantitative measurement of the oxidized (this compound, PQ) and reduced (plastoquinol, PQH₂) forms of the PQ pool.[1][2] This method involves the rapid extraction of lipids from the sample, followed by separation and quantification of PQ and PQH₂ using HPLC.[3] It is considered a "gold standard" for its accuracy and ability to determine the absolute amounts of both redox forms.[2]
Chlorophyll Fluorescence , on the other hand, provides a non-invasive, real-time estimation of the PQ pool redox state.[4][5] This technique is based on the principle that the fluorescence yield of chlorophyll a in PSII is influenced by the redox state of the primary quinone acceptor, Qₐ, which is in equilibrium with the PQ pool.[6][7] By analyzing the kinetics of the fluorescence signal, particularly the OJIP transient (a rapid fluorescence rise upon illumination of a dark-adapted sample), parameters that correlate with the PQ redox state can be derived.[2][8]
While HPLC provides a direct, quantitative measurement, it is a destructive and time-consuming method. Chlorophyll fluorescence offers the advantage of being non-invasive and rapid, allowing for real-time monitoring of changes in the PQ redox state in response to various stimuli.[4][5] However, it provides a semi-quantitative or relative measure and can be influenced by other factors affecting PSII photochemistry.[2][9]
Quantitative Data Comparison
The following table summarizes the comparative data on the PQ redox state as determined by HPLC and chlorophyll fluorescence parameters under different light conditions. The chlorophyll fluorescence parameter 1-qP is often used as a proxy for the reduction level of the PQ pool.[10]
| Condition | PQ Reduction Level (%) - HPLC | 1 - qP (Chlorophyll Fluorescence) | Reference |
| Dark | ~24 | - | [1] |
| Low Light (150 µmol photons m⁻² s⁻¹) | ~100 | - | [1] |
| High Light (650 µmol photons m⁻² s⁻¹) | Elevated reduction levels | Shows transient changes correlating with HPLC | [10] |
Note: The relationship between 1-qP and the absolute PQ reduction level can be complex and may not always be linear.[10]
Experimental Protocols
HPLC Analysis of PQ Redox State
This protocol is adapted from methodologies described in the literature.[1][10][11]
1. Sample Collection and Freezing:
-
Rapidly collect leaf discs or algal cells under the desired experimental conditions (e.g., specific light intensity or dark adaptation).
-
Immediately freeze the samples in liquid nitrogen to quench all enzymatic and photochemical reactions and preserve the in vivo redox state of the PQ pool.
2. Extraction of this compound:
-
Grind the frozen samples to a fine powder under liquid nitrogen.
-
Extract the lipids by adding a cold organic solvent mixture, such as acetone/hexane or ethyl acetate.[1][11] The extraction should be performed quickly and at low temperatures to minimize oxidation of PQH₂.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the lipid extract.
3. Sample Preparation for HPLC:
-
Evaporate the organic solvent from the supernatant under a stream of nitrogen gas.
-
Re-dissolve the lipid extract in a suitable solvent for HPLC injection, such as ethanol or a mixture of methanol and hexane.
4. HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a reverse-phase C18 column.
-
Use a mobile phase typically consisting of a mixture of methanol, ethanol, and water.
-
Detect PQ and PQH₂ using a UV-Vis detector (at ~255 nm for PQ) and a fluorescence detector (excitation ~290 nm, emission ~330 nm for PQH₂).[7]
-
Quantify the amounts of PQ and PQH₂ by comparing their peak areas to those of known standards.
5. Calculation of PQ Redox State:
-
The percentage of the reduced PQ pool is calculated as: (moles of PQH₂) / (moles of PQ + moles of PQH₂) * 100.
Chlorophyll Fluorescence Measurement of PQ Redox State (OJIP Transient)
This protocol is based on the principles of OJIP fluorescence analysis.[2][4]
1. Dark Adaptation:
-
Dark-adapt the sample (e.g., a leaf or a suspension of algal cells) for a period of at least 15-20 minutes. This ensures that all reaction centers of PSII are in the "open" state (Qₐ is oxidized) and the PQ pool is in a defined, dark-adapted redox state.
2. Measurement Setup:
-
Place the sample in the holder of a chlorophyll fluorometer.
3. Induction of Fluorescence:
-
Apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) to the sample.
-
The fluorometer will record the rapid rise in chlorophyll fluorescence from the initial level (F₀ or O-step) to the maximal level (Fₘ or P-step), passing through intermediate steps J and I.
4. Data Analysis:
-
The OJIP transient is analyzed to derive various parameters. The relative variable fluorescence at the J-step (Vⱼ) is often used as an indicator of the PQ pool redox state.[9]
-
Vⱼ is calculated as: (Fⱼ - F₀) / (Fₘ - F₀). An increase in Vⱼ generally indicates a more reduced PQ pool.[12]
5. Cross-validation:
-
To validate the fluorescence measurements, it is recommended to perform parallel measurements on samples under the same conditions using the HPLC method.[10]
Visualizing the Methodologies
Below are diagrams illustrating the experimental workflows and the logical relationships of the two methods.
Caption: Experimental workflows for HPLC and Chlorophyll Fluorescence.
Caption: Logical relationship of PQ redox state measurement methods.
References
- 1. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Simultaneous analyses of oxidized and reduced forms of photosynthetic quinones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Differentiating Plastoquinone Binding Sites: A Comparative Guide to Analog Performance
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of molecules within biological systems is paramount. In the realm of photosynthesis research and herbicide development, plastoquinone analogs serve as powerful tools to probe the distinct binding environments of Photosystem II (PSII). This guide provides a comparative analysis of various quinone-based molecules, their binding affinities at different sites within PSII, and the experimental protocols used to elucidate these interactions.
This compound (PQ) plays a crucial role in photosynthetic electron transport, acting as a mobile electron carrier. Within PSII, there are two primary binding sites for this compound, designated QA and QB, as well as additional sites like QC and QD whose functions are still under investigation.[1] The QA site is a tightly bound, one-electron acceptor, while the QB site binds PQ more transiently, accepting two electrons before being released into the thylakoid membrane.[1] This difference in binding characteristics allows for the use of analogs to selectively probe or inhibit these sites.
Comparative Analysis of Inhibitor Binding Affinity
| Compound Class | Compound | IC50 (µM) | Target Site | Organism/System |
| Triazine | Terbuthylazine | 0.07 - 0.08 | QB | Pea thylakoids |
| Urea | Diuron (DCMU) | 0.07 - 0.08 | QB | Pea thylakoids |
| Triazinone | Metribuzin | 0.07 - 0.08 | QB | Pea thylakoids |
| Urea | Metobromuron | Intermediate Affinity | QB | Pea thylakoids |
| Nitrile | Bentazon | Low Affinity | QB | Pea thylakoids |
| This compound Analog | 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone | ~70 (for 50% inhibition) | Between PSII and PSI | Chloroplasts |
Note: The IC50 values for the herbicides were found to be very similar in the cited study on pea thylakoids.[2][3] The value for the this compound analog is an approximation based on the reported 50% inhibition at 70 µM.[4][5][6]
Key Signaling Pathways and Experimental Workflows
The primary pathway of interest is the photosynthetic electron transport chain within Photosystem II. This compound analogs and other inhibitors typically act by interrupting the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.
Caption: Electron flow in Photosystem II and the site of action for QB-binding inhibitors.
A common experimental workflow to determine the IC50 of an inhibitor involves a chlorophyll a fluorescence quenching assay. This technique leverages the fact that the fluorescence yield of chlorophyll is sensitive to the redox state of QA. When the QB site is blocked by an inhibitor, electrons cannot be transferred from QA, leading to an accumulation of reduced QA and an increase in chlorophyll fluorescence.
Caption: Workflow for determining inhibitor IC50 using a chlorophyll fluorescence assay.
Experimental Protocols
Isolation of Thylakoid Membranes from Pea Seedlings
This protocol is a prerequisite for the in vitro binding and inhibition assays.
Materials:
-
Fresh pea seedlings (10-14 days old)
-
Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 10 mM NaCl, 1 mM MgCl₂, 2 mM EDTA, 0.1% BSA)
-
Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 10 mM NaCl, 1 mM MgCl₂)
-
Resuspension buffer (Wash buffer without sorbitol)
-
Blender, cheesecloth, centrifuge, and refrigerated rotor
Procedure:
-
Harvest fresh pea leaves and wash them with cold deionized water.
-
Homogenize the leaves in a blender with ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the pellet in wash buffer.
-
Centrifuge again at a higher speed (e.g., 5,000 x g) for 15 minutes to pellet the thylakoid membranes.
-
Resuspend the thylakoid pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Chlorophyll a Fluorescence Assay for IC50 Determination
This assay measures the inhibitory effect of this compound analogs on PSII electron transport.
Materials:
-
Isolated thylakoid membranes
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM KCl, 5 mM MgCl₂)
-
This compound analog stock solution (dissolved in an appropriate solvent like DMSO or ethanol)
-
Pulse Amplitude Modulation (PAM) fluorometer
Procedure:
-
Prepare a series of dilutions of the this compound analog in the assay buffer. Ensure the final solvent concentration is low (e.g., <1%) and consistent across all samples, including the control.
-
In a multi-well plate or individual cuvettes, add the thylakoid membrane suspension to the assay buffer to a final chlorophyll concentration of approximately 10-15 µg/mL.
-
Add the different concentrations of the this compound analog to the respective wells. Include a control with no inhibitor.
-
Incubate the samples in the dark for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind.
-
Dark-adapt the samples for at least 15-20 minutes before measurement.
-
Measure the fast chlorophyll fluorescence induction curve (OJIP transient) using a PAM fluorometer.
-
From the OJIP transient, determine the fluorescence intensity at the O-step (F₀, minimal fluorescence) and the J-step (Fⱼ, fluorescence at 2 ms).
-
Calculate the relative variable fluorescence at the J-step (Vⱼ) using the formula: Vⱼ = (Fⱼ - F₀) / (Fₘ - F₀), where Fₘ is the maximal fluorescence.
-
The parameter 1-Vⱼ is an indicator of the reoxidation of Qₐ⁻ and is sensitive to Q₈ site inhibitors.[7]
-
Plot the percentage of inhibition (calculated from the change in 1-Vⱼ or another relevant fluorescence parameter relative to the control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The use of this compound analogs and related compounds is a cornerstone of research into the function of Photosystem II. By comparing the binding affinities of different analogs, researchers can elucidate the structure-activity relationships that govern molecular recognition at the QA and QB binding sites. While a comprehensive database of binding affinities for a wide range of novel this compound analogs is still emerging, the well-established data for photosynthetic herbicides provides a robust framework for comparison. The experimental protocols detailed in this guide offer standardized methods for obtaining the quantitative data necessary for these comparative studies, ultimately enabling the rational design of more specific and effective inhibitors or probes for photosynthesis research and beyond.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound analogs and inhibition of photosynthetic and mammalian enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound Analogs and Inhibition of Photosynthetic and Mammalian Enzyme Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Plastoquinone Pool: A Key Biomarker for Photosynthetic Efficiency
A Comparative Guide for Researchers
In the intricate process of photosynthesis, the efficiency of light energy conversion into chemical energy is a critical determinant of plant health and productivity. Researchers and drug development professionals are continually seeking reliable biomarkers to accurately assess this efficiency. Among the candidates, the redox state of the plastoquinone (PQ) pool has emerged as a significant and direct indicator of the photosynthetic electron transport chain's status. This guide provides a comprehensive comparison of this compound with other common biomarkers of photosynthetic efficiency, supported by experimental data and detailed protocols.
This compound: A Direct Window into Photosynthetic Electron Transport
This compound is a lipid-soluble molecule that plays a pivotal role as a mobile electron carrier in the thylakoid membrane of chloroplasts.[1] It shuttles electrons from Photosystem II (PSII) to the cytochrome b6f complex, a crucial step in the generation of ATP and NADPH.[1] The redox state of the PQ pool—the ratio of its reduced form (plastoquinol, PQH2) to its oxidized form (this compound, PQ)—directly reflects the balance between the rate of electron donation from PSII and the rate of electron acceptance by downstream components. A more reduced PQ pool generally indicates a higher rate of PSII activity relative to the capacity of the rest of the electron transport chain, which can be indicative of high photosynthetic efficiency or, conversely, a bottleneck in downstream electron flow under stress conditions.
The redox state of the PQ pool also acts as a crucial sensor for retrograde signaling, a communication pathway from the chloroplast to the nucleus that regulates the expression of photosynthesis-related genes in response to changes in light conditions and other environmental stresses.[2][3][4] This regulatory role underscores its importance as a holistic indicator of the plant's photosynthetic status.
Comparative Analysis of Photosynthetic Efficiency Biomarkers
While the redox state of the this compound pool provides a direct measure of electron transport dynamics, other biomarkers, particularly chlorophyll a fluorescence parameters, are more commonly used due to their non-invasive nature and the availability of commercial instrumentation. Below is a comparison of key performance indicators for these biomarkers.
| Biomarker | Principle | Advantages | Disadvantages |
| This compound Redox State (PQH2/PQ) | Direct chemical measurement of the ratio of reduced to oxidized this compound in the thylakoid membrane. | - Direct measure of the electron transport chain's redox status.- Highly sensitive to changes in light intensity and stress conditions.- Reflects both photosynthetic and respiratory electron flow in cyanobacteria.[5] | - Destructive sampling required.- Requires specialized equipment (HPLC).- More time-consuming than fluorescence measurements. |
| Chlorophyll a Fluorescence (e.g., Fv/Fm, ΦPSII, 1-qP) | Measurement of the light re-emitted as fluorescence from chlorophyll a molecules, which competes with photochemistry. | - Non-invasive and rapid measurements.- Widely available commercial instrumentation (PAM fluorometers).- Can be used for high-throughput screening. | - Indirect measure of photosynthetic efficiency.- Can be influenced by factors other than electron transport rate (e.g., non-photochemical quenching).- The relationship with the PQ pool redox state can be complex and context-dependent.[6] |
| Gas Exchange (CO2 assimilation rate) | Measurement of the net uptake of CO2 by a leaf. | - Provides a measure of the overall photosynthetic carbon fixation.- Can be used to calculate stomatal conductance and transpiration rate. | - Can be influenced by stomatal closure, which may not directly reflect the efficiency of the light reactions.- Slower measurement compared to fluorescence. |
| P700 Redox State | Spectroscopic measurement of the redox state of the reaction center chlorophyll of Photosystem I (PSI). | - Provides information about the electron flow through PSI.- Can be measured simultaneously with chlorophyll fluorescence. | - Less commonly used than chlorophyll fluorescence.- Interpretation can be complex. |
Quantitative Correlation:
A study directly comparing the PQ-9 reduction level determined by High-Performance Liquid Chromatography (HPLC) with the chlorophyll fluorescence parameter 1-qP (which also reflects the redox state of the primary quinone acceptor of PSII, QA) in Arabidopsis thaliana leaves showed a strong positive correlation between the two measurements under high-light treatment.[6] This provides evidence that under certain conditions, chlorophyll fluorescence can serve as a reliable proxy for the redox state of the PQ pool. However, it is important to note that this correlation may not hold true under all physiological conditions or in all species.[7]
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their validation and application in research.
Measurement of this compound Redox State by HPLC
This method allows for the direct quantification of the oxidized and reduced forms of this compound.
Materials:
-
Liquid nitrogen or dry ice
-
Mortar and pestle
-
Ethyl acetate, ice-cold
-
Sodium borohydride (NaBH4)
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
Protocol:
-
Sample Collection and Quenching: Immediately freeze the plant material (e.g., leaf discs) in liquid nitrogen or on dry ice to halt all metabolic activity and preserve the in vivo redox state of the PQ pool.
-
Extraction: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. Add a known volume of ice-cold ethyl acetate and continue grinding to extract the lipids, including this compound.[8]
-
Centrifugation: Transfer the extract to a microcentrifuge tube and centrifuge at high speed to pellet the cell debris.
-
Sample Preparation for HPLC:
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the lipid extract in a suitable solvent for HPLC injection (e.g., ethanol or methanol).
-
For the determination of the total PQ pool size, a parallel sample is treated with a reducing agent like sodium borohydride to convert all oxidized PQ to its reduced form (PQH2).[8]
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Use an isocratic mobile phase (e.g., methanol:ethanol mixture) to separate the different forms of this compound.
-
Detect oxidized this compound (PQ) by its absorbance at 255 nm.[6]
-
Detect reduced this compound (PQH2) by its fluorescence with an excitation wavelength of 290 nm and an emission wavelength of 330 nm.[9]
-
-
Quantification: Calculate the amounts of PQ and PQH2 by comparing the peak areas to a standard curve of known concentrations. The redox state is then expressed as the ratio of PQH2 to the total PQ pool (PQ + PQH2).
Measurement of Chlorophyll a Fluorescence by Pulse-Amplitude-Modulation (PAM) Fluorometry
This non-invasive technique provides a rapid assessment of the efficiency of Photosystem II.
Materials:
-
PAM fluorometer
-
Leaf clips
-
Dark adaptation clips or a dark room
Protocol:
-
Dark Adaptation: Place a leaf clip on the area of the leaf to be measured and keep the plant in complete darkness for at least 15-30 minutes. This ensures that all PSII reaction centers are in an "open" state (this compound acceptors are oxidized).[10]
-
Measurement of F0: Apply a weak, short-duration measuring light pulse to determine the minimal fluorescence level (F0), when photochemical quenching is absent.[10]
-
Measurement of Fm: Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers. The maximal fluorescence level (Fm) is recorded during this pulse.[10]
-
Calculation of Maximum Quantum Yield of PSII (Fv/Fm): This parameter is calculated as (Fm - F0) / Fm. In a healthy, non-stressed plant, this value is typically around 0.83.
-
Light Adaptation and Measurement of Steady-State Fluorescence (Fs) and Maximum Fluorescence in the Light (Fm'):
-
Expose the leaf to a constant actinic light of a defined intensity.
-
After the fluorescence signal has reached a steady state (Fs), apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').[10]
-
-
Calculation of Effective Quantum Yield of PSII (ΦPSII): This is calculated as (Fm' - Fs) / Fm'. This parameter represents the efficiency with which light absorbed by PSII is used for photochemistry in the light-adapted state.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: this compound retrograde signaling pathway.
Caption: General biomarker validation workflow.
References
- 1. Frontiers | this compound and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of the Photosynthetic Yield of Cyanobacteria and Green Algae: Different Methods Give Different Answers | PLOS One [journals.plos.org]
- 8. This compound measurements [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]
Plastoquinone Function: A Comparative Analysis Between Cyanobacteria and Higher Plants
A comprehensive guide for researchers, scientists, and drug development professionals on the divergent and conserved roles of plastoquinone, a key molecule in photosynthetic electron transport.
This compound (PQ) is a vital lipid-soluble molecule that plays a central role in the photosynthetic and respiratory electron transport chains of oxygenic photosynthetic organisms. While its fundamental function as an electron and proton carrier is conserved, significant differences exist in its operational context and regulatory roles between cyanobacteria and higher plants. This guide provides an in-depth comparison of this compound function in these two groups, supported by experimental data and detailed methodologies.
Core Functional Comparisons
This compound's primary role in both cyanobacteria and higher plants is to shuttle electrons from Photosystem II (PSII) to the Cytochrome b₆f complex, coupling electron transport to proton translocation across the thylakoid membrane.[1][2] However, the integration of photosynthetic and respiratory electron transport chains in cyanobacteria introduces unique functionalities for the PQ pool not observed in the compartmentalized system of higher plant chloroplasts.[3][4][5][6]
In cyanobacteria, the thylakoid membrane houses both photosynthetic and respiratory components, leading to a shared PQ pool that is influenced by both light-driven and respiratory electron inputs.[3][4][5][6] This results in a partially reduced PQ pool even in darkness, a state not typically observed in higher plant chloroplasts where photosynthesis and respiration are spatially separated.[3][7]
Key Quantitative Differences
A comparative summary of key parameters related to the this compound pool in a representative cyanobacterium (Synechocystis sp. PCC 6803) and a higher plant (Arabidopsis thaliana) is presented below.
| Parameter | Cyanobacteria (Synechocystis sp. PCC 6803) | Higher Plants (Arabidopsis thaliana) | References |
| Total PQ Pool Size | ~50% of total PQ is photoactive | ~31% of total PQ is photoactive | [7][8] |
| PQ Molecules per 1000 Chlorophyll | Not explicitly stated, but photoactive pool is a significant portion | ~25 total PQ molecules, ~8 photoactive PQ molecules | [8] |
| Redox State in Darkness | Partially reduced | Largely oxidized | [3][7] |
| Midpoint Redox Potential (E'm) of QA/QA⁻ in PSII | ~ -142 mV (in intact PSII) | ~ -146 mV (in PSII particles) | [9] |
Signaling and Regulatory Functions
The redox state of the this compound pool serves as a crucial sensor for cellular redox status, initiating signaling cascades that regulate gene expression and acclimatory responses in both cyanobacteria and higher plants.[3][10]
In higher plants, a reduced PQ pool triggers a signaling pathway that leads to the phosphorylation of Light-Harvesting Complex II (LHCII) proteins, causing their migration from PSII to PSI in a process known as state transitions. This balances the excitation energy between the two photosystems.[11]
Cyanobacteria also exhibit state transitions, but the mechanism is different and involves the movement of the phycobilisome, their primary light-harvesting antenna, between PSII and PSI, also regulated by the PQ pool's redox state.[12] Furthermore, the redox state of this compound in cyanobacteria can regulate the distribution of respiratory complexes, influencing the balance between linear and cyclic electron flow.[12]
Antioxidant Capabilities
In its reduced form, plastoquinol (PQH₂), acts as a potent antioxidant, protecting the thylakoid membrane from oxidative damage by scavenging reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[10][13][14][15] This protective function is crucial in both cyanobacteria and higher plants, particularly under high light stress where ROS production is elevated.[10][14][15]
Biosynthesis of this compound
The biosynthesis of the this compound head group follows different pathways in cyanobacteria and higher plants. Higher plants utilize the homogentisate pathway.[13] In contrast, many cyanobacteria appear to use a pathway for the quinone ring synthesis that is more similar to the ubiquinone biosynthesis pathway found in proteobacteria.[16] However, some acylthis compound derivatives are conserved across both groups.[1][2]
Experimental Protocols
Accurate determination of the this compound pool's size and redox state is fundamental to understanding its function. Below are summaries of widely used experimental methodologies.
Determination of this compound Pool Size and Redox State via HPLC
This method provides a direct and quantitative measurement of the amounts of oxidized (PQ) and reduced (PQH₂) this compound.
Protocol Summary:
-
Sample Collection and Illumination: Cells or leaves are subjected to specific light conditions (e.g., darkness, far-red light for full oxidation, or high light for full reduction) to manipulate the PQ pool redox state.[7][17][18]
-
Rapid Extraction: The sample is rapidly frozen in liquid nitrogen and ground. Plastoquinones are then extracted using an ice-cold organic solvent like ethyl acetate or hexane/acetone.[7][17][19] This step must be performed quickly to preserve the in vivo redox state.
-
HPLC Analysis: The extract is clarified by centrifugation and injected into a High-Performance Liquid Chromatography (HPLC) system, typically with a reverse-phase C18 column.
-
Detection and Quantification: PQ is detected by its UV absorbance (around 255 nm), while PQH₂ can be detected by fluorescence (excitation ~290 nm, emission ~330 nm) or electrochemically.[19] The amounts of PQ and PQH₂ are quantified by comparing the peak areas to known standards.
-
Total PQ Pool and Redox State Calculation: The total PQ pool is the sum of PQ and PQH₂. The redox state is expressed as the ratio of PQH₂ to the total PQ pool.[17][18] To determine the total amount of PQ, a parallel sample can be treated with a reducing agent like sodium borohydride (NaBH₄) to convert all PQ to PQH₂ before HPLC analysis.[18][19]
Semi-Quantitative Estimation of PQ Pool Redox State via Chlorophyll a Fluorescence
This non-invasive technique provides a rapid, semi-quantitative assessment of the relative redox state of the PQ pool by analyzing the kinetics of chlorophyll a fluorescence induction (the OJIP transient).[3][20]
Protocol Summary:
-
Dark Adaptation: The sample (leaves, algal, or cyanobacterial suspension) is dark-adapted for a specific period (e.g., 15-20 minutes) to ensure all reaction centers are open.
-
Fluorescence Measurement: The sample is exposed to a short, intense pulse of light, and the resulting rise in chlorophyll fluorescence from a minimal level (Fo) to a maximal level (Fm) is recorded.
-
OJIP Analysis: The shape of the fluorescence induction curve (the OJIP transient) is analyzed. The relative fluorescence yield at the J-step (Vj) is particularly sensitive to the redox state of the PQ pool.[3] An increase in Vj indicates a more reduced PQ pool.
-
Light-Acclimated Measurements: For samples under illumination, a similar approach can be used by measuring the fluorescence transient from the steady-state fluorescence level (F') to the maximum fluorescence in the light-acclimated state (Fm'). A modified parameter, VJ', is used to estimate the PQ pool redox state under these conditions.[3]
Visualizing the Pathways
The following diagrams illustrate the key differences in the electron transport pathways involving this compound in cyanobacteria and higher plants.
Caption: Linear electron flow in higher plant chloroplasts.
Caption: Interconnected photosynthetic and respiratory electron transport in cyanobacteria.
Caption: Workflow for HPLC-based this compound analysis.
References
- 1. Frontiers | Evolutionary conservation of acylthis compound species from cyanobacteria to eukaryotic photosynthetic organisms of green and red lineages [frontiersin.org]
- 2. Evolutionary conservation of acylthis compound species from cyanobacteria to eukaryotic photosynthetic organisms of green and red lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Photosynthetic Yield of Cyanobacteria and Green Algae: Different Methods Give Different Answers | PLOS One [journals.plos.org]
- 6. Comparison of the Photosynthetic Yield of Cyanobacteria and Green Algae: Different Methods Give Different Answers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox potentials of primary electron acceptor quinone molecule (QA)− and conserved energetics of photosystem II in cyanobacteria with chlorophyll a and chlorophyll d - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and signaling functions of the this compound pool in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The this compound pool, poised for cyclic electron flow? [frontiersin.org]
- 12. Electron transport and light-harvesting switches in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Antioxidant Properties of Plant this compound in vivo and in vitro - Vetoshkina - Biofizika [rjeid.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound measurements [bio-protocol.org]
- 18. This compound pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The redox potential of the this compound pool of the cyanobacterium Synechocystis species strain PCC 6803 is under strict homeostatic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Plastoquinone's Pivotal Role in Stress Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The intricate network of stress signaling in plants is crucial for their survival and adaptation to ever-changing environmental conditions. At the heart of this network lies plastoquinone (PQ), a mobile electron carrier within the photosynthetic electron transport chain (PETC). Beyond its fundamental role in photosynthesis, the redox state of the PQ pool has emerged as a critical sensor and transducer of environmental stress, initiating signaling cascades that regulate gene expression and elicit protective responses. This guide provides a comprehensive comparison of this compound's role in stress signaling with other key signaling molecules, supported by experimental data and detailed methodologies.
This compound Signaling vs. Alternative Pathways: A Quantitative Look
Under stress conditions such as high light, drought, or extreme temperatures, the balance between the rate of light absorption and the capacity of the photosynthetic apparatus to utilize this energy is disrupted. This leads to a change in the redox state of the this compound pool, which serves as a primary signal. The reduced form of this compound, plastoquinol (PQH2), not only acts as an antioxidant itself but also contributes to the generation of other signaling molecules, most notably reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[1][2] This positions the PQ pool as an upstream regulator in a complex signaling web.
The following table summarizes quantitative data from studies on Arabidopsis thaliana under high light stress, comparing the impact of the this compound redox state and hydrogen peroxide on gene expression. It is important to note that this data is compiled from different studies and direct quantitative comparisons should be made with caution.
| Signaling Molecule/Pathway | Stress Condition | Organism | Quantitative Measure | Downstream Effect | Reference |
| This compound Redox State | High Light (5 hours) | Arabidopsis thaliana | Reduction of the PQ pool | Regulation of 50 nuclear genes | [3] |
| Hydrogen Peroxide (H2O2) | High Light | Arabidopsis thaliana | Increased H2O2 levels | Up-regulation of early signaling and defense-related transcripts | [4] |
| Ascorbate (Antioxidant) | High Light | Chlamydomonas reinhardtii | Consumption of ascorbate | Scavenging of singlet oxygen | [5] |
Signaling Pathways and Experimental Workflows
To visualize the central role of this compound in stress signaling and the experimental approaches to its study, the following diagrams are provided.
Experimental Protocols
Accurate measurement of the this compound pool's redox state is fundamental to validating its role in signaling. Two primary methods are widely used: High-Performance Liquid Chromatography (HPLC) for direct quantification and chlorophyll a fluorescence measurement (OJIP analysis) for a non-invasive, in vivo assessment.
Protocol 1: HPLC-Based Quantification of this compound Redox State
This method allows for the direct measurement of the oxidized (PQ) and reduced (PQH2) forms of this compound.[6][7][8][9]
1. Plant Material and Stress Treatment:
-
Grow plants (e.g., Arabidopsis thaliana) under controlled conditions.
-
Apply the desired stress treatment (e.g., high light at 1000 µmol photons m⁻² s⁻¹) for a specific duration.
-
Harvest leaf tissue by flash-freezing in liquid nitrogen to instantly stop metabolic processes.
2. Extraction of Plastoquinones:
-
Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle.
-
Immediately add a cold extraction solvent (e.g., acetone or a methanol/petroleum ether mixture) to the powder.
-
Vortex vigorously and centrifuge at a high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant containing the lipid-soluble quinones.
-
Repeat the extraction step to ensure complete recovery.
-
Evaporate the solvent under a stream of nitrogen gas to prevent oxidation.
-
Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., ethanol).
3. HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase typically consisting of a mixture of methanol and hexane or ethanol and propanol.
-
Detect oxidized this compound (PQ) using a UV detector at approximately 255 nm.[8]
-
Detect reduced plastoquinol (PQH2) using a fluorescence detector with excitation at around 290 nm and emission at approximately 330 nm.[10]
-
Alternatively, use an electrochemical detector for sensitive detection of both forms.
4. Quantification:
-
Prepare standard curves using purified PQ and PQH2 to determine the concentration in the samples.
-
The redox state of the this compound pool is calculated as the ratio of [PQH2] to the total this compound pool ([PQ] + [PQH2]).
Protocol 2: Non-invasive Assessment of this compound Redox State using OJIP Chlorophyll Fluorescence Analysis
This technique provides a rapid and non-destructive method to estimate the redox state of the PQ pool by analyzing the polyphasic rise in chlorophyll fluorescence upon illumination of a dark-adapted leaf.[11][12][13][14][15]
1. Dark Adaptation:
-
Dark-adapt the plant leaf for a minimum of 20-30 minutes to ensure all reaction centers of photosystem II (PSII) are open and the electron transport chain is in a defined state.
2. Measurement:
-
Use a portable chlorophyll fluorometer capable of recording the fast fluorescence transient (OJIP curve).
-
Apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) to the dark-adapted leaf.
-
The instrument records the fluorescence intensity from the initial level (Fo or O-step) to the maximum level (Fm or P-step) within a few seconds.
3. Data Analysis (JIP-test):
-
The OJIP transient is characterized by several distinct steps:
-
O-step (Fo): Minimal fluorescence, all PSII reaction centers are open.
-
J-step (at ~2 ms): Reflects the accumulation of the reduced primary quinone acceptor of PSII (QA-).
-
I-step (at ~30 ms): Intermediate step.
-
P-step (Fm): Maximal fluorescence, all PSII reaction centers are closed.
-
-
The relative variable fluorescence at the J-step (Vj) is a key parameter used to estimate the redox state of the PQ pool. An increase in Vj is indicative of a more reduced PQ pool.
-
The formula for Vj is: Vj = (Fj - Fo) / (Fm - Fo) .
-
Other parameters derived from the JIP-test can provide further insights into the photosynthetic apparatus's efficiency and the electron transport chain's status.
Conclusion
The validation of this compound's role in stress signaling pathways is a dynamic and ongoing area of research. The evidence strongly supports its function as a primary sensor of cellular redox state, initiating downstream signaling cascades that are vital for plant acclimation and defense. While this compound signaling is intricately linked with the production of other signaling molecules like H2O2, its position upstream in the signaling cascade underscores its fundamental importance. The experimental protocols detailed in this guide provide robust methods for researchers to quantitatively assess the this compound pool's redox state, enabling further elucidation of its multifaceted role in plant stress responses and providing potential targets for the development of novel crop protection strategies and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and signaling functions of the this compound pool in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross Talk between H2O2 and Interacting Signal Molecules under Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plastoquinol is more active than α-tocopherol in singlet oxygen scavenging during high light stress of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Pathways of Oxygen-Dependent Oxidation of the this compound Pool in the Dark After Illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Validating the Link Between Plastoquinone Redox State and Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate communication between the chloroplast and the nucleus, known as retrograde signaling, is crucial for plant development and environmental adaptation. Among the various signals originating from the chloroplast, the redox state of the plastoquinone (PQ) pool has emerged as a key regulator of nuclear gene expression. This guide provides an objective comparison of the PQ redox signaling pathway with other prominent retrograde signaling pathways, supported by experimental data and detailed methodologies.
Comparative Analysis of Retrograde Signaling Pathways
The regulation of nuclear gene expression by chloroplast-derived signals is a complex process involving multiple pathways. While the redox state of the this compound pool is a significant contributor, other signaling molecules such as reactive oxygen species (ROS), Mg-protoporphyrin IX (Mg-Proto IX), and 3'-phosphoadenosine 5'-phosphate (PAP) also play crucial roles. The following table summarizes the quantitative impact of these pathways on the expression of representative nuclear genes.
| Signaling Pathway | Key Signal Molecule(s) | Experimental Condition/Treatment | Target Gene | Organism | Fold Change in Expression | Reference |
| This compound Redox State | This compound (PQ) | DBMIB (Oxidized PQ pool) | HSP70 | Arabidopsis thaliana | Increased | [1] |
| This compound Redox State | This compound (PQ) | DCMU (Reduced PQ pool) | HSP70 | Arabidopsis thaliana | Decreased | [1] |
| This compound Redox State | This compound (PQ) | Oxidized PQ pool | C16 fatty acid desaturases (PAD, PTD12) | Phaeodactylum tricornutum | 1.6 to 3.4-fold increase | [2] |
| Reactive Oxygen Species (ROS) | Hydrogen Peroxide (H₂O₂) | High light stress | Not specified | Arabidopsis thaliana | Log2 fold-changes reported for various genes | [3] |
| Mg-Protoporphyrin IX | Mg-Protoporphyrin IX | 5-aminolevulinic acid (ALA) treatment | Cold-responsive genes (CBF1, CBF2, COR15a) | Arabidopsis thaliana | 3.2 to 4.7-fold increase | [4] |
| PAP Signaling | 3'-phosphoadenosine 5'-phosphate (PAP) | sal1 mutant (PAP accumulation) | Stress-responsive genes (APX2) | Arabidopsis thaliana | Constitutively up-regulated | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound redox signaling pathway from chloroplast to nucleus.
Caption: Experimental workflow for validating the PQ-gene expression link.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of this compound redox signaling.
Measurement of this compound Redox State by HPLC
This method allows for the direct quantification of the oxidized (PQ) and reduced (plastoquinol, PQH₂) forms of the this compound pool.
1. Sample Collection and Quenching:
-
Harvest plant material (e.g., Arabidopsis leaves) under specific light or dark conditions.
-
Immediately freeze the samples in liquid nitrogen to quench all metabolic processes and preserve the in vivo redox state of the PQ pool.
2. Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the quinones by adding a cold organic solvent mixture, such as acetone/hexane (1:1 v/v).
-
Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C.
-
Collect the supernatant containing the lipid-soluble quinones.
3. HPLC Analysis:
-
Inject the extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use a mobile phase appropriate for separating PQ and PQH₂, such as a gradient of methanol, ethanol, and water.
-
Detect oxidized PQ by its absorbance at 255 nm and reduced PQH₂ by fluorescence (excitation at 290 nm, emission at 330 nm).[6]
-
Quantify the amounts of PQ and PQH₂ by comparing the peak areas to those of known standards.
4. Calculation of Redox State:
-
The redox state of the PQ pool is expressed as the percentage of the reduced form: % Reduced PQ = [PQH₂ / (PQ + PQH₂)] * 100
Measurement of this compound Redox State by Chlorophyll a Fluorescence (OJIP Transient)
This non-invasive technique provides a semi-quantitative estimation of the PQ pool redox state by analyzing the fast chlorophyll fluorescence induction kinetics.
1. Dark Adaptation:
-
Dark-adapt the plant leaf for at least 20 minutes to ensure all reaction centers of Photosystem II (PSII) are open and the PQ pool is in a defined state.
2. Measurement:
-
Use a fluorometer capable of recording the OJIP transient (e.g., a Plant Efficiency Analyser).
-
Apply a saturating light pulse (e.g., >3000 µmol photons m⁻² s⁻¹) to the dark-adapted leaf.
-
The instrument records the fluorescence intensity from the initial level (F₀ or O-step) to the maximal level (Fₘ or P-step).
3. Analysis of the OJIP Curve:
-
The J-step (occurring at ~2 ms) of the fluorescence transient is particularly sensitive to the redox state of the PQ pool.
-
The relative variable fluorescence at the J-step (Vⱼ) is calculated as: Vⱼ = (Fⱼ - F₀) / (Fₘ - F₀)
-
An increase in Vⱼ indicates a more reduced PQ pool.[7]
4. Comparison and Calibration:
-
To obtain a more quantitative measure, the Vⱼ values can be compared between different experimental conditions (e.g., control vs. DCMU/DBMIB treatment).
-
For a more absolute estimation, the PQ pool can be fully oxidized with far-red light and fully reduced with high-intensity light to establish the dynamic range of Vⱼ.
Quantification of Gene Expression by qRT-PCR
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive method to measure the transcript abundance of specific genes.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue of interest using a suitable kit or protocol.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Primer Design and Validation:
-
Design gene-specific primers for the target gene (e.g., Lhcb) and a stable reference gene (e.g., Actin or Ubiquitin).
-
Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.
3. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).
-
Perform the reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample. The fold change is typically calculated as 2-ΔΔCt.
References
- 1. researchgate.net [researchgate.net]
- 2. marine.rutgers.edu [marine.rutgers.edu]
- 3. Expression of ROS-responsive genes and transcription factors after metabolic formation of H2O2 in chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mg-Protoporphyrin IX Signals Enhance Plant’s Tolerance to Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? [frontiersin.org]
- 6. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A non-invasive assay of the this compound pool redox state based on the OJIP-transient - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Stress Showdown: How Light, Drought, and Heat Alter the Plastoquinone Pool
A comparative analysis of the plastoquinone (PQ) pool's redox state under various environmental pressures reveals distinct and overlapping responses critical for plant acclimation and survival. The PQ pool, a mobile electron carrier in the thylakoid membrane, acts as a crucial sensor, translating environmental cues into regulatory signals that modulate gene expression and photosynthetic activity.
Environmental stresses such as high light, drought, and extreme temperatures significantly disrupt the photosynthetic electron transport chain, leading to marked changes in the reduction level of the this compound (PQ) pool. High light intensity and drought conditions typically cause an over-reduction of the PQ pool due to a downstream bottleneck in electron transport, often exacerbated by stomatal closure and reduced CO2 availability.[1][2] Conversely, moderate heat stress can lead to an oxidation of the PQ pool in young leaves, though responses can vary with the age of the plant tissue and severity of the stress.[3][4] These shifts in the PQ redox state are not merely symptoms of stress but are integral to the plant's signaling network, initiating acclimatory responses to mitigate damage and optimize photosynthesis.[5][6]
Comparative Effects of Environmental Stresses on the this compound Pool
The redox state of the PQ pool is a sensitive barometer of the balance between the light-dependent reactions and downstream metabolic processes. Different environmental stressors uniquely alter this balance, eliciting specific changes in the proportion of reduced plastoquinol (PQH2) to oxidized this compound.
| Environmental Stress | Primary Effect on PQ Pool Redox State | Underlying Mechanism | Key Signaling Outcome |
| High Light | Increased Reduction | Rate of PSII electron supply exceeds the capacity of downstream acceptors (cytochrome b6f, PSI, carbon fixation).[7] | Activates STN7 kinase, leading to state transitions and phosphorylation of light-harvesting complex II (LHCII); triggers retrograde signaling to adjust gene expression for photoprotection.[5][8] |
| Drought | Increased Reduction | Stomatal closure limits CO2 availability, reducing the demand for NADPH and ATP from carbon fixation. This backs up the electron transport chain.[1][9] | A more reduced PQ pool is linked to enhanced root growth as a drought avoidance strategy. It may also trigger singlet oxygen signaling.[2][10] |
| Heat Stress | Variable (Oxidation or Reduction) | Moderate heat can impair the water-oxidizing complex of PSII, leading to PQ pool oxidation in young leaves.[3][4] In older leaves or under severe stress, damage to electron acceptors can impede electron flow from QA, causing reduction.[3][11] | Changes in the PQ pool redox state and redistribution of PQ molecules are proposed regulatory mechanisms in response to heat.[3][4] |
Signaling Pathways Modulated by the this compound Pool
The redox state of the this compound pool is a central hub for retrograde signaling, where the operational status of the chloroplast is communicated to the nucleus to regulate gene expression. A reduced PQ pool activates the STN7 kinase, which phosphorylates LHCII, initiating state transitions that redistribute energy to Photosystem I (PSI). This is a short-term acclimation response. Long-term responses involve the regulation of nuclear genes encoding photosynthetic proteins. Additionally, the PQ pool's redox state influences the production of reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide, which act as secondary messengers in stress signaling pathways.[5][10][12]
Experimental Protocols for Measuring the this compound Pool Redox State
Accurate quantification of the PQ pool's redox state is essential for studying its role in photosynthesis and stress signaling. The primary methods involve rapid sampling and extraction followed by analysis, or non-invasive spectroscopic techniques.
1. High-Performance Liquid Chromatography (HPLC) Method
This is a direct, quantitative method that separates and measures the oxidized (PQ) and reduced (PQH2) forms.
-
Sample Collection and Quenching: Leaf discs or algal cells are rapidly harvested under specific light conditions and immediately frozen in liquid nitrogen to quench all enzymatic and photochemical activity, preserving the in vivo redox state.
-
Extraction: The frozen sample is ground to a fine powder. Plastoquinones are extracted using an organic solvent mixture, such as ethyl acetate or acetone/hexane, often on ice and in dim light to prevent auto-oxidation of PQH2.[13]
-
Analysis: The extract is clarified by centrifugation and injected into an HPLC system, typically with a reverse-phase C18 column. The separated PQ and PQH2 are detected by a UV-Vis or electrochemical detector.
-
Quantification: The amounts of PQ and PQH2 are determined by comparing peak areas to those of known standards. The redox state is expressed as the ratio PQH2 / (PQ + PQH2).
2. Chlorophyll a Fluorescence (OJIP) Transient Analysis
This is a non-invasive, semi-quantitative method that infers the PQ pool redox state from the shape of the fast fluorescence induction curve.[14][15]
-
Dark Adaptation: The sample (e.g., a leaf) is dark-adapted for a period (typically 15-30 minutes) to ensure all reaction centers are "open" (QA is oxidized).
-
Measurement: The sample is exposed to a short, saturating pulse of light. A fluorometer records the chlorophyll fluorescence intensity over time, from the initial level (O) through intermediate steps (J, I) to the peak level (P).
-
Analysis: The relative fluorescence yield at the "J" step (VJ) is linearly related to the availability of oxidized PQ molecules.[15] A higher VJ value indicates a more oxidized PQ pool, while a lower VJ suggests a more reduced pool. The parameter 1-VJ is often used to estimate the reduction state of the PQ pool.[14]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Function of this compound in heat stress reactions of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The redox state of the this compound pool controls the level of the light-harvesting chlorophyll a/b binding protein complex II (LHC II) during photoacclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impacts of Drought on Photosynthesis in Major Food Crops and the Related Mechanisms of Plant Responses to Drought - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased drought resistance in state transition mutants is linked to modified this compound pool redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and signaling functions of the this compound pool in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of the redox state of the this compound pool in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A non-invasive assay of the this compound pool redox state based on the OJIP-transient. [sonar.ch]
A Structural Showdown: Plastoquinone and its Quinone Counterparts in Electron Transport
A deep dive into the structural nuances of plastoquinone, ubiquinone, and menaquinone reveals how subtle molecular differences dictate their distinct roles as electron carriers in vital biological processes. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
At the heart of cellular energy conversion, a class of molecules known as quinones diligently shuttles electrons, driving the processes of photosynthesis and respiration. Among these, this compound (PQ), ubiquinone (UQ, or Coenzyme Q), and menaquinone (MK, or Vitamin K2) are paramount. While sharing a common quinone framework, their structural variations—from the type of quinone headgroup to the length and saturation of their isoprenoid tails—are critical determinants of their redox potential, membrane localization, and specificity within their respective electron transport chains.
Structural and Functional Distinctions at a Glance
This compound is integral to the light-dependent reactions of photosynthesis, operating within the thylakoid membranes of chloroplasts.[1][2][3] It is structurally a benzoquinone, similar to ubiquinone, but with key differences in the substituent groups on the benzoquinone ring.[4] Ubiquinone, found in the inner mitochondrial membrane of eukaryotes and most bacteria, is a central player in cellular respiration.[5][6] Menaquinone, a naphthoquinone, is characteristic of bacterial electron transport chains, including in anaerobic respiration.[7][8]
These structural variations directly impact their function. The redox potential, a measure of a molecule's tendency to accept electrons, is a key differentiator. Menaquinones are generally considered low-potential quinones, while ubiquinone and this compound are high-potential quinones.[9] This difference is crucial for their placement and function within the thermodynamic landscape of their respective electron transport chains.
Quantitative Comparison of Quinone Electron Carriers
To facilitate a clear comparison, the table below summarizes the key quantitative data for the most common forms of these quinones.
| Property | This compound-9 (PQ-9) | Ubiquinone-10 (CoQ10) | Menaquinone-7 (MK-7) |
| Quinone Headgroup | 1,4-Benzoquinone | 1,4-Benzoquinone | 1,4-Naphthoquinone |
| Substituents on Ring | Two methyl groups | Two methoxy groups, one methyl group | One methyl group |
| Isoprenoid Tail Length | 9 isoprene units | 10 isoprene units | 7 isoprene units |
| Molar Mass ( g/mol ) | ~749.22 | ~863.34[10] | ~649.00 |
| Calculated Redox Potential (E m(Q/Q·−)) in water vs. NHE | -154 mV[11] | -163 mV[11] | -260 mV[11] |
| Primary Location | Chloroplast thylakoid membrane[4] | Inner mitochondrial membrane[4] | Bacterial cytoplasmic membrane |
| Primary Function | Photosynthetic electron transport[2][3] | Respiratory electron transport[6] | Bacterial respiratory/photosynthetic electron transport |
Visualizing the Structures and Pathways
To better understand the molecular architecture and their roles in biological systems, the following diagrams have been generated.
Caption: Chemical structures of this compound-9, Ubiquinone-10, and Menaquinone-7.
Caption: Simplified electron transport chains in photosynthesis and cellular respiration.
Experimental Methodologies
Accurate characterization of these quinones is essential for research and development. Below are detailed protocols for key experiments.
Determination of Quinone Reductase Activity (Spectrophotometric Assay)
This method measures the activity of quinone reductase by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
20 mM Tris-Cl buffer (pH 7.5)
-
100 mM NADPH stock solution
-
100 mM p-benzoquinone stock solution (or other quinone substrate)
-
Purified quinone reductase enzyme
-
Spectrophotometer and cuvettes
Procedure:
-
In a cuvette, mix 970 µl of 20 mM Tris-Cl (pH 7.5), 10 µl of 100 mM NADPH (final concentration 1 mM), and 10 µl of 100 mM p-benzoquinone (final concentration 1 mM).
-
Equilibrate the mixture at 30 °C.
-
Zero the spectrophotometer at 340 nm.
-
Initiate the reaction by adding 1 to 10 µg of purified quinone reductase to the cuvette.
-
Immediately start recording the decrease in absorbance at 340 nm. A linear change should be observed.
-
Let the reaction proceed for 5 to 10 minutes or until a steady rate is observed.
-
Calculate the enzyme activity in nmol/min using the extinction coefficient for NADPH of 6,220 M⁻¹ cm⁻¹.[1]
Analysis of Quinones by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the separation and quantification of menaquinone-7 (MK-7), which can be adapted for other quinones.
Materials:
-
C18 Gemini column
-
Mobile phase: 2-propanol and n-hexane (2:1, v/v)
-
Extraction solvent: 2-propanol and n-hexane (2:1, v/v)
-
Lipase (for samples with high lipid content)
-
HPLC system with UV detector
Procedure:
-
Sample Extraction: For microbial fermentation samples, perform enzymatic hydrolysis with 1% (w/v) lipase, followed by ethanol-water treatment to remove lipids and denature proteins. Extract the quinones with a 2-propanol and n-hexane (2:1, v/v) mixture.
-
Chromatographic Separation:
-
Inject the extracted sample onto a C18 Gemini column.
-
Perform isocratic elution with a mobile phase of 2-propanol:n-hexane (2:1, v/v) at a flow rate of 0.5 mL/min.
-
-
Detection:
-
Monitor the eluent using a UV detector scanning from 200-400 nm.
-
Extract the chromatogram at a wavelength of 248 nm for MK-7.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations.
-
The limit of detection (LOD) and limit of quantification (LOQ) for MK-7 with this method are approximately 0.1 µg/mL and 0.29 µg/mL, respectively.
-
Electrochemical Analysis of Quinones by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to study the redox properties of quinones.
Experimental Setup:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode: Glassy carbon electrode
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter electrode: Platinum wire
-
-
Electrolyte solution: Aprotic solvent (e.g., dichloromethane, acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP).
Procedure:
-
Prepare a solution of the quinone of interest (e.g., 2 mM) in the electrolyte solution.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Set the parameters on the potentiostat:
-
Potential range: e.g., from 0 V to -1.5 V (this will depend on the quinone).
-
Scan rate: e.g., 100 mV/s.
-
-
Record the cyclic voltammogram. The resulting plot of current vs. potential will show peaks corresponding to the reduction and oxidation of the quinone.
-
The midpoint potential between the anodic and cathodic peaks provides an estimate of the formal redox potential of the quinone under the experimental conditions.
Caption: Workflow for Cyclic Voltammetry analysis of quinones.
This guide provides a foundational understanding of the structural and functional diversity of these critical electron carriers. The detailed experimental protocols offer a starting point for researchers to further investigate their properties and roles in biological systems and as potential drug targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Activity Measurement of NAD(P)H dehydrogenase (quinone) Using Spectrophotometric Assays [creative-enzymes.com]
- 4. escholarship.org [escholarship.org]
- 5. Voltammetry of quinones in unbuffered aqueous solution: reassessing the roles of proton transfer and hydrogen bonding in the aqueous electrochemistry of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Redox potentials of ubiquinone, menaquinone, phylloquinone, and this compound in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Quinone Reductase Activity [bio-protocol.org]
- 10. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crowded Thylakoid: A Comparative Guide to Validating Plastoquinone Diffusion Models
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within the thylakoid membrane is paramount. Plastoquinone (PQ), a vital electron carrier in photosynthesis, navigates this densely packed environment, and accurately modeling its diffusion is crucial for predicting photosynthetic efficiency and developing targeted herbicides or protective agents. This guide provides a comprehensive comparison of mathematical models describing PQ diffusion and details the experimental methodologies essential for their validation.
Two primary classes of mathematical models have been employed to describe the movement of this compound within the thylakoid membrane: kinetic models and percolation/diffusion-limited models. Kinetic models typically treat the membrane as a homogenous environment where reactions and diffusion are governed by rate constants. In contrast, percolation and diffusion-limited models explicitly account for the crowded nature of the thylakoid membrane, where the movement of PQ is hindered by the high concentration of protein complexes.
Comparing the Models: A Quantitative Look
The validation of these models hinges on experimental data that can quantify the dynamics of the this compound pool. Techniques such as High-Performance Liquid Chromatography (HPLC), chlorophyll a fluorescence measurements, and Fluorescence Recovery After Photobleaching (FRAP) provide the necessary quantitative parameters. The following tables summarize key data obtained through these methods, offering a basis for comparing the predictions of different mathematical models.
| Parameter | Experimental Value | Method | Organism | Reference |
| Total this compound Pool Size | 25 ± 3 molecules / 1000 chlorophyll molecules | HPLC | Arabidopsis thaliana | [1][2] |
| Photoactive this compound Pool Size | ~8 molecules / 1000 chlorophyll molecules (~31% of total PQ) | HPLC | Arabidopsis thaliana | [1][2] |
| This compound Redox State (Dark-adapted) | ~24% reduced | HPLC | Arabidopsis thaliana | [2] |
| This compound Redox State (Light-adapted) | Nearly 100% reduced (at 150 µmol photons m⁻²s⁻¹) | HPLC | Arabidopsis thaliana | [2] |
| Plastoquinol (PQH₂) Content (Dark-adapted) | Variable, can be measured relative to total PQ | HPLC with fluorescence detection | Synechocystis sp. PCC 6803 | [1] |
| Plastoquinol (PQH₂) Content (Light-treated) | Increases with light exposure | HPLC with fluorescence detection | Synechocystis sp. PCC 6803 | [1] |
| Parameter | Theoretical/Estimated Value | Model Type | Key Assumption | Reference |
| This compound Diffusion Coefficient (in pure liposomes) | 1 - 3.5 x 10⁻⁷ cm²/s | Experimental (used in modeling) | Unhindered diffusion | [3] |
| Effective this compound Diffusion Coefficient (in crowded membrane) | Significantly lower than in pure liposomes | Percolation Theory / Monte Carlo | Diffusion is obstructed by protein complexes | [4] |
| This compound Diffusion | Can be a limiting factor for electron transport | Kinetic and Diffusion Models | Dependent on the specific model parameters and assumptions | [4][5] |
Experimental Protocols for Model Validation
Accurate experimental data is the bedrock of model validation. Below are detailed methodologies for the key techniques used to probe this compound dynamics.
High-Performance Liquid Chromatography (HPLC) for this compound Pool Size and Redox State
This method allows for the direct quantification of oxidized (PQ) and reduced (plastoquinol, PQH₂) forms of this compound.
Protocol:
-
Sample Collection and Quenching: Rapidly harvest leaf discs or algal cells and immediately freeze them in liquid nitrogen to quench all enzymatic activity and preserve the in vivo redox state.
-
Extraction: Homogenize the frozen samples in an ice-cold extraction buffer (e.g., acetone or a mixture of hexane and isopropanol). The extraction should be performed under dim light to prevent photo-oxidation.
-
Centrifugation: Centrifuge the homogenate to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid-soluble quinones.
-
Evaporation and Resuspension: Evaporate the solvent under a stream of nitrogen gas and resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol or methanol).
-
HPLC Analysis:
-
Inject the sample into a reverse-phase HPLC system equipped with a C18 column.
-
Use a mobile phase gradient (e.g., methanol/ethanol) to separate PQ and PQH₂.
-
Detect PQ by its UV absorbance at approximately 255 nm.
-
Detect PQH₂ by its native fluorescence (excitation ~290 nm, emission ~330 nm) or by UV absorbance after post-column oxidation.
-
-
Quantification: Calculate the concentrations of PQ and PQH₂ by comparing the peak areas to those of known standards. The total PQ pool size is the sum of PQ and PQH₂. The redox state is expressed as the percentage of the pool that is reduced ([PQH₂] / ([PQ] + [PQH₂]) * 100).[1][2][6]
Chlorophyll a Fluorescence (OJIP) Transient Analysis
This non-invasive technique provides a semi-quantitative measure of the redox state of the primary quinone acceptor of Photosystem II (QA) and, by inference, the this compound pool. The shape of the fast fluorescence induction curve (OJIP transient) is sensitive to the initial redox state of the electron transport chain.
Protocol:
-
Dark Adaptation: Dark-adapt the leaf or algal sample for a period of 15-30 minutes to ensure that all reaction centers are in the "open" state (QA is oxidized).
-
Measurement Setup: Place the sample in a fluorometer capable of recording fast fluorescence kinetics (e.g., a Plant Efficiency Analyser, PEA).
-
Induction of Fluorescence: Illuminate the sample with a short, saturating pulse of light (typically >3000 µmol photons m⁻²s⁻¹).
-
Data Recording: Record the fluorescence emission from the initial level (F₀ or O-step) to the maximum level (Fm or P-step) over a logarithmic time scale from microseconds to a few seconds.
-
Analysis of the OJIP Transient:
-
O-step (F₀): The initial fluorescence level when all PSII reaction centers are open.
-
J-step (at ~2 ms): Reflects the accumulation of the reduced primary quinone acceptor, QA⁻. The relative variable fluorescence at the J-step (VJ = (FJ - F₀) / (Fm - F₀)) is often used as an indicator of the PQ pool redox state. An increase in VJ suggests a more reduced PQ pool at the start of the measurement.
-
I-step (at ~30 ms): Represents a further reduction of the electron transport chain, including the PQ pool.
-
P-step (Fm): The maximum fluorescence level when all PSII reaction centers are closed (QA is fully reduced).
-
-
Data Interpretation: Compare the shape of the OJIP transient, particularly the height of the J-step, under different experimental conditions to infer changes in the PQ pool redox state.[7]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful microscopy technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane. While this compound itself is not fluorescent, its diffusion can be inferred by labeling the lipid phase of the thylakoid membrane with a lipophilic fluorescent probe.
Protocol:
-
Sample Preparation:
-
Isolate intact thylakoid membranes from the organism of interest (e.g., spinach).
-
Incubate the thylakoids with a lipophilic fluorescent dye (e.g., a fluorescent lipid analog) that partitions into the membrane.
-
Wash the thylakoids to remove any unbound dye.
-
Mount the stained thylakoids on a microscope slide.
-
-
Microscopy Setup:
-
Use a confocal laser scanning microscope (CLSM) equipped for FRAP experiments.
-
Select an appropriate laser line for exciting the fluorescent probe and a corresponding emission filter.
-
-
Pre-bleach Imaging: Acquire a few images of the thylakoid membrane at low laser power to establish the initial fluorescence intensity.
-
Photobleaching:
-
Define a region of interest (ROI) on the membrane.
-
Irradiate the ROI with a brief, high-intensity laser pulse to irreversibly photobleach the fluorescent probes within that area.
-
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse in from the surrounding membrane.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for any photobleaching that occurs during the post-bleach imaging by monitoring the fluorescence of a non-bleached region.
-
Fit the fluorescence recovery curve to a mathematical model of diffusion (e.g., a reaction-diffusion model) to extract the diffusion coefficient (D) and the mobile fraction of the fluorescent probe.[8][9][10] The diffusion coefficient of the lipid probe provides an estimate of the fluidity of the membrane environment through which this compound diffuses.
-
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
Caption: The photosynthetic electron transport chain in the thylakoid membrane.
References
- 1. The Redox Potential of the this compound Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC-based method of estimation of the total redox state of this compound in chloroplasts, the size of the photochemically active this compound-pool and its redox state in thylakoids of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dependence of plastoquinol diffusion on the shape, size, and density of integral thylakoid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Validation of Normalizations, Scaling, and Photofading Corrections for FRAP Data Analysis | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Diffusion and Binding Kinetics by Contact Area FRAP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Plastoquinone: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for plastoquinone and adhere to all recommended safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazardous Waste Classification
The hazardous characteristics to consider are:
-
Ignitability (D001): Susceptible to catching fire.
-
Corrosivity (D002): Ability to corrode metal or have a very high or low pH.
-
Reactivity (D003): Unstable under normal conditions and can create explosions or toxic fumes.
-
Toxicity (D004-D043): Harmful or fatal when ingested or absorbed.
Without specific data on these characteristics for this compound, it is safest to assume it may possess one or more of them and handle it accordingly.
Operational Plan for this compound Disposal
The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company. This ensures that the chemical is managed and disposed of in compliance with all local, state, and federal environmental regulations.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible materials can react dangerously.
-
-
Containerization:
-
Collect this compound waste in a dedicated, chemically compatible, and leak-proof container. The original container can be used if it is in good condition.
-
Ensure the container has a secure, tightly fitting lid to prevent spills and evaporation.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Caution: Handle with Care," "Store Away from Incompatible Materials").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the storage area is cool, dry, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Secondary containment should be used to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste stream.
-
The licensed hazardous waste disposal company will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely through high-temperature incineration.[3]
-
Quantitative Data Summary
As specific regulatory disposal limits for this compound are not available, general hazardous waste guidelines should be followed. The following table summarizes key quantitative thresholds for hazardous waste generation, which may vary by jurisdiction. It is crucial to consult your local and institutional regulations.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous waste | 40 CFR 262.15 |
| Container Fullness | Fill containers to no more than 90-95% capacity to allow for expansion. | General Laboratory Best Practices |
| Storage Time in SAA | Once a container is full, it must be moved to a central storage area within 3 days. | 40 CFR 262.15 |
Experimental Protocols
Currently, there are no widely accepted and validated experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. While procedures exist for other quinones, such as reduction with sodium bisulfite, the efficacy and safety of such methods for this compound have not been documented in the available scientific literature. Therefore, in-laboratory treatment of this compound waste is not recommended. The most prudent course of action is to follow the operational plan for disposal via a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
